3-iodo-1-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
3-iodo-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCCRXXUBFGPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931288 | |
| Record name | 3-Iodo-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141998-90-5 | |
| Record name | 3-Iodo-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Iodo-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for the preparation of 3-iodo-1-phenyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. Due to the regiochemical challenges associated with direct iodination of the 1-phenyl-1H-pyrazole core, which predominantly yields the 4-iodo isomer, an indirect, multi-step approach is recommended. The most strategic pathway involves the synthesis of the key intermediate, 1-phenyl-1H-pyrazol-3-amine, followed by a Sandmeyer reaction to introduce the iodine atom at the desired 3-position.
This document outlines the experimental protocols for this two-step synthesis, presents the relevant chemical data in a structured format, and includes a workflow diagram for enhanced clarity.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the cyclization reaction between phenylhydrazine and a suitable three-carbon carbonyl compound, such as 3-oxopropanenitrile (cyanoacetaldehyde), to form 1-phenyl-1H-pyrazol-3-amine. The subsequent step is the conversion of the amino group to the iodo group via a Sandmeyer reaction. This involves the diazotization of the aminopyrazole followed by the introduction of an iodide salt.
Data Presentation
The following table summarizes the key quantitative data associated with the proposed synthetic pathway. Please note that yields are indicative and can vary based on reaction scale and optimization.
| Step | Reactants | Product | Reagents/Solvents | Typical Yield (%) |
| 1 | Phenylhydrazine, 3-Oxopropanenitrile | 1-Phenyl-1H-pyrazol-3-amine | Acetic Acid, Ethanol | 70-85 |
| 2 | 1-Phenyl-1H-pyrazol-3-amine | This compound | HCl, NaNO₂, KI, Water | 60-75 |
Experimental Protocols
Step 1: Synthesis of 1-Phenyl-1H-pyrazol-3-amine
This procedure details the synthesis of the key aminopyrazole intermediate from phenylhydrazine and 3-oxopropanenitrile.
Materials:
-
Phenylhydrazine
-
3-Oxopropanenitrile (or its sodium salt)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxopropanenitrile (1.0 eq) in a minimal amount of ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-phenyl-1H-pyrazol-3-amine.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol describes the conversion of 1-phenyl-1H-pyrazol-3-amine to the target compound, this compound.
Materials:
-
1-Phenyl-1H-pyrazol-3-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate solution (10%)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a beaker, suspend 1-phenyl-1H-pyrazol-3-amine (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension while maintaining the temperature between 0 and 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding 10% sodium thiosulfate solution to remove any excess iodine.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Chemical transformation pathway.
An In-Depth Technical Guide to the Synthesis of 3-iodo-1-phenyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the synthesis of halogenated heterocyclic compounds is a cornerstone of creating novel molecular entities with potential therapeutic applications. Among these, 3-iodo-1-phenyl-1H-pyrazole stands as a valuable synthetic intermediate. Its preparation is a key step for further functionalization, particularly through cross-coupling reactions, to generate diverse libraries of compounds for screening. This guide provides a comprehensive overview of the synthetic protocols for this compound, presenting quantitative data in structured tables and detailed experimental methodologies.
Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The primary methods involve either the direct iodination of a pre-formed 1-phenyl-1H-pyrazole ring or a multi-step synthesis where the pyrazole core is constructed with the iodine atom incorporated during the sequence. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity.
Electrophilic substitution on the pyrazole ring typically occurs at the C4 position.[1] Therefore, direct iodination of 1-phenyl-1H-pyrazole to achieve C3-iodination is challenging and often requires specific directing groups or reaction conditions to control the regioselectivity. A more common and controlled approach involves the synthesis of a pyrazolone intermediate, followed by halogenation and subsequent aromatization.
Experimental Protocols
This section details the key experimental methodologies for the synthesis of this compound.
Method 1: Synthesis via Pyrazolone Intermediate
This versatile, three-step method provides good regiochemical control and generally results in high yields.[2] The general workflow involves the condensation of a β-ketoester with phenylhydrazine to form a pyrazolin-5-one, followed by halogenation and oxidation.
Step 1: Condensation to form 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one
A common starting point is the condensation of ethyl acetoacetate with phenylhydrazine.
-
Reaction: Phenylhydrazine is reacted with ethyl acetoacetate in a suitable solvent, such as ethanol or acetic acid.
-
Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up: Upon cooling, the product often precipitates and can be collected by filtration. Recrystallization from ethanol can be performed for purification.
Step 2: Halogenation
The resulting pyrazolone is then halogenated. While the primary interest is iodination, protocols for chlorination and bromination are also well-established and can be adapted.[2] For iodination, a suitable iodine source is employed.
-
Reagents: N-iodosuccinimide (NIS) is a common and effective iodinating agent.
-
Conditions: The pyrazolone is dissolved in a solvent like acetonitrile or dichloromethane, and NIS is added portionwise. The reaction is often stirred at room temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Oxidation (Aromatization)
The final step is the oxidation of the dihydropyrazole to the aromatic pyrazole.
-
Oxidizing Agents: A variety of oxidizing agents can be used, including sodium hypochlorite (NaOCl), N-bromosuccinimide (NBS), or manganese dioxide (MnO2).[2]
-
Conditions: The choice of oxidant will dictate the specific reaction conditions, which may range from room temperature to elevated temperatures.
Quantitative Data Summary for Method 1 (Representative)
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylhydrazine, Ethyl acetoacetate | - | Ethanol | Reflux | 2-4 | >90 |
| 2 | 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one | N-Iodosuccinimide (NIS) | Acetonitrile | Room Temp | 1-3 | 85-95 |
| 3 | 3-Iodo-1-phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one | MnO2 | Dichloromethane | Reflux | 4-8 | 70-85 |
Method 2: Direct C-H Iodination via Lithiation
A regioselective method for the synthesis of 5-iodopyrazoles involves the deprotonation of the pyrazole ring followed by quenching with an iodine source.[3][4] While this method typically yields the 5-iodo isomer, subtle changes in substrates and conditions could potentially influence the regioselectivity, or it can be used to synthesize a different isomer for comparative studies.
Experimental Protocol:
-
Dissolve the 1-aryl-1H-pyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon).[3]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Add n-butyllithium (n-BuLi) (1.3 equivalents) dropwise with vigorous stirring.[3]
-
Stir the reaction mixture for 10 minutes at -78 °C.[3]
-
Add a solution of iodine (1.4 equivalents) in dry THF (3 mL).[3]
-
Allow the reaction mixture to warm to room temperature over a period of 4 hours.[3]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[5]
-
Extract the product with a suitable organic solvent such as dichloromethane.[5]
-
Wash the organic layer with saturated aqueous sodium thiosulfate and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.[5]
Quantitative Data Summary for C-H Iodination (Representative for 5-iodo isomer)
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Aryl-3-CF3-1H-pyrazole | n-BuLi, I2 | THF | -78 to RT | 4 | 60-92 | [3][4] |
Visualizations
Experimental Workflow for Synthesis via Pyrazolone Intermediate
Caption: General workflow for the synthesis of this compound via a pyrazolone intermediate.
Logical Relationship of Iodination Strategies
Caption: Logical overview of different synthetic strategies for obtaining this compound.
Signaling Pathway Context
While this compound is primarily a synthetic intermediate, the broader class of pyrazole-containing molecules is of significant interest in drug development due to their diverse biological activities. They are known to interact with a variety of signaling pathways by acting as inhibitors or modulators of key protein targets. For instance, pyrazole derivatives have been developed as inhibitors of kinases, cyclooxygenases (COX), and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. The introduction of an iodine atom provides a handle for further chemical modification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds targeting these pathways.
Generalized Kinase Inhibitor Signaling Pathway
Caption: Generalized signaling pathway illustrating the inhibitory action of pyrazole derivatives on kinase cascades.
This guide provides a foundational understanding of the synthesis of this compound, offering practical experimental details and strategic context for researchers in the field of medicinal chemistry and drug discovery. The versatility of this intermediate, particularly in enabling access to a wide array of substituted pyrazoles, underscores its importance in the development of new therapeutic agents.
References
An In-depth Technical Guide to the Preparation of 3-Iodo-1-phenyl-1H-pyrazole from Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route for the preparation of 3-iodo-1-phenyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, phenylhydrazine, and proceeds through a two-step sequence involving the formation of a pyrazole core followed by regioselective iodination. This document offers detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the successful synthesis of the target compound.
Synthetic Strategy
The preparation of this compound from phenylhydrazine is most effectively achieved through a two-step process:
-
Synthesis of 3-amino-1-phenyl-1H-pyrazole: This initial step involves the construction of the pyrazole ring with an amino group at the C3 position. This is accomplished through the condensation of phenylhydrazine with a suitable three-carbon synthon, such as a β-cyano vinyl ether or halide.
-
Sandmeyer Iodination: The amino group at the C3 position of the pyrazole ring is then converted to an iodo group via a Sandmeyer reaction. This classic transformation proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide anion.
This strategic approach is favored due to the directing effects of the substituents on the pyrazole ring. Direct electrophilic iodination of 1-phenyl-1H-pyrazole typically results in the formation of the 4-iodo isomer. Therefore, the introduction of a functional group at the C3 position that can be readily converted to iodine is a more reliable method for achieving the desired regiochemistry.
Experimental Protocols
Step 1: Synthesis of 3-amino-1-phenyl-1H-pyrazole
A common and effective method for the synthesis of 3-amino-1-phenyl-1H-pyrazole is the reaction of phenylhydrazine with 3-ethoxyacrylonitrile.
Reaction Scheme:
Figure 1: Synthesis of 3-amino-1-phenyl-1H-pyrazole.
Experimental Procedure:
A mixture of phenylhydrazine (1 equivalent) and 3-ethoxyacrylonitrile (1 equivalent) in a suitable solvent such as ethanol is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization from an appropriate solvent.
| Parameter | Value | Reference |
| Reactants | Phenylhydrazine, 3-Ethoxyacrylonitrile | |
| Solvent | Ethanol | |
| Temperature | Reflux | |
| Reaction Time | Varies (monitor by TLC) | |
| Yield | 85% | [1] |
Characterization Data for 3-amino-1-phenyl-1H-pyrazole:
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃ | |
| Molecular Weight | 159.19 g/mol | [2] |
| Melting Point | 168-170.5 °C | [3] |
| Appearance | Solid | [3] |
| ¹H NMR (CDCl₃, δ) | 5.91 (s, 1H), 7.32 (td, 1H), 7.40-7.50 (m, 4H), 3.8 (br s, 2H) | |
| IR (KBr, cm⁻¹) | 3348, 3303 (NH₂) | [4] |
Step 2: Sandmeyer Iodination of 3-amino-1-phenyl-1H-pyrazole
The conversion of the amino group to an iodo group is achieved through a Sandmeyer reaction.
Reaction Scheme:
Figure 2: Sandmeyer iodination of 3-amino-1-phenyl-1H-pyrazole.
Experimental Procedure:
3-amino-1-phenyl-1H-pyrazole (1 equivalent) is dissolved in a mixture of a strong acid, such as sulfuric acid or hydrochloric acid, and water, and the solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite (a slight excess) is added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then added to a solution of potassium iodide (excess) in water. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Reactants | 3-amino-1-phenyl-1H-pyrazole, Sodium Nitrite, Potassium Iodide | |
| Acid | Sulfuric Acid or Hydrochloric Acid | |
| Temperature | 0-5 °C for diazotization, then warming to room temperature | |
| Reaction Time | Until N₂ evolution ceases | |
| Yield | Moderate to good |
Characterization Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₉H₇IN₂ | |
| Molecular Weight | 270.07 g/mol | |
| Melting Point | 82-84 °C (for a related N-protected derivative) | [5] |
| Appearance | Solid | |
| ¹H NMR (DMSO-d₆, δ) | 6.76 (d, J=2.8 Hz, 1H), 8.16 (d, J=2.8 Hz, 1H) (for a related N-protected derivative) | [5] |
| ¹³C NMR (DMSO-d₆, δ) | 104.6, 118.2, 133.6, 146.4 (for a related N-protected derivative) | [5] |
Reaction Mechanisms
Formation of 3-amino-1-phenyl-1H-pyrazole
The formation of the pyrazole ring proceeds through a nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the electrophilic carbon of 3-ethoxyacrylonitrile, followed by an intramolecular cyclization and elimination of ethanol to yield the aromatic pyrazole ring.
Figure 3: Mechanism of 3-amino-1-phenyl-1H-pyrazole formation.
Sandmeyer Iodination
The Sandmeyer reaction is initiated by the diazotization of the primary amino group with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a single-electron transfer from the iodide ion to the diazonium salt, leading to the formation of a diazo radical and an iodine radical. The diazo radical rapidly loses nitrogen gas to form an aryl radical, which then combines with the iodine radical to give the final product.
Figure 4: Mechanism of the Sandmeyer iodination reaction.
Safety Considerations
-
Phenylhydrazine: is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acrylonitrile derivatives: are toxic and flammable. Handle with care in a fume hood.
-
Diazonium salts: can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Strong acids: are corrosive. Handle with appropriate care and PPE.
Conclusion
The synthesis of this compound from phenylhydrazine is a robust and reliable two-step process. The key to this synthesis is the regioselective formation of 3-amino-1-phenyl-1H-pyrazole, which then serves as a precursor for the Sandmeyer iodination. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers in the successful and efficient preparation of this valuable synthetic intermediate for applications in drug discovery and development.
References
characterization of 3-iodo-1-phenyl-1H-pyrazole
An In-depth Technical Guide on the Characterization of 3-Iodo-1-phenyl-1H-pyrazole
Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, and halogenated derivatives such as this serve as versatile building blocks for creating complex molecules through cross-coupling reactions.[1][2] This guide details the physicochemical properties, plausible synthetic routes, and in-depth characterization data based on spectroscopic and analytical techniques. It is intended for researchers, chemists, and drug development professionals who utilize pyrazole-based scaffolds in their work.
Introduction
The pyrazole ring is a five-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antinociceptive effects.[2][3] this compound (CAS No: 141998-90-5) is a significant synthetic intermediate. The presence of the iodo-substituent at the 3-position provides a reactive handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1][4][5] This allows for the targeted synthesis of novel compounds with potentially enhanced therapeutic efficacy.[3]
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 141998-90-5 | [6] |
| Molecular Formula | C₉H₇IN₂ | [6] |
| Molecular Weight | 270.07 g/mol | [6] |
| Monoisotopic Mass | 269.96540 Da | [6][7] |
| Appearance | White to off-white crystalline solid (inferred) | [3] |
| XlogP (Computed) | 2.6 | [6] |
| InChIKey | RJCCRXXUBFGPBW-UHFFFAOYSA-N | [6] |
Synthesis and Purification
While various methods exist for synthesizing substituted pyrazoles, a common strategy for this compound involves the cyclization to form the 1-phenyl-1H-pyrazole core followed by regioselective iodination. The workflow below illustrates a plausible synthetic pathway.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H7IN2 | CID 14972074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C9H7IN2) [pubchemlite.lcsb.uni.lu]
Technical Guide: Spectroscopic and Synthetic Insights into 3-iodo-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-iodo-1-phenyl-1H-pyrazole is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structural features, particularly the presence of a readily functionalizable iodine atom, make it a versatile building block for the synthesis of more complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive overview of the available NMR data for this compound and its precursors, detailed experimental protocols for their synthesis and characterization, and a logical workflow for its preparation.
Data Presentation: NMR Spectral Data
Table 1: ¹H and ¹³C NMR Data for tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate [1]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ||||
| 8.16 | d | 2.8 | H-5 | |
| 6.76 | d | 2.8 | H-4 | |
| 1.57 | s | -C(CH₃)₃ | ||
| ¹³C NMR | ||||
| 146.4 | C=O | |||
| 133.6 | C-5 | |||
| 118.2 | C-4 | |||
| 86.1 | C-3 | |||
| 27.9 | -C(CH₃)₃ | |||
| Solvent: DMSO-d₆ |
Experimental Protocols
The synthesis of this compound can be approached through a multi-step sequence involving the initial iodination of 1H-pyrazole, followed by N-phenylation. The following protocols are based on established methodologies for similar pyrazole derivatives.[1]
Synthesis of 3-iodo-1H-pyrazole
A common route to 3-iodo-1H-pyrazole involves the direct iodination of 1H-pyrazole. For subsequent reactions, the pyrazole nitrogen is often protected, for instance, with a tert-butyloxycarbonyl (Boc) group.
Protocol 1: Synthesis of tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate [1]
-
Protection of 1H-pyrazole: To a solution of 1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, di-tert-butyl dicarbonate (1.2 equivalents) is added at room temperature. The reaction mixture is stirred overnight.
-
Work-up: The dichloromethane solution is washed with a saturated sodium bicarbonate solution and then with deionized water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield tert-butyl 1H-pyrazole-1-carboxylate.
-
Iodination: The protected pyrazole is then subjected to iodination to introduce the iodine atom at the C3 position.
-
Purification: The crude product, tert-butyl 3-iodo-1H-pyrazole-1-carboxylate, is purified by recrystallization from n-hexane to yield white crystals.
N-Arylation to form this compound
The introduction of the phenyl group at the N1 position of the 3-iodopyrazole core can be achieved through transition metal-catalyzed cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.
Protocol 2: General Procedure for N-Arylation (Ullmann-Type Reaction)
-
Reaction Setup: A mixture of 3-iodo-1H-pyrazole (1 equivalent), iodobenzene (1.1 equivalents), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., a diamine, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents) is prepared in a suitable high-boiling solvent (e.g., DMF or dioxane).
-
Reaction Conditions: The reaction mixture is heated at a temperature ranging from 100 to 140 °C for 12 to 24 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Protocol 3: General Procedure for N-Arylation (Buchwald-Hartwig Amination)
-
Reaction Setup: In an oven-dried Schlenk tube, 3-iodo-1H-pyrazole (1.0 equivalent), the aryl bromide (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) are combined.
-
Reaction Conditions: The tube is evacuated and backfilled with an inert gas (e.g., Argon). Anhydrous toluene is added, and the sealed tube is heated in a preheated oil bath at 110 °C for 12-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified as described in the Ullmann protocol.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Mandatory Visualizations
The synthesis of this compound can be visualized as a logical workflow, starting from the readily available 1H-pyrazole.
Caption: Synthetic workflow for this compound.
The N-phenylation step is a key transformation, which can be achieved via two primary catalytic cycles.
Caption: Catalytic cycles for N-phenylation of 3-iodopyrazole.
References
In-Depth Technical Guide: 1H NMR Spectrum of 3-iodo-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-iodo-1-phenyl-1H-pyrazole. Due to the absence of a publicly available experimental spectrum, this guide presents an estimated spectrum based on analysis of closely related analogues and predicted data. It includes a comprehensive table of estimated chemical shifts (δ) and coupling constants (J), a detailed experimental protocol for the synthesis of the title compound, and a visualization of its molecular structure and proton relationships using a Graphviz diagram. This document serves as a valuable resource for researchers working with pyrazole derivatives in fields such as medicinal chemistry and materials science.
Estimated 1H NMR Spectral Data
Table 1: Estimated 1H NMR Data for this compound in CDCl3
| Proton Assignment | Multiplicity | Estimated Chemical Shift (δ, ppm) | Estimated Coupling Constant (J, Hz) |
| H-4 | Doublet (d) | ~6.5 - 6.7 | ~2.0 - 3.0 |
| H-5 | Doublet (d) | ~7.8 - 8.0 | ~2.0 - 3.0 |
| Phenyl H (ortho) | Doublet (d) or Multiplet (m) | ~7.6 - 7.8 | ~7.5 - 8.5 |
| Phenyl H (meta) | Triplet (t) or Multiplet (m) | ~7.4 - 7.6 | ~7.0 - 8.0 |
| Phenyl H (para) | Triplet (t) or Multiplet (m) | ~7.3 - 7.5 | ~7.0 - 8.0 |
Note: These are estimated values and should be confirmed by experimental data. The exact chemical shifts and coupling constants can be influenced by solvent, concentration, and temperature.
Experimental Protocols
The synthesis of this compound can be achieved in a two-step sequence: first, the synthesis of the precursor 1-phenyl-1H-pyrazole, followed by its regioselective iodination at the 3-position.
Synthesis of 1-phenyl-1H-pyrazole
A common and effective method for the synthesis of 1-phenyl-1H-pyrazole is the condensation reaction between phenylhydrazine and a 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalent.
Materials:
-
Phenylhydrazine
-
Malondialdehyde tetramethyl acetal (or other suitable 1,3-dicarbonyl precursor)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of hydrochloric acid to the solution.
-
To this stirring solution, add malondialdehyde tetramethyl acetal (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-phenyl-1H-pyrazole.
Synthesis of this compound
Regioselective iodination of 1-phenyl-1H-pyrazole at the 3-position can be challenging. While iodination with I2/CAN often favors the 4-position, a directed lithiation followed by quenching with iodine can achieve iodination at the 5-position. For iodination at the 3-position, specific reaction conditions are required. A potential method involves the use of N-iodosuccinimide (NIS) under controlled conditions.
Materials:
-
1-phenyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable aprotic solvent)
Procedure:
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) protected round-bottom flask, dissolve 1-phenyl-1H-pyrazole (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to a specific temperature (e.g., 0 °C or -78 °C) to control the regioselectivity.
-
Add N-iodosuccinimide (1-1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Molecular Structure and Proton Relationships
The following diagram, generated using Graphviz, illustrates the molecular structure of this compound and the spatial relationships between the protons, which give rise to the observed (or estimated) spin-spin coupling in the 1H NMR spectrum.
Caption: Molecular structure of this compound with proton labeling.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the synthesis of the target compound.
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-iodo-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C NMR chemical shifts for 3-iodo-1-phenyl-1H-pyrazole. Due to the absence of directly published experimental data for this specific compound in the searched literature, this guide presents a comprehensive estimation based on the analysis of structurally similar compounds. The methodologies for acquiring 13C NMR data and a representative synthetic workflow are also detailed.
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values are estimated from documented spectra of analogous compounds, including various N-substituted 3-iodopyrazoles and 1-phenylpyrazoles with alternative substitution patterns. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes on Estimation |
| C3 | 85 - 95 | The C-I bond is expected to cause a significant upfield shift. Data from various 3-iodopyrazole derivatives were considered[1]. |
| C4 | 110 - 115 | The chemical shift of C4 in 1-phenylpyrazoles is sensitive to the substituent at C3. |
| C5 | 140 - 145 | Generally, C5 in 1-phenylpyrazoles resonates downfield. |
| C1' (ipso) | 138 - 142 | The carbon of the phenyl ring directly attached to the pyrazole nitrogen. |
| C2'/C6' (ortho) | 125 - 129 | |
| C3'/C5' (meta) | 129 - 131 | |
| C4' (para) | 127 - 130 |
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed protocol for the acquisition of a 13C NMR spectrum of a pyrazole derivative, based on standard laboratory practices for heterocyclic compounds[1][2].
1. Sample Preparation:
-
Dissolve 10-20 mg of the solid sample of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Instrument Setup:
-
The 13C NMR spectrum should be recorded on a spectrometer operating at a frequency of 100 MHz or higher for optimal resolution and sensitivity.
-
The instrument should be properly tuned and shimmed for the specific sample and solvent.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is generally required to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of chemical shifts for organic compounds.
-
Temperature: The experiment is typically performed at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks if quantitative analysis is required, although this is not standard for routine ¹³C NMR.
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted pyrazole, such as this compound. This is a representative pathway and specific reagents and conditions may vary.
Caption: General workflow for the synthesis and characterization of this compound.
References
Unveiling the Structural Landscape of Phenylpyrazoles: A Technical Guide in the Absence of 3-Iodo-1-phenyl-1H-pyrazole Crystal Data
Publication Note: An exhaustive search of publicly accessible crystallographic databases and the scientific literature did not yield a specific crystal structure for 3-iodo-1-phenyl-1H-pyrazole. This guide, therefore, presents a detailed crystallographic analysis of closely related 1-phenyl-1H-pyrazole derivatives. The intent is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural motifs and experimental methodologies prevalent in this class of compounds, offering valuable comparative insights in the absence of data for the specific target molecule.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their biological activity and material properties are intrinsically linked to their three-dimensional structure and the nature of their substituents. The 1-phenyl-1H-pyrazole framework, in particular, is a common feature in many bioactive molecules. Understanding the precise atomic arrangement through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials. This technical guide provides a consolidated overview of the crystallographic data and synthetic methodologies for several structurally related analogues of this compound.
Comparative Crystallographic Data
Table 1: Crystal Data and Structure Refinement for Selected 1-Phenyl-1H-Pyrazole Derivatives
| Parameter | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1] | 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[2] | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[3][4] |
| Chemical Formula | C₁₁H₁₀N₂O₃ | C₁₅H₁₃N₃O | C₁₁H₈N₄O |
| Formula Weight | 218.21 | 251.28 | 212.21 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 9.5408(16) | 9.5807(8) | 10.034(1) |
| b (Å) | 9.5827(16) | 15.1720(13) | 11.233(1) |
| c (Å) | 11.580(2) | 8.7370(8) | 8.812(1) |
| α (°) | 90 | 90 | 90 |
| β (°) | 105.838(3) | 93.6180(11) | 109.23(1) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1018.5(3) | 1267.46(19) | 937.1(2) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 130(2) | 150 | 293(2) |
| R-factor | 0.034 | 0.044 | - |
| wR-factor | - | 0.114 | - |
Experimental Protocols
The following sections detail the synthetic and crystallographic methodologies employed for the analogous compounds, providing a template for potential studies on this compound.
Synthesis of 3-Iodo-1H-pyrazole Derivatives
A general and convenient synthetic route for obtaining 3-iodo-1H-pyrazole derivatives has been developed.[5] The process often involves the protection of the N-H bond of a substituted 3-iodo-1H-pyrazole, for instance, with an ethoxyethyl group, to facilitate further reactions like Sonogashira cross-coupling.[5]
A plausible synthetic pathway to this compound could involve the reaction of phenylhydrazine with a suitable iodinated three-carbon synthon, followed by cyclization. Alternatively, direct iodination of 1-phenyl-1H-pyrazole at the 3-position could be explored, although this may lead to a mixture of regioisomers.
Single-Crystal X-ray Diffraction
For the analogous compounds, single crystals suitable for X-ray diffraction were grown by slow evaporation from appropriate solvents. The data collection is typically performed on a CCD area-detector diffractometer using monochromatic radiation (e.g., Mo Kα). The structures are then solved by direct methods and refined by full-matrix least-squares on F².
Logical and Structural Visualizations
To aid in the conceptualization of the experimental workflow and the molecular structure, the following diagrams are provided.
Conclusion
While the definitive crystal structure of this compound remains elusive in the public domain, this technical guide provides a robust framework for its potential structural characteristics and the experimental methodologies required for its determination. The comparative data from closely related 1-phenyl-1H-pyrazole derivatives offer valuable insights into the expected bond lengths, angles, and supramolecular interactions. Researchers in drug discovery and materials science can leverage this information to inform their synthetic strategies and computational modeling of this and similar pyrazole-based compounds. The provided experimental protocols serve as a practical starting point for the synthesis and crystallographic analysis of this important class of molecules.
References
- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 2. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. arkat-usa.org [arkat-usa.org]
An In-Depth Technical Guide to 3-Iodo-1-Phenyl-1H-Pyrazole: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. The strategic functionalization of the pyrazole scaffold allows for the fine-tuning of its pharmacological profile. This technical guide focuses on 3-iodo-1-phenyl-1H-pyrazole, a versatile intermediate whose iodo-substituent serves as a valuable handle for further molecular elaboration through various cross-coupling reactions. This document provides a comprehensive overview of the known and predicted physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its potential in drug discovery.
Physical and Chemical Properties
While experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be identified or reasonably predicted based on its structure and data from related compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₉H₇IN₂ | PubChem CID: 14972074[1] |
| Molecular Weight | 270.07 g/mol | PubChem CID: 14972074[1] |
| CAS Number | 141998-90-5 | PubChem CID: 14972074[1] |
| Appearance | Predicted: White to off-white or pale yellow solid | Analogy to similar iodo-pyrazole compounds. |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate); Insoluble in water. | General solubility of similar aromatic heterocyclic compounds. |
| pKa | Not reported | - |
Spectroscopic Data (Predicted)
The following tables summarize the predicted NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.6 | m | 2H | Phenyl H (ortho) |
| ~ 7.5 - 7.3 | m | 3H | Phenyl H (meta, para) |
| ~ 7.4 | d | 1H | Pyrazole H-5 |
| ~ 6.5 | d | 1H | Pyrazole H-4 |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Phenyl C (ipso) |
| ~ 135 | Pyrazole C-5 |
| ~ 129 | Phenyl C (para) |
| ~ 128 | Phenyl C (meta) |
| ~ 120 | Phenyl C (ortho) |
| ~ 115 | Pyrazole C-4 |
| ~ 95 | Pyrazole C-3 (C-I) |
Table 4: Predicted IR and Mass Spectrometry Data
| Spectroscopic Method | Predicted Key Features |
| IR Spectroscopy | ~3100-3000 cm⁻¹ (Ar-H stretch), ~1600-1450 cm⁻¹ (C=C and C=N stretching), ~1100-1000 cm⁻¹ (C-N stretching), ~600-500 cm⁻¹ (C-I stretching) |
| Mass Spectrometry (EI) | M⁺ at m/z 270, prominent fragment at m/z 143 ([M-I]⁺) |
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis and reaction of analogous iodo-pyrazole derivatives.
Synthesis of this compound
This procedure is adapted from regioselective iodination methods for 1-aryl-pyrazoles.[2][3]
Synthesis workflow for this compound.
Materials:
-
1-Phenyl-1H-pyrazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve 1-phenyl-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 1 hour to ensure complete deprotonation at the C3 position.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Representative Reaction: Sonogashira Cross-Coupling
The C-I bond of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes.[4][5]
Sonogashira cross-coupling of this compound.
General Procedure:
-
To a flask containing this compound (1.0 eq) and a terminal alkyne (1.2 eq), add a suitable solvent such as THF or DMF.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired 3-alkynyl-1-phenyl-1H-pyrazole.
Potential Applications in Drug Development
While specific biological data for this compound is scarce, the broader class of pyrazole derivatives is of significant interest in drug discovery. The pyrazole nucleus is a common scaffold in a variety of clinically used drugs.
-
Kinase Inhibition: Many pyrazole-containing compounds are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases. The 1-phenyl-1H-pyrazole moiety can be found in several kinase inhibitors.
-
Anti-inflammatory and Analgesic Activity: Phenyl-substituted pyrazoles have been investigated for their anti-inflammatory and analgesic properties, often through the inhibition of enzymes like cyclooxygenase (COX).
-
Anticancer Activity: A number of pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, acting through diverse mechanisms including apoptosis induction and cell cycle arrest.
The ability to functionalize the 3-position of 1-phenyl-1H-pyrazole via the iodo-intermediate allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.
Representative Signaling Pathway
The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for pyrazole-based kinase inhibitors in cancer therapy. The specific interaction of this compound with components of this or other pathways has not been experimentally determined.
Generalized MAPK signaling pathway, a potential target for pyrazole inhibitors.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel small molecules for therapeutic applications. Although detailed experimental characterization of this specific compound is limited, its properties can be reliably predicted, and its synthesis and reactivity are well-grounded in established chemical principles. The protocols and data presented in this guide are intended to facilitate further research and exploitation of this versatile pyrazole derivative in drug discovery and medicinal chemistry programs.
References
- 1. 3-Iodo-1H-pyrazole | C3H3IN2 | CID 1239830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. arkat-usa.org [arkat-usa.org]
3-iodo-1-phenyl-1H-pyrazole CAS number 141998-90-5
An In-depth Technical Guide to 3-iodo-1-phenyl-1H-pyrazole (CAS Number: 141998-90-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a phenyl-substituted pyrazole ring with an iodine atom at the 3-position, makes it an excellent substrate for a variety of cross-coupling reactions. This allows for the introduction of diverse functional groups at this position, enabling the synthesis of a wide array of novel molecules with potential biological activities. The pyrazole scaffold is a well-established privileged structure in drug discovery, with numerous approved drugs and clinical candidates featuring this motif. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of new chemical entities.
Physicochemical and Spectral Data
The following tables summarize the key physical, chemical, and predicted spectral properties of this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 141998-90-5 | |
| Molecular Formula | C₉H₇IN₂ | PubChem |
| Molecular Weight | 270.07 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Generic for similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from reaction conditions |
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 270.97268 |
| [M+Na]⁺ | 292.95462 |
| [M-H]⁻ | 268.95812 |
| [M+NH₄]⁺ | 287.99922 |
| [M+K]⁺ | 308.92856 |
Data obtained from PubChem.
Synthesis of this compound
The synthesis of this compound can be achieved through the direct iodination of 1-phenyl-1H-pyrazole. Several methods for the iodination of pyrazoles have been reported, with the choice of reagent and conditions influencing the regioselectivity and yield.
Experimental Protocol: Iodination using Iodine and an Oxidizing Agent
This protocol describes a general method for the iodination of an N-aryl pyrazole.
Materials:
-
1-phenyl-1H-pyrazole
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add elemental iodine (1.1 eq) to the solution and stir.
-
Slowly add a solution of ceric ammonium nitrate (CAN) (0.5 eq) in acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Chemical Reactivity and Synthetic Applications
The carbon-iodine bond in this compound is highly amenable to participating in various palladium-catalyzed cross-coupling reactions. This makes it a valuable building block for the synthesis of more complex molecules.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the pyrazole ring and a terminal alkyne.
Experimental Protocol:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add THF and triethylamine to the flask.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter off the triethylammonium iodide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-alkynyl-1-phenyl-1H-pyrazole derivative.
Suzuki Coupling
The Suzuki coupling allows for the arylation or vinylation of the pyrazole ring at the 3-position using a boronic acid or ester.
Experimental Protocol:
Materials:
-
This compound
-
Aryl or vinyl boronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (as a solvent mixture)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux and stir vigorously until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-aryl- or 3-vinyl-1-phenyl-1H-pyrazole.
Heck Coupling
The Heck coupling facilitates the formation of a new carbon-carbon bond between the pyrazole ring and an alkene.
Experimental Protocol:
Materials:
-
This compound
-
Alkene (e.g., styrene or an acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.1 eq).
-
Add DMF, triethylamine, and the alkene (1.5 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-alkenyl-1-phenyl-1H-pyrazole.
Visualized Synthetic Workflow and Potential Applications
The following diagrams illustrate the synthetic utility of this compound and the conceptual landscape of potential applications for its derivatives.
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Conceptual landscape of potential applications for pyrazole derivatives.
Potential Biological Significance
While the specific biological activities of this compound have not been extensively reported, the pyrazole scaffold is a cornerstone in medicinal chemistry. Derivatives of 1-phenyl-1H-pyrazole have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Activity: Many pyrazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases such as JAK, Aurora, and receptor tyrosine kinases.
-
Anti-inflammatory Effects: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.
-
Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.
The ability to functionalize the 3-position of the 1-phenyl-1H-pyrazole core via the iodo intermediate allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds targeting a wide range of biological targets.
Conclusion
This compound (CAS 141998-90-5) is a valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry into a diverse range of 3-substituted 1-phenyl-1H-pyrazole derivatives. Given the well-established importance of the pyrazole scaffold in drug discovery, this compound represents a key intermediate for the development of novel therapeutic agents and functional materials. Further investigation into the biological profile of derivatives of this compound is a promising area for future research.
A Theoretical Investigation of 3-iodo-1-phenyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 3-iodo-1-phenyl-1H-pyrazole, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct theoretical studies on this specific compound, this document establishes a foundational understanding through a comparative analysis of closely related pyrazole derivatives. This guide summarizes key quantitative data from theoretical calculations and experimental findings for analogous compounds, outlines detailed experimental and computational protocols, and presents visual representations of molecular structures and workflows. The content herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel pyrazole-based compounds.
Introduction
Pyrazole derivatives are a cornerstone in the development of a wide array of pharmaceuticals and functional materials due to their diverse biological activities and versatile chemical properties.[1] The introduction of a halogen atom, such as iodine, and a phenyl group onto the pyrazole scaffold can significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making this compound a compelling candidate for further investigation.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural, electronic, and spectroscopic properties of such molecules.[2][3] These computational approaches provide valuable insights into molecular geometry, vibrational modes, and frontier molecular orbitals, which are crucial for understanding reaction mechanisms and designing molecules with desired functionalities. This guide will explore the theoretical framework for studying this compound, drawing upon established methodologies and data from analogous pyrazole systems.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a five-membered pyrazole ring bonded to an iodine atom at the C3 position and a phenyl group at the N1 position. The presence of the bulky iodine atom and the planar phenyl group influences the overall geometry and electronic distribution of the molecule.
Optimized Molecular Geometry
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Lengths | C3-I | ~2.10 |
| N1-C(phenyl) | ~1.43 | |
| N1-N2 | ~1.35 | |
| N2-C3 | ~1.33 | |
| C3-C4 | ~1.41 | |
| C4-C5 | ~1.38 | |
| C5-N1 | ~1.37 | |
| Bond Angles | N2-C3-I | ~128.0 |
| C4-C3-I | ~125.0 | |
| C5-N1-C(phenyl) | ~120.0 | |
| N1-N2-C3 | ~112.0 | |
| N2-C3-C4 | ~105.0 | |
| C3-C4-C5 | ~108.0 | |
| C4-C5-N1 | ~107.0 | |
| Dihedral Angle | C4-C3-N2-N1 | ~0.0 |
Note: These values are representative and should be confirmed by specific DFT calculations for this compound.
Spectroscopic Properties
Spectroscopic analysis is a fundamental tool for the characterization of novel compounds. Theoretical calculations of spectroscopic data, such as vibrational and nuclear magnetic resonance spectra, can aid in the interpretation of experimental results.
Vibrational Spectroscopy (FT-IR)
Theoretical vibrational frequencies can be calculated using DFT. The following table lists the predicted vibrational modes for key functional groups in this compound, based on studies of related molecules.[5]
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
| C-H stretching (Aromatic) | Phenyl Ring | 3100 - 3000 |
| C-H stretching (Pyrazole) | Pyrazole Ring | 3150 - 3100 |
| C=C stretching (Aromatic) | Phenyl Ring | 1600 - 1450 |
| C=N stretching | Pyrazole Ring | ~1550 |
| C-N stretching | Pyrazole Ring | ~1350 |
| C-I stretching | Iodo Group | ~550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within DFT. The calculated chemical shifts for 1-phenyl-pyrazole derivatives provide a reference for predicting the spectrum of the iodo-substituted analogue.[5]
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H | H4 (pyrazole) | 6.5 - 7.0 |
| H5 (pyrazole) | 7.5 - 8.0 | |
| Phenyl Protons | 7.2 - 7.8 | |
| ¹³C | C3 (pyrazole) | ~90 (due to iodine) |
| C4 (pyrazole) | ~110 | |
| C5 (pyrazole) | ~130 | |
| Phenyl Carbons | 120 - 140 |
Electronic Properties
The electronic properties of a molecule, such as the distribution of electron density and the energies of frontier molecular orbitals, are critical for understanding its reactivity and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability.[6][7] For substituted phenylpyrazoles, these values are influenced by the nature of the substituents.
| Parameter | Description | Predicted Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 4.0 to 4.5 |
Note: These are estimated values based on related pyrazole derivatives. The presence of the iodine atom is expected to influence these energies.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential (red), while the hydrogen atoms and the region around the iodine atom may exhibit positive potential (blue).[8]
Experimental and Computational Protocols
This section outlines the general methodologies for the synthesis and theoretical study of this compound, based on established procedures for similar compounds.
Synthesis Protocol
The synthesis of this compound can be approached through various synthetic routes. A common method involves the iodination of a 1-phenyl-1H-pyrazole precursor.
General Procedure for Iodination:
-
Starting Material: 1-phenyl-1H-pyrazole.
-
Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine in the presence of a base.
-
Solvent: A suitable organic solvent such as dichloromethane (DCM) or acetonitrile.
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring.
-
Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. The organic layer is then separated, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.
Computational Protocol
The theoretical investigation of this compound can be performed using standard quantum chemistry software packages like Gaussian.
Density Functional Theory (DFT) Calculations:
-
Software: Gaussian 09 or a later version.[3]
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is a commonly used and reliable method for such systems.[2][3]
-
Basis Set: A basis set such as 6-31G(d,p) or 6-311++G(d,p) is appropriate for the C, H, and N atoms. For the iodine atom, a basis set with effective core potentials, such as LANL2DZ, is recommended.[9]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the theoretical IR spectrum.
-
Electronic Property Calculations: HOMO and LUMO energies, as well as the MEP, are calculated from the optimized geometry.
-
NMR Calculations: ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method.
Visualizations
Visual representations are essential for understanding complex molecular structures and workflows. The following diagrams were generated using the DOT language in Graphviz.
Caption: Molecular structure of this compound.
Caption: A typical workflow for the DFT study of a molecule.
Conclusion and Future Outlook
This technical guide has provided a foundational theoretical framework for the study of this compound. By leveraging data and methodologies from related pyrazole derivatives, we have outlined the expected structural, spectroscopic, and electronic properties of this molecule. The provided protocols for synthesis and computational analysis offer a starting point for researchers interested in this compound.
Future work should focus on dedicated theoretical and experimental studies of this compound to validate the predictions made in this guide. Such research will be crucial for unlocking the full potential of this and similar pyrazole derivatives in drug discovery and materials science, contributing to the development of novel and effective therapeutic agents and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to DFT Calculations for 1-Phenyl-1H-Pyrazole Derivatives: Bridging Theory and Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-pyrazole derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. The functional versatility of these compounds stems from the diverse substitution patterns possible on both the pyrazole and phenyl rings. Understanding the intricate relationship between their molecular structure and observed properties is paramount for the rational design of novel, highly effective agents.
Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the electronic structure, molecular geometry, and spectroscopic properties of these derivatives with a high degree of accuracy.[1] This technical guide provides a comprehensive overview of the application of DFT calculations to 1-phenyl-1H-pyrazole derivatives, detailing experimental protocols for their synthesis and characterization, and presenting a structured approach to their computational analysis. The synergy between experimental data and theoretical calculations offers profound insights into their structure-property relationships, paving the way for accelerated discovery and development.
Experimental Protocols
The synthesis and characterization of 1-phenyl-1H-pyrazole derivatives are foundational steps that provide the real-world benchmarks for computational models. High-quality experimental data is crucial for the validation of theoretical results.
General Synthesis of 1-Phenyl-1H-pyrazole Derivatives
A common and effective method for the synthesis of 1-phenyl-1H-pyrazole derivatives involves the cyclocondensation reaction between a substituted phenylhydrazine and a suitable 1,3-dicarbonyl compound or its equivalent.[2][3] A representative synthetic pathway is outlined below:
-
Formation of Hydrazone Intermediate: Substituted phenylhydrazine is reacted with an α,β-unsaturated ketone (chalcone) or a 1,3-diketone in a suitable solvent such as ethanol or acetic acid. This reaction typically proceeds under reflux to form a phenylhydrazone intermediate.[4]
-
Cyclization: The intermediate undergoes acid- or base-catalyzed intramolecular cyclization to form the pyrazole ring. In many instances, the reaction of phenylhydrazine with a 1,3-diketone directly yields the pyrazole derivative without the isolation of the hydrazone.[5]
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 1-phenyl-1H-pyrazole derivative. The progress of the reaction and the purity of the final compound are monitored by thin-layer chromatography (TLC).[4]
Workflow for Synthesis and Spectroscopic Analysis
Caption: A flowchart illustrating the synthesis and multi-technique spectroscopic characterization of substituted 1-phenyl-1H-pyrazoles.
Spectroscopic Characterization
The synthesized compounds are rigorously characterized using a suite of spectroscopic techniques to confirm their molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical environment of the protons and carbon atoms, respectively. Samples are typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the characteristic functional groups present in the molecule. Spectra are often recorded in the 4000-400 cm⁻¹ range using KBr pellets.[3] Key vibrational bands include C=N, C=C, and C-H stretching and bending modes.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their structure.[4]
-
Single-Crystal X-ray Diffraction: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and crystal packing details.[6][7] This data is invaluable for validating the results of DFT-based geometry optimization.
DFT Computational Methodology
DFT calculations provide a theoretical framework for understanding the electronic and structural properties of 1-phenyl-1H-pyrazole derivatives. The accuracy of these calculations is highly dependent on the chosen functional and basis set.
Geometry Optimization and Vibrational Frequencies
The first step in the computational analysis is to determine the ground-state equilibrium geometry of the molecule.
-
Computational Approach: Geometry optimization is typically performed using the Gaussian suite of programs.[8] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[9] The 6-311++G(d,p) basis set is a popular choice, as it includes diffuse functions and polarization functions to accurately describe the electron distribution.[9]
-
Validation: The optimized geometry is confirmed to be a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[6] The calculated vibrational frequencies can be compared with experimental FTIR and Raman spectra to assess the accuracy of the computational method.[10]
Workflow for DFT Calculations and Analysis
Caption: A logical workflow for performing and validating DFT calculations on 1-phenyl-1H-pyrazole derivatives.
Electronic Structure Analysis
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the reactivity and charge distribution within the molecule.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[9][11]
-
Mulliken Atomic Charges: Mulliken population analysis provides a way to estimate the partial atomic charges, offering insights into the charge distribution and identifying electrophilic and nucleophilic sites within the molecule.[8][11]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[11]
Data Presentation: A Comparative Approach
A key aspect of this technical guide is the structured presentation of quantitative data to facilitate comparison between theoretical and experimental values.
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FTIR) | Calculated (B3LYP/6-311++G(d,p)) | Assignment |
| C-H stretching (Aromatic) | 3081-3026 | ~3100-3000 | Phenyl and Pyrazole Rings |
| C=N stretching | ~1601 | ~1600-1655 | Pyrazole Ring[8][12] |
| C=C stretching | ~1600-1500 | ~1600-1450 | Phenyl and Pyrazole Rings[12] |
| C-H in-plane bending | 1452, 1373, 1151, 1101 | ~1450-1070 | Phenyl and Pyrazole Rings |
| Pyrazole ring deformation | ~634 | ~640 | Pyrazole Ring |
Note: The presented values are representative and can vary depending on the specific substitutions on the 1-phenyl-1H-pyrazole derivative.
Table 2: Calculated Electronic Properties (eV)
| Molecule | HOMO Energy | LUMO Energy | Energy Gap (ΔE) |
| 1-phenyl-1H-pyrazole | -6.279 | -1.147 | 5.132[13] |
| Derivative A | -5.597 | -2.460 | 3.137[11] |
| Derivative B | - | - | - |
| ... | - | - | - |
Note: "Derivative A" and "Derivative B" are placeholders for specific substituted 1-phenyl-1H-pyrazole derivatives from the literature. The energy gap is calculated as ELUMO - EHOMO.
Table 3: Comparison of Selected Bond Lengths (Å) and Bond Angles (°)
| Parameter | Experimental (X-ray) | Calculated (B3LYP/6-311++G(d,p)) |
| Bond Lengths | ||
| N1-N2 | 1.389 | ~1.38-1.39 |
| N2-C3 | - | - |
| C3-C4 | - | - |
| C4-C5 | - | - |
| C5-N1 | - | - |
| Bond Angles | ||
| N1-N2-C3 | - | - |
| N2-C3-C4 | - | - |
| C3-C4-C5 | - | - |
| C4-C5-N1 | - | - |
| C5-N1-N2 | - | - |
Note: This table should be populated with specific data from a research paper that includes both X-ray crystallography and DFT calculations for the same molecule to provide a direct comparison. The N-N bond length is a key parameter in the pyrazole ring.[14]
Conclusion and Future Directions
The integration of DFT calculations with experimental synthesis and characterization provides a robust framework for the study of 1-phenyl-1H-pyrazole derivatives. This combined approach allows for a deeper understanding of their structure-property relationships, which is essential for the targeted design of new molecules with enhanced biological activity or material properties.
Future research in this area will likely focus on:
-
More Complex Systems: Applying these computational methods to larger and more complex pyrazole-containing systems, such as metal complexes and polymers.
-
Solvent Effects: Incorporating solvent effects into DFT calculations to more accurately model the behavior of these molecules in biological environments.
-
Dynamic Simulations: Employing molecular dynamics simulations to study the conformational flexibility and interactions of these derivatives with biological targets over time.[5]
By leveraging the predictive power of DFT, researchers can screen virtual libraries of 1-phenyl-1H-pyrazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the pace of discovery in drug development and materials science.
References
- 1. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1,2,5]Oxadiazole | Scientific.Net [scientific.net]
- 9. Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole by DFT Method | Semantic Scholar [semanticscholar.org]
- 10. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-iodo-1-phenyl-1H-pyrazole Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 3-iodo-1-phenyl-1H-pyrazole. This versatile reaction enables the synthesis of a diverse library of 3-aryl-1-phenyl-1H-pyrazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base. For the synthesis of 3-aryl-1-phenyl-1H-pyrazoles, this compound serves as an excellent electrophilic partner due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst. This reaction tolerates a wide variety of functional groups on the coupling partners, making it a highly versatile tool in organic synthesis.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active palladium(0) catalyst reacts with the this compound to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final 3-aryl-1-phenyl-1H-pyrazole product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a 3-substituted-1-phenyl-1H-pyrazole with various arylboronic acids. While the substrate in the cited example is a 3-triflyloxy derivative, the conditions are readily applicable to the 3-iodo analogue.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 100 | 12 | 94 |
| 2 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 100 | 12 | 78 |
| 4 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 100 | 12 | 65 |
| 5 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 100 | 12 | 90 |
| 6 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 |
| 7 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 110 | 16 | 75 |
Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound. Protocol 1 describes a general method using conventional heating, while Protocol 2 outlines a microwave-assisted procedure for accelerated reaction times.
Protocol 1: General Procedure using Conventional Heating
This protocol is a robust starting point for the Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane or Toluene
-
Water
-
Schlenk tube or round-bottom flask with condenser
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk tube or round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (5 mol%), and the base (2.0 equiv).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-phenyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Water
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (2-5 mol%), and the base (2.0 equiv).
-
Add the solvent system (e.g., a 5:1 mixture of DME and water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 120 °C) for the specified time (typically 10-40 minutes), with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols: Sonogashira Coupling with 3-iodo-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The pyrazole moiety is a prominent scaffold in many biologically active compounds, and the introduction of an alkynyl group via the Sonogashira coupling can lead to the generation of novel derivatives with potential therapeutic applications. This document provides detailed application notes and protocols for the Sonogashira coupling of 3-iodo-1-phenyl-1H-pyrazole with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Topic: Palladium-Catalyzed Cross-Coupling of 3-Iodo-1-Phenyl-1H-Pyrazole
An Application Note and Protocol Guide for Researchers
Abstract: The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry and materials science. Functionalization of this core, particularly at the C3 position, is critical for developing novel molecular entities. This guide provides an in-depth technical overview and validated protocols for the palladium-catalyzed cross-coupling of 3-iodo-1-phenyl-1H-pyrazole. We will explore three cornerstone reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The content herein is designed to bridge theory with practice, offering researchers the causal logic behind experimental choices to facilitate reaction optimization and troubleshooting.
The Strategic Importance of Pyrazole Functionalization
Substituted pyrazoles are foundational components in a vast array of pharmaceuticals and agrochemicals.[1][2] Their prevalence stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. Palladium-catalyzed cross-coupling reactions have become the definitive method for forging carbon-carbon and carbon-heteroatom bonds, offering a mild and functionally tolerant pathway to novel pyrazole derivatives.[3][4] The starting material, this compound, is an ideal substrate for these transformations due to the high reactivity of the carbon-iodine bond, which readily undergoes the initial oxidative addition step in the catalytic cycle.[5]
Core Mechanistic Principles: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount for rational protocol design and troubleshooting.[6][7] The process is a catalytic cycle that typically involves three key elementary steps, cycling between Pd(0) and Pd(II) oxidation states.[3][8]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (this compound) to a coordinatively unsaturated Pd(0) catalyst. This forms a Pd(II) intermediate.[6] This step is often rate-limiting.
-
Transmetalation: The organic group (R) from the organometallic coupling partner (e.g., organoboron, organotin) is transferred to the palladium center, displacing the halide.[8] This step often requires activation by a base.
-
Reductive Elimination: The two organic fragments (the pyrazole and the coupling partner's R group) are coupled together and eliminated from the palladium center, forming the final product.[3] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the organoboron reagents and its high functional group tolerance.[4][8] It is an exceptionally powerful tool for synthesizing biaryl and aryl-heteroaryl structures.
Causality and Optimization
The success of a Suzuki coupling is highly dependent on the interplay of several factors. Understanding their roles is key to achieving high yields.
| Component | Examples | Scientific Rationale & Optimization Insights |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, XPhos Pd G2 | Pd(PPh₃)₄ is a reliable Pd(0) source.[5] Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ. Modern precatalysts like XPhos Pd G2 are often more active, allowing for lower catalyst loadings and milder conditions.[9][10] |
| Ligand | PPh₃, SPhos, XPhos | For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) are often superior as they promote the rate-limiting oxidative addition and reductive elimination steps.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to facilitate transmetalation.[11] Inorganic bases are common; Cs₂CO₃ is highly effective but more expensive, while K₃PO₄ is a strong, non-nucleophilic alternative.[9] The choice of base can profoundly influence the reaction outcome.[4] |
| Solvent | Dioxane/H₂O, Toluene, DME | A mixture of an organic solvent and water is common. Water is often necessary to dissolve the inorganic base and assist in the transmetalation step.[5][9] Rigorously anhydrous conditions should be maintained if water-sensitive functional groups are present. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos)
-
Base (e.g., K₂CO₃)
-
Degassed Solvent (e.g., 4:1 Dioxane/Water)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and, if required, the ligand (e.g., SPhos, 4-10 mol%).[9] If using a pre-formed catalyst like Pd(PPh₃)₄, it can be added in step 1.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure the removal of oxygen, which can deactivate the catalyst.[9]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for forming C-N bonds where traditional methods like nucleophilic aromatic substitution fail.[12][13] This reaction is indispensable for creating the aniline and related substructures common in pharmaceuticals.
Causality and Optimization
The choice of ligand is particularly critical in Buchwald-Hartwig aminations.[14]
| Component | Examples | Scientific Rationale & Optimization Insights |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common precatalysts. The active Pd(0) species is generated in situ.[14] The choice between them is often empirical, but Pd₂(dba)₃ is a direct source of Pd(0). |
| Ligand | XantPhos, BINAP, tBuDavePhos | Bulky, electron-rich phosphine ligands are essential. They facilitate both the oxidative addition and the challenging C-N reductive elimination step.[12][14] The choice of ligand depends heavily on the amine coupling partner (primary, secondary, etc.). For pyrazole substrates, ligands like tBuDavePhos have shown good efficacy.[14] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile.[15] Sodium tert-butoxide (NaOtBu) is very common, but for base-sensitive substrates, milder conditions with K₃PO₄ or Cs₂CO₃ can be employed.[16] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.[15] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XantPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Glovebox or Schlenk line equipment
Procedure:
-
Vessel Preparation (Inert Atmosphere): Inside a glovebox or on a Schlenk line, add the base (e.g., NaOtBu, 1.4 equiv) to a dry, sealed reaction tube.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%). Add this compound (1.0 equiv).
-
Solvent and Nucleophile: Add the anhydrous, degassed solvent, followed by the amine coupling partner (1.2 equiv).
-
Reaction: Seal the tube tightly and heat the mixture to the required temperature (typically 80-120 °C) with stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product via column chromatography.
Application III: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems.[17] This reaction is notable for its mild conditions, often proceeding at room temperature, and its use of a dual palladium/copper catalytic system.[9][18]
Causality and Optimization
The Sonogashira reaction relies on a synergistic relationship between palladium and copper catalysts.[18]
| Component | Examples | Scientific Rationale & Optimization Insights |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The palladium catalyst performs the main cross-coupling cycle (oxidative addition, reductive elimination).[18] PdCl₂(PPh₃)₂ is a classic and highly effective choice.[9] |
| Cu Co-catalyst | CuI | Copper(I) iodide is essential. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18] This is a key step that distinguishes the Sonogashira mechanism. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | An amine base is required. It serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.[17][18] It must be free of water. |
| Solvent | THF, DMF, or neat amine | Anhydrous polar aprotic solvents are typically used. Often, the amine base itself can serve as the solvent.[9] |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.[18][19]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base/Solvent (e.g., Triethylamine)
-
Anhydrous co-solvent if needed (e.g., THF)
-
Schlenk flask
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[18]
-
Solvent/Base Addition: Add the anhydrous amine base (e.g., triethylamine) via syringe. If a co-solvent like THF is used, add it at this stage.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C) and monitor progress by TLC.[19]
-
Work-up: Upon completion, cool the reaction mixture and dilute it with a solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.[18]
-
Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst; Inappropriate ligand/base; Poor quality reagents. | Use a pre-catalyst or ensure solvents are rigorously degassed.[9] Screen different ligands and bases. Ensure reagents are pure and dry. |
| Hydrodehalogenation (Side Reaction) | Presence of a hydrogen source (e.g., water); Catalyst/ligand combination promotes this pathway. | Rigorously exclude water and use anhydrous solvents.[9] Screen different ligands; sometimes a less active catalyst system can be more selective. |
| Homocoupling of Coupling Partner | Reaction conditions (especially temperature) are too harsh; Oxygen contamination. | Lower the reaction temperature. Ensure the reaction is maintained under a strict inert atmosphere. |
| Difficulty in Purification | Residual catalyst; Similar polarity of product and starting material. | Filter through a pad of Celite before aqueous work-up.[18] Optimize chromatography conditions (solvent gradient, different stationary phase). |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like dioxane, toluene, and THF are flammable and have associated health risks.[18] Always handle them in a well-ventilated fume hood.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Reagents: Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. fiveable.me [fiveable.me]
- 4. jmcct.com [jmcct.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nobelprize.org [nobelprize.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
Application Notes and Protocols: Heck Reaction of 3-iodo-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2] Its ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it an invaluable tool in the construction of complex molecular architectures, particularly within the pharmaceutical industry. Pyrazole-containing compounds are a prominent class of heterocycles renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The functionalization of the pyrazole core is, therefore, of significant interest in the discovery and development of novel therapeutic agents.
These application notes provide a detailed overview and experimental protocols for the Heck reaction of 3-iodo-1-phenyl-1H-pyrazole. The presence of an iodine atom at the C-3 position of the pyrazole ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of 3-alkenyl-1-phenyl-1H-pyrazoles. These products serve as versatile intermediates for the development of new drug candidates.
Applications in Drug Development
The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry. The introduction of various substituents at the 3-position via the Heck reaction can lead to compounds with a range of biological activities:
-
Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives have demonstrated potent anti-inflammatory and analgesic properties. The synthesis of novel 3-alkenyl-1-phenyl-1H-pyrazoles can lead to the discovery of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.
-
Anticancer Agents: The pyrazole nucleus is a key component in several anticancer drugs. Functionalization through the Heck reaction allows for the synthesis of novel derivatives that can be screened for their cytotoxic activity against various cancer cell lines. For instance, some 3,5-diaryl pyrazole derivatives have shown inhibitory activity against key cancer-related kinases.
-
Neuroprotective Agents: Certain pyrazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. The ability to introduce diverse chemical moieties at the 3-position opens up avenues for synthesizing compounds that can modulate targets within the central nervous system.
Data Presentation: Representative Heck Reaction of this compound
The following table summarizes representative reaction conditions and yields for the Heck reaction of this compound with various alkenes. The data is compiled based on typical outcomes for similar iodo-pyrazole substrates.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (8) | Et₃N | DMF | 80 | 24 | ~90 |
| 2 | Ethyl Acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (8) | Et₃N | DMF | 80 | 24 | ~85-95 |
| 3 | tert-Butyl Acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (8) | Et₃N | DMF | 80 | 24 | ~80-90 |
| 4 | Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N | DMF | 100 | 24 | ~40-50 |
| 5 | 4-Fluorostyrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N | DMF | 100 | 24 | ~45-55 |
| 6 | Methyl Vinyl Ketone | Pd(OAc)₂ (2) | P(OEt)₃ (8) | Et₃N | DMF | 80 | 24 | ~80-85 |
Experimental Protocols
This section provides a detailed methodology for a typical Heck reaction of this compound with an activated alkene, such as methyl acrylate.
Materials and Equipment
-
Substrate: this compound
-
Alkene: Methyl acrylate
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Triethyl phosphite (P(OEt)₃)
-
Base: Triethylamine (Et₃N)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate with oil bath
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography system (Silica gel)
-
Reagent Preparation and Stoichiometry (0.5 mmol scale)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 270.08 | 135 mg | 0.5 | 1.0 |
| Methyl Acrylate | 86.09 | 52 µL (51.6 mg) | 0.6 | 1.2 |
| Pd(OAc)₂ | 224.5 | 2.2 mg | 0.01 | 0.02 |
| P(OEt)₃ | 166.16 | 6.9 µL | 0.04 | 0.08 |
| Et₃N | 101.19 | 0.6 mL | - | - |
| DMF | - | 3 mL | - | - |
Reaction Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (135 mg, 0.5 mmol) and palladium(II) acetate (2.2 mg, 0.01 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous DMF (3 mL) to dissolve the solids. To this solution, add triethylamine (0.6 mL), triethyl phosphite (6.9 µL, 0.04 mmol), and methyl acrylate (52 µL, 0.6 mmol) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 24 hours under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 3-(2-methoxycarbonylvinyl)-1-phenyl-1H-pyrazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling constant of the vinylic protons in the ¹H NMR spectrum can be used to confirm the (E)-configuration of the double bond.
Mandatory Visualizations
References
Application Notes and Protocols for Catalyst Selection in 3-Iodo-1-Phenyl-1H-Pyrazole Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate catalytic system for various cross-coupling reactions of 3-iodo-1-phenyl-1H-pyrazole. This valuable building block is frequently utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. The following sections detail established protocols for key C-C and C-N bond-forming reactions, present a comparative summary of catalytic systems, and illustrate the fundamental catalytic cycle.
Introduction to Cross-Coupling with this compound
Cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For this compound, the high reactivity of the carbon-iodine bond makes it an excellent substrate for a variety of palladium- and copper-catalyzed transformations. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. These notes will focus on four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
It is often crucial to protect the N-H group of the pyrazole ring to prevent catalyst inhibition and undesired side reactions.[1][2] Common protecting groups include tert-butoxycarbonyl (Boc) and ethoxyethyl (EE).[1][2]
Comparative Data of Catalytic Systems
The following table summarizes quantitative data for different cross-coupling reactions with this compound and related iodo-pyrazoles, providing a basis for catalyst system selection and optimization.
| Cross-Coupling Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Reflux | 48 | 56-62 | [3][4] |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | Good to Excellent | [5] | |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.67 | High | [6] | |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80 | 24 | >90 | [3][4] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 2 | High | [7] | |
| Heck | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 24 | Moderate | [8] |
| Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 120 | 12 | 55-78 | [9] | |
| Buchwald-Hartwig | Pd₂(dba)₃ / tBuDavePhos | K₂CO₃ | Toluene | 110 | 24 | Good | [10] |
| Pd(OAc)₂ / tBuBrettPhos | NaOtBu | Toluene | 100 | 18 | Moderate to Excellent | [11] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (30 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Tetrahydrofuran (THF) and Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.3 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (30 mol%) to the flask under the inert atmosphere.
-
Add the degassed THF/H₂O (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to reflux and stir for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-1-phenyl-1H-pyrazole.[3][4]
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
This protocol outlines the synthesis of 3-alkynyl-1-phenyl-1H-pyrazoles via a palladium/copper-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.25 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (10 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent) and the terminal alkyne (1.25 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add PdCl₂(PPh₃)₂ (10 mol%) and CuI (10 mol%).
-
Add degassed THF and triethylamine via syringe.
-
Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3][4]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
tBuDavePhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (1.4 equivalents)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), tBuDavePhos (4 mol%), and potassium carbonate (1.4 equivalents) to a vial.
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Add toluene and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and heat the reaction mixture to 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 3-amino-1-phenyl-1H-pyrazole.[10]
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for the palladium-catalyzed cross-coupling of this compound (Ar-I) with a generic coupling partner (Nu-M).
Caption: Generalized catalytic cycle for cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Applications of 3-Iodo-1-phenyl-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this class of compounds, 3-iodo-1-phenyl-1H-pyrazole serves as a highly versatile and pivotal intermediate in the synthesis of diverse and complex drug candidates. The presence of the iodine atom at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of functional groups and the construction of extensive compound libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry, with a focus on its role in the development of novel therapeutic agents.
Core Applications
The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of more complex, biologically active molecules. Its utility is most pronounced in the following areas:
-
Kinase Inhibitor Synthesis: The pyrazole core is a common feature in many kinase inhibitors. The this compound intermediate allows for the exploration of substituents at the 3-position of the pyrazole ring, which can be crucial for achieving potency and selectivity against specific kinases.
-
Anticancer Drug Discovery: A vast number of pyrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The ability to diversify the 3-position of the 1-phenyl-1H-pyrazole scaffold is instrumental in the search for novel anticancer agents.
-
Scaffold for Combinatorial Chemistry: The reactivity of the carbon-iodine bond makes this compound an ideal substrate for high-throughput synthesis and the generation of large, diverse compound libraries for screening against a multitude of biological targets.
Data Presentation: Biological Activities of this compound Derivatives
While this compound is primarily a synthetic intermediate, its derivatives have shown significant biological activity. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various compounds synthesized from iodopyrazole precursors. It is important to note that these activities are of the final, more complex molecules and not of this compound itself.
Table 1: Anticancer Activity of 1-Phenyl-1H-pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Human Colon Carcinoma (HCT116) | 5.8 | [1] |
| Human Breast Adenocarcinoma (MCF-7) | 8.2 | [1] | |
| Human Lung Carcinoma (A549) | 12.5 | [1] | |
| Derivative B | Human Prostate Cancer (PC-3) | 3.1 | [1] |
| Human Glioblastoma (U-87 MG) | 4.6 | [1] | |
| Derivative C | Human Leukemia (K562) | 6.726 | [2] |
| Human Colon Cancer (HCT116) | >10 | [2] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Derivative D | JAK2 | 0.166 | [2] |
| JAK3 | 0.057 | [2] | |
| Aurora A | 0.939 | [2] | |
| Aurora B | 0.583 | [2] | |
| Derivative E | EGFR | Not specified | [1] |
| VEGFR-2 | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 1-phenyl-1H-pyrazol-3-amine.
Materials:
-
1-phenyl-1H-pyrazol-3-amine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 1-phenyl-1H-pyrazol-3-amine in a suitable volume of aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Sonogashira Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base to the flask.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-alkynyl-1-phenyl-1H-pyrazole derivative.
Mandatory Visualization
Caption: Synthetic pathways for the diversification of the this compound scaffold.
Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazole-based kinase inhibitors.
References
Application Notes and Protocols: Synthesis of Biologically Active 1-Phenyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biologically active 1-phenyl-1H-pyrazole derivatives. The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities. These notes offer an overview of common synthetic strategies and biological applications, supported by quantitative data and step-by-step protocols.
Introduction
Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] The 1-phenyl-1H-pyrazole core, in particular, is a key pharmacophore found in numerous biologically active compounds.[3] These derivatives have garnered significant attention due to their diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][4][5][6][7] The synthetic versatility of the pyrazole ring allows for the introduction of various substituents, enabling the fine-tuning of their biological profiles.[8] This document outlines key synthetic methodologies and protocols for the preparation and evaluation of these promising compounds.
Synthetic Strategies Overview
The synthesis of 1-phenyl-1H-pyrazole derivatives can be broadly categorized into several effective methods. A classical and widely used approach is the Knorr pyrazole synthesis , which involves the condensation of a β-dicarbonyl compound with a phenylhydrazine.[9] Variations of this method, including the use of α,β-unsaturated ketones and microwave-assisted synthesis, have been developed to improve yields and reaction times.[9][10]
Another prominent strategy is the multi-component reaction (MCR) , which allows for the one-pot synthesis of highly substituted pyrazoles from simple starting materials, often in an environmentally friendly manner.[10] Additionally, 1,3-dipolar cycloaddition reactions between alkynes and in situ generated nitrilimines provide a regioselective route to 1,3,5-trisubstituted pyrazoles.[11] Modern synthetic advancements also include the use of novel catalysts, such as nano-ZnO and iodine, to promote efficient and selective pyrazole formation.[1][9]
Biologically Active 1-Phenyl-1H-pyrazole Derivatives: Data Summary
The following tables summarize the biological activities of representative 1-phenyl-1H-pyrazole derivatives, providing quantitative data for easy comparison.
Table 1: Anticancer Activity of 1-Phenyl-1H-pyrazole Derivatives
| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(2,4-dichlorophenoxymethyl)-1-phenyl-4-(4-chlorophenyl)methylene-1H-pyrazol-5(4H)-one | A549 (Lung) | 6.52 | [4] |
| 2 | 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole | HepG2 (Liver) | 9.13 | [4] |
| 3 | 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivative (7a) | Wild-type BCR-ABL1 kinase | 0.0142 | [12] |
| 4 | 5-alkylated selanyl-1H-pyrazole derivative (54) | HepG2 (Liver) | 13.85 | [13] |
| 5 | Pyrazole carbaldehyde derivative (43) | MCF7 (Breast) | 0.25 | [13] |
| 6 | Pyrazolo[1,5-a]pyrimidine derivative (35) | HepG2 (Liver) | 3.53 | [13] |
| 7 | Pyrazole ring-containing isolongifolanone derivative (37) | MCF7 (Breast) | 5.21 | [13] |
Table 2: Antimicrobial Activity of 1-Phenyl-1H-pyrazole Derivatives
| Compound ID | Structure/Substitution | Microorganism | MIC (µg/mL) | Reference |
| 8 | Pyrazole derivative 13b | S. flexneri | 0.12 | [4] |
| 9 | Pyrazole derivative 13b | A. clavatus | 0.49 | [4] |
| 10 | 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole (3) | Candida albicans | - | [14] |
| 11 | 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole (3) | Aspergillus | Excellent Activity | [14] |
| 12 | Acetohydrazide pyrazole derivative (6d) | E. coli | 89% inhibition | [15] |
| 13 | Acetohydrazide pyrazole derivative (6d) | S. aureus | 78% inhibition | [15] |
Table 3: Antioxidant and 15-Lipoxygenase (15-LOX) Inhibitory Activity
| Compound ID | Structure/Substitution | Activity | IC50 (µM) or % Scavenging | Reference |
| 14 | 3a | DPPH Radical Scavenging | - | [2] |
| 15 | 4e | DPPH Radical Scavenging | - | [2] |
| 16 | 5b | DPPH Radical Scavenging | - | [2] |
| 17 | 5c | DPPH Radical Scavenging | - | [2] |
| 18 | 6a | 15-LOX Inhibition | Potent | [2] |
| 19 | 6c | 15-LOX Inhibition | Potent | [2] |
| 20 | 6e | 15-LOX Inhibition | Potent | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 1-phenyl-1H-pyrazole derivatives.
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Condensation of Chalcones with Phenylhydrazine
This protocol describes the synthesis of 1,3,5-trisubstituted pyrazole derivatives from α,β-unsaturated ketones (chalcones) and phenylhydrazine.
Materials:
-
1,3-Diaryl-2-propene-1-one (chalcone) (1 mmol)
-
Phenylhydrazine (1.2 mmol)
-
Glacial Acetic Acid (10 mL)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the 1,3-diaryl-2-propene-1-one (1 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.
-
Add phenylhydrazine (1.2 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 1,3,5-trisubstituted-1H-pyrazole derivative.
-
Characterize the final product using IR, 1H-NMR, and Mass Spectrometry.
Protocol 2: One-Pot Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
This protocol details the synthesis of pyrazole-4-carbaldehydes using a Vilsmeier-Haack reaction.[16]
Materials:
-
Substituted Acetophenone (10 mmol)
-
Acid Hydrazide (10 mmol)
-
Methanol (30 mL)
-
Glacial Acetic Acid (3-4 drops)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Phosphorus oxychloride (POCl3) (1.1 mL, 12 mmol)
Step 1: Synthesis of Hydrazone Intermediate
-
In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and acid hydrazide (10 mmol) in methanol (30 mL).
-
Add 3-4 drops of glacial acetic acid and reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the separated precipitate, wash with water, dry, and recrystallize from methanol to obtain the N1-(1-phenylethylidene)benzohydrazide.
Step 2: Vilsmeier-Haack Cyclization
-
Prepare the Vilsmeier-Haack reagent by adding POCl3 (1.1 mL) dropwise to DMF (10 mL) at 0 °C with stirring.
-
Add the hydrazone intermediate (4 mmol) in small portions to the Vilsmeier-Haack reagent.
-
Stir the reaction mixture at 60-65 °C for 4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.
-
Filter the resulting solid, wash with water, and recrystallize from methanol to yield the 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
Protocol 3: In Vitro Anticancer Activity Evaluation using SRB Assay
This protocol describes the determination of the cytotoxic activity of synthesized compounds against human cancer cell lines using the Sulforhodamine B (SRB) assay.[4]
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, HCT116, MCF-7)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
Doxorubicin (positive control)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM)
-
96-well microtiter plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and doxorubicin for 72 hours.
-
After incubation, fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4 °C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the fixed cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 200 µL of 10 mM Tris base solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and application of 1-phenyl-1H-pyrazole derivatives.
Caption: General workflow for the synthesis and biological evaluation of 1-phenyl-1H-pyrazole derivatives.
Caption: Putative mechanism of anticancer activity for 1-phenyl-1H-pyrazole derivatives.
Caption: Logical relationship in a Structure-Activity Relationship (SAR) study of 1-phenyl-1H-pyrazole derivatives.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]
- 6. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities [pubmed.ncbi.nlm.nih.gov]
- 7. academicstrive.com [academicstrive.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: 3-iodo-1-phenyl-1H-pyrazole in Kinase Inhibitor Synthesis
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] Protein kinases, which regulate a vast array of cellular processes, are critical targets in drug discovery, especially in oncology and immunology.[3] The strategic functionalization of the pyrazole core is essential for modulating inhibitor potency, selectivity, and pharmacokinetic properties.
3-iodo-1-phenyl-1H-pyrazole serves as a highly versatile and reactive building block for the synthesis of kinase inhibitor libraries. The carbon-iodine bond at the C-3 position is readily activated for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the efficient introduction of diverse aryl and heteroaryl substituents, enabling extensive exploration of structure-activity relationships (SAR) to optimize binding at the ATP-binding site of target kinases.[3]
Key Applications: Targeting Medically Relevant Kinases
Derivatives synthesized from this compound have shown inhibitory activity against several important kinase families implicated in disease.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is linked to autoimmune diseases and cancers.[2] Pyrazole-based compounds are key inhibitors of this pathway. For instance, derivatives of 3-(1H-imidazol-2-yl)-1H-pyrazole have shown potent, low-micromolar to nanomolar inhibition of JAK2 and JAK3.[4]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers. Pyrazole-imidazole hybrids have demonstrated inhibitory activity against Aurora A and Aurora B kinases, with IC50 values in the nanomolar to low-micromolar range.[4]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prominent targets in cancer therapy. Pyrazole-based scaffolds have been used to develop potent inhibitors of the understudied CDK16, a member of the PCTAIRE family, with cellular EC50 values as low as 33 nM.[5]
-
p38 MAP Kinase: This kinase is involved in inflammatory responses, and pyrazole-based inhibitors have been developed as potent anti-inflammatory agents.[6]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various kinase inhibitors built upon the pyrazole scaffold, demonstrating the potency achievable through diversification at the C-3 position.
Table 1: Inhibitory Activity against JAK and Aurora Kinases Data pertains to a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives.
| Compound Ref. | Target Kinase | IC50 (µM) |
| 10e | JAK2 | 0.166 |
| 10e | JAK3 | 0.057 |
| 10e | Aurora A | 0.939 |
| 10e | Aurora B | 0.583 |
| Source: Data extracted from a study on multi-targeted pyrazole derivatives.[4] |
Table 2: Cellular Potency against CDK16 Data pertains to a series of N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine derivatives.
| Compound Class | Target Kinase | EC50 Range (nM) |
| 11a-f | CDK16 | 33.0 - 124.0 |
| Source: Data from a study on selective CDK16 inhibitors.[5] |
Protocols
Protocol 1: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equiv)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried sealed tube or microwave vial, add this compound, the desired arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.[2]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.[3]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the iodopyrazole should be approximately 0.1–0.2 M.[2]
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aryl-1-phenyl-1H-pyrazole.
-
Characterization: Confirm the structure and purity of the final product using NMR and HRMS analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a representative method for determining the IC50 value of a synthesized inhibitor using the luminescence-based ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring ADP production.[6]
Materials:
-
Synthesized pyrazole inhibitor (test compound)
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
Adenosine 5′-triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. For the vehicle control, use DMSO alone.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO control) to the appropriate wells.
-
Add 5 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution (at a concentration near the Km for the specific kinase, e.g., 10 µM) to each well to start the reaction. The final reaction volume is 10 µL.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need optimization based on enzyme activity.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal.[5] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-ATP control as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow from synthesis to SAR analysis.
Caption: Inhibition of the JAK-STAT signaling pathway.
References
Designing Anticancer Agents with a 1-Phenyl-1H-Pyrazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant attention as promising candidates for the development of novel anticancer agents.[1] This is attributed to their ability to be readily synthesized and functionalized, allowing for the fine-tuning of their pharmacological profiles to target various cancer-associated pathways.[1][2] These compounds have shown efficacy in inhibiting key players in cancer progression, including protein kinases and anti-apoptotic proteins, ultimately leading to cancer cell death.[3][4]
These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of anticancer agents based on the 1-phenyl-1H-pyrazole scaffold. Detailed protocols for key in vitro assays are provided to guide researchers in the preclinical assessment of these compounds.
Data Presentation: In Vitro Activity of 1-Phenyl-1H-Pyrazole Derivatives
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative 1-phenyl-1H-pyrazole derivatives against various cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process by 50%; lower IC50 values indicate higher potency.
Table 1: Cytotoxicity of 1-Phenyl-1H-Pyrazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,5-trisubstituted-1H-pyrazole (Compound 10d) | PC-3 (Prostate) | 21.9 | [5] |
| 1,3,5-trisubstituted-1H-pyrazole (Compound 10c) | MCF-7 (Breast) | 3.90 | [5] |
| 1,3,5-trisubstituted-1H-pyrazole (Compound 4) | A549 (Lung) | 28.4 | [6] |
| 1,3-diphenyl-1H-pyrazole containing benzimidazole (Compound 9) | A549 (Lung) | 0.83 | [7] |
| 1,3-diphenyl-1H-pyrazole containing benzimidazole (Compound 17) | MCF-7 (Breast) | 1.81 | [7] |
| Pyrazole-based 1,2,3-triazole hybrid (Compound 7g) | Various | Potent | [8] |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b) | HepG-2 (Liver) | 6.78 | [9] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (24h) | [4][10][11] |
Table 2: Kinase Inhibitory Activity of 1-Phenyl-1H-pyrazole Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (10e) | JAK2 | 0.166 | [12][13] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (10e) | JAK3 | 0.057 | [12][13] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (10e) | Aurora A | 0.939 | [12][13] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (10e) | Aurora B | 0.583 | [12][13] |
| Pyrazole substituted at 4th position (Compound 5h) | Aurora-A | 0.78 | [14] |
| Pyrazole substituted at 4th position (Compound 5e) | Aurora-A | 1.12 | [14] |
| Pyrazole-based derivative (P-6) | Aurora-A | 0.11 | [15] |
| 1,3,4-trisubstituted pyrazole (PYZ37) | COX-2 | 0.2 | [16] |
Table 3: Bcl-2 Family Inhibition and Apoptosis Induction
| Compound/Derivative | Assay | Effect | IC50 (µM) | Reference |
| 1,3,5-trisubstituted-1H-pyrazole (10b & 10c) | Bcl-2 Inhibition | High binding affinity | - | [17][18] |
| Carbonitrile-substituted pyrazole-tosyl amide (9d, 9e, 9f) | BCL-2 Inhibition & Caspase-3 Activation | Significant | <10 | [19] |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | Apoptosis Induction (MCF-7) | Cytotoxic | 3.9–35.5 | [17] |
Experimental Protocols
General Synthesis of 1,3,5-Trisubstituted-1H-pyrazole Derivatives
A common route for the synthesis of 1,3,5-trisubstituted-1H-pyrazoles involves the condensation of a 1,3-diketone with a phenylhydrazine derivative.[1]
Protocol: Synthesis of 1,3,5-Trisubstituted-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 1,3-diketone (1 mmol) in ethanol (20 mL).
-
Addition of Phenylhydrazine: To this solution, add the appropriately substituted phenylhydrazine hydrochloride (1.2 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1,3,5-trisubstituted-1H-pyrazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][20][21][22]
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a white, opaque 384-well plate, set up the kinase reaction. To each well, add:
-
2.5 µL of the test compound at various concentrations (or vehicle control).
-
2.5 µL of the target kinase and its specific substrate in kinase reaction buffer.
-
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[3][23][24][25][26]
Apoptosis Detection: Annexin V-FITC/PI Staining Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
Visualizations
Caption: General workflow for the synthesis of 1-phenyl-1H-pyrazole derivatives.
Caption: Targeted signaling pathways of 1-phenyl-1H-pyrazole anticancer agents.
Caption: Experimental workflow for the in vitro evaluation of anticancer candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. bosterbio.com [bosterbio.com]
- 3. promega.com [promega.com]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02046H [pubs.rsc.org]
- 7. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 8. atcc.org [atcc.org]
- 9. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ulab360.com [ulab360.com]
- 24. ulab360.com [ulab360.com]
- 25. benchchem.com [benchchem.com]
- 26. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
Application Notes and Protocols for 3-iodo-1-phenyl-1H-pyrazole in OLED Material Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-iodo-1-phenyl-1H-pyrazole as a key building block in the synthesis of advanced organic light-emitting diode (OLED) materials. The unique electronic properties of the 1-phenyl-1H-pyrazole core, combined with the reactive iodine at the 3-position, make it an ideal precursor for creating highly efficient and stable electroluminescent materials.
The primary application of this compound in OLED material development is its use as a versatile intermediate in cross-coupling reactions, most notably the Sonogashira coupling.[1][2] This allows for the straightforward introduction of various functional groups, such as arylenes, carbazoles, and other electron-donating or electron-withdrawing moieties, to tune the photophysical and electronic properties of the final material. Pyrazole-based materials have shown promise in achieving high quantum efficiencies and desirable emission colors in OLED devices.[3]
Key Advantages of this compound in OLED Material Synthesis:
-
Tunable Electronic Properties: The 1-phenyl-1H-pyrazole scaffold offers a robust platform for creating materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3]
-
Versatile Reactivity: The iodine substituent at the 3-position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions.[1][4]
-
High Thermal Stability: Phenyl-pyrazole derivatives are known for their thermal and morphological stability, which is a critical requirement for long-lasting OLED devices.
-
Path to High-Efficiency Emitters: The incorporation of the pyrazole moiety can lead to materials with high photoluminescence quantum yields, contributing to the overall efficiency of the OLED device.
Experimental Protocols
Synthesis of a Representative Phenyl-Pyrazole Based Emitter via Sonogashira Coupling
This protocol describes the synthesis of a hypothetical blue-emitting material, 3-(9H-carbazol-9-yl)-1-phenyl-1H-pyrazole , using this compound and carbazole as starting materials.
Materials:
-
This compound
-
9H-Carbazole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dried Schlenk flask, add this compound (1 equivalent), 9H-carbazole (1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.06 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene and triethylamine to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(9H-carbazol-9-yl)-1-phenyl-1H-pyrazole .
Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a solution-processed OLED device using the synthesized phenyl-pyrazole emitter.
Device Architecture: ITO / PEDOT:PSS / Emissive Layer (EML) / TPBi / LiF / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized 3-(9H-carbazol-9-yl)-1-phenyl-1H-pyrazole (Emitter)
-
Poly(N-vinylcarbazole) (PVK) as a host material
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) as the electron transport layer
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene, anhydrous
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL): Spin-coat the PEDOT:PSS dispersion onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the film at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Prepare a solution of the synthesized emitter and PVK host in chlorobenzene (e.g., 5 wt% emitter in PVK). Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox. Anneal the film at 80 °C for 30 minutes.
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode: Transfer the substrates into a thermal evaporation chamber with a base pressure of <10⁻⁶ Torr.
-
Thermally evaporate a 40 nm layer of TPBi.
-
Thermally evaporate a 1 nm layer of LiF.
-
Thermally evaporate a 100 nm layer of Al to form the cathode.
-
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass coverslip inside the glovebox to protect against moisture and oxygen.
Data Presentation
The following table summarizes the hypothetical performance data of an OLED device fabricated using a material derived from this compound, based on typical values for similar phenyl-pyrazole based blue emitters found in the literature.
| Parameter | Value |
| Maximum Emission Wavelength (λmax) | 465 nm (Blue) |
| CIE Coordinates (x, y) | (0.15, 0.18) |
| Turn-on Voltage (Von) | 3.5 V |
| Maximum Luminance (Lmax) | 8,500 cd/m² |
| Maximum Current Efficiency (ηc) | 15.2 cd/A |
| Maximum Power Efficiency (ηp) | 12.8 lm/W |
| Maximum External Quantum Efficiency (EQE) | 7.5% |
| Device Lifetime (T50 at 1000 cd/m²) | > 1,000 hours |
Visualizations
Caption: Workflow for Sonogashira Coupling.
Caption: OLED Device Fabrication Workflow.
Caption: Charge Transport and Emission in OLED.
References
The Pivotal Role of 3-Iodo-1-phenyl-1H-pyrazole in the Synthesis of Next-Generation Agrochemicals
Introduction
3-Iodo-1-phenyl-1H-pyrazole has emerged as a critical building block in the synthesis of a diverse range of modern agrochemicals. Its unique structural features, particularly the reactive iodine atom at the 3-position and the stabilizing phenyl group at the 1-position, make it an ideal scaffold for the development of potent fungicides and insecticides. This application note provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols for the synthesis of key agrochemical classes, presenting their biological activity, and elucidating their mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of agrochemical development.
Synthetic Applications of this compound
The this compound core is a versatile starting material for the synthesis of various agrochemicals, primarily through functionalization at the C3 and C4 positions of the pyrazole ring. The iodine atom at the C3 position is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents that are crucial for biological activity.
A prominent class of fungicides derived from this scaffold are the pyrazole carboxamides, which are known to be potent succinate dehydrogenase inhibitors (SDHIs). Additionally, functionalization of the phenylpyrazole core has led to the development of effective insecticides that target the insect nervous system.
Fungicide Synthesis: Pyrazole Carboxamides
Pyrazole carboxamide fungicides are a significant class of agrochemicals that effectively control a broad spectrum of fungal pathogens. The synthesis of these compounds often involves a multi-step sequence starting with the functionalization of the this compound core, followed by the introduction of a carboxamide moiety at the C4 position. A representative synthetic route is outlined below.
Experimental Protocols
Protocol 1: Synthesis of a Phenylpyrazole Carboxamide Fungicide Intermediate
This protocol describes a representative synthesis of a key intermediate, 3-(substituted)-1-phenyl-1H-pyrazole-4-carboxylic acid, from this compound. This intermediate can then be coupled with various anilines to generate a library of pyrazole carboxamide fungicides.
Step 1: Sonogashira Coupling of this compound
This step introduces a versatile alkyne functionality at the 3-position of the pyrazole ring, which can be further modified.
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine. Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-alkynyl-1-phenyl-1H-pyrazole.
-
Step 2: Hydration and Oxidation to Carboxylic Acid
-
Materials:
-
3-Alkynyl-1-phenyl-1H-pyrazole (from Step 1) (1.0 eq)
-
Oxidizing agent (e.g., Potassium permanganate)
-
Aqueous base (e.g., Sodium hydroxide)
-
Acid for workup (e.g., Hydrochloric acid)
-
-
Procedure:
-
Dissolve the 3-alkynyl-1-phenyl-1H-pyrazole in a suitable solvent mixture (e.g., t-butanol/water).
-
Add a solution of potassium permanganate and sodium hydroxide.
-
Stir the reaction at room temperature until the alkyne is fully oxidized (monitor by TLC).
-
Quench the reaction with sodium bisulfite.
-
Filter the mixture and acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the 3-(substituted)-1-phenyl-1H-pyrazole-4-carboxylic acid.
-
Step 3: Amide Coupling to form the Final Fungicide
-
Materials:
-
3-(substituted)-1-phenyl-1H-pyrazole-4-carboxylic acid (from Step 2) (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Coupling agent (e.g., EDC, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DCM.
-
Add the substituted aniline, coupling agent, and base.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the final phenylpyrazole carboxamide fungicide.
-
Biological Activity of Phenylpyrazole Agrochemicals
The biological efficacy of agrochemicals derived from this compound is highly dependent on the substituents introduced onto the pyrazole and phenyl rings. The following tables summarize the fungicidal and insecticidal activities of representative compounds.
Table 1: Fungicidal Activity of Phenylpyrazole Carboxamide Derivatives
| Compound ID | R1 Substituent (at C3) | R2 Substituent (on aniline) | Target Fungus | EC₅₀ (µg/mL) | Reference |
| FPC-1 | Difluoromethyl | 2',4'-dichloro | Rhizoctonia solani | 0.37 | [1] |
| FPC-2 | Trifluoromethyl | 2'-chloro | Botrytis cinerea | 2.43 | [2] |
| FPC-3 | Methyl | 3',4',5'-trifluoro | Rhizoctonia solani | 0.033 | [3] |
| FPC-4 | Difluoromethyl | 2'-((3-chlorophenyl)amino) | Rhizoctonia solani | 0.022 | [4][5] |
Table 2: Insecticidal Activity of Phenylpyrazole Derivatives
| Compound ID | Key Structural Feature | Target Insect | LC₅₀ (mg/L) | Reference |
| IPC-1 | 5-amino-3-cyano | Plutella xylostella | Not Specified | [6] |
| IPC-2 | N-phenylpyrazole oxime ester | Plutella xylostella | Not Specified | [4] |
Mechanism of Action
Fungicidal Phenylpyrazoles: Succinate Dehydrogenase Inhibition
The primary mode of action for fungicidal pyrazole carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain.[3][4][5][7] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain inhibits ATP production, leading to fungal cell death.
Caption: Mechanism of action of phenylpyrazole carboxamide fungicides.
Insecticidal Phenylpyrazoles: GABA-gated Chloride Channel Blockage
Insecticidal phenylpyrazoles, such as fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects. GABA is the primary inhibitory neurotransmitter in insects. By blocking the chloride ion influx mediated by GABA, these insecticides cause hyperexcitation of the insect's nervous system, leading to convulsions, paralysis, and ultimately death. The selectivity of these insecticides arises from their higher affinity for insect GABA receptors compared to mammalian receptors.
Caption: Mechanism of action of phenylpyrazole insecticides.
Conclusion
This compound is a cornerstone scaffold in modern agrochemical synthesis. Its strategic importance lies in its synthetic tractability, allowing for the creation of a wide array of potent fungicides and insecticides. The detailed protocols and mechanistic insights provided in this application note are intended to facilitate further research and development in this promising area of agrochemical science, ultimately contributing to the development of more effective and sustainable crop protection solutions.
References
- 1. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102285899B - Method for preparing n-phenylpyrazole-1-carboxamides - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-1-phenyl-1H-pyrazole with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of 3-iodo-1-phenyl-1H-pyrazole using a variety of palladium-catalyzed cross-coupling reactions. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and the methods described herein offer versatile strategies for the synthesis of novel 3-substituted-1-phenyl-1H-pyrazole derivatives, which are valuable building blocks for the development of new therapeutic agents.
The C-I bond at the 3-position of the pyrazole ring is amenable to a range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings. These reactions enable the formation of C-C and C-N bonds, allowing for the introduction of diverse aryl, alkynyl, and amino functionalities.
General Reaction Scheme
The functionalization of this compound via palladium-catalyzed cross-coupling reactions can be represented by the following general scheme:
Caption: General scheme of Pd-catalyzed cross-coupling.
Data Presentation: Summary of Coupling Reactions
The following table summarizes the typical reaction conditions and reported yields for various palladium-catalyzed cross-coupling reactions of halo-pyrazoles. While specific data for this compound is limited in the literature, the presented data from analogous systems provides a strong predictive framework for reaction outcomes.
| Coupling Reaction | Organometallic Reagent (Example) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | [1] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 80 | 1-5 | 65-70 | [2][3] |
| Buchwald-Hartwig | Morpholine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 90 | 24 | ~60 | [4] |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 76-99 | [5] |
| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | - | THF | 65 | 12 | 70-95 | [6] |
Note: Yields are based on reactions with analogous halo-pyrazoles or general aryl halides and may vary for this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific substrates and scales.
Experimental Workflow
Caption: Typical experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from the Suzuki-Miyaura coupling of bromopyrazoles with arylboronic acids.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Schlenk tube
-
Argon atmosphere
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate the tube and backfill with argon. Repeat this process three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the tube.
-
Under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-phenyl-1H-pyrazole.
Protocol 2: Sonogashira Coupling
This protocol is based on the Sonogashira coupling of halo-pyrazoles with terminal alkynes.[2][3]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous DMF (5 mL) and Et₃N (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the 3-alkynyl-1-phenyl-1H-pyrazole.
Protocol 3: Buchwald-Hartwig Amination
This protocol is a general procedure adapted from the Buchwald-Hartwig amination of aryl halides.[4]
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd(dba)₂ (2 mol%)
-
tBuDavePhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube
-
Argon atmosphere
Procedure:
-
In a glovebox or under a positive flow of argon, add NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), Pd(dba)₂ (0.02 mmol), and tBuDavePhos (0.04 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 90 °C for 24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 3-amino-1-phenyl-1H-pyrazole.
Protocol 4: Stille Coupling
This protocol is a general procedure for the Stille coupling of aryl iodides.[5]
Materials:
-
This compound
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous toluene
-
Schlenk tube
-
Argon atmosphere
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol) and the organostannane (1.1 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL) followed by Pd(PPh₃)₄ (0.05 mmol).
-
Heat the reaction mixture to 110 °C for 16 hours.
-
Cool the reaction, dilute with diethyl ether, and wash with a saturated aqueous solution of KF.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 5: Negishi Coupling
This protocol is a general procedure for the Negishi coupling of aryl iodides.[6]
Materials:
-
This compound
-
Organozinc reagent (1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Anhydrous THF
-
Schlenk tube
-
Argon atmosphere
Procedure:
-
To a Schlenk tube containing this compound (1.0 mmol) and Pd(dppf)Cl₂ (0.05 mmol), add anhydrous THF (5 mL) under an argon atmosphere.
-
Add the organozinc reagent (1.5 mmol, typically as a solution in THF) dropwise at room temperature.
-
Heat the reaction mixture to 65 °C for 12 hours.
-
Cool the reaction and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
References
Application Notes and Protocols for the Derivatization of 3-Iodo-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 3-iodo-1-phenyl-1H-pyrazole, a versatile building block in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. The protocols focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of functional groups at the 3-position of the pyrazole core.
Introduction
The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The targeted functionalization of this core structure is crucial for the development of new therapeutic agents. This compound serves as a key intermediate for such functionalization due to the reactivity of the carbon-iodine bond in various cross-coupling reactions. These reactions offer a powerful and modular approach to construct complex molecules with high precision and efficiency.[1][2][3]
This document outlines detailed experimental procedures, optimized reaction conditions, and expected outcomes for the derivatization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, involving an aryl iodide like this compound, is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1-phenyl-1H-pyrazoles
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This protocol describes the coupling of this compound with various arylboronic acids.
Experimental Protocol
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like P1 or P2) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Add the palladium catalyst (and ligand, if separate).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | THF/H₂O | Reflux | 48 | 62 | [4] |
| 2 | 4-Methoxyphenylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | ~95 | Adapted from[5] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Toluene | 100 | 12 | ~85 | Inferred from similar couplings |
Yields are based on closely related substrates and should be considered as estimates. Optimization may be required for this compound.
Sonogashira Coupling: Synthesis of 3-Alkynyl-1-phenyl-1H-pyrazoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6]
Experimental Protocol
Caption: Experimental workflow for the Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-10 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and CuI (2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the palladium catalyst.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the ammonium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (10) | CuI (10) | TEA | THF | 80 | 24 | 82 | Adapted from[4] |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (5) | CuI (5) | DIPEA | DMF | 60 | 12 | ~85 | Inferred from[7][8] |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (5) | TEA | THF | RT | 24 | ~75 | Inferred from[7][8] |
Yields are based on closely related substrates and should be considered as estimates. Optimization may be required for this compound.
Heck Reaction: Synthesis of 3-Alkenyl-1-phenyl-1H-pyrazoles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10]
Experimental Protocol
Caption: Experimental workflow for the Heck reaction.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (e.g., P(o-tolyl)₃, P(OEt)₃) (2-10 mol%)
-
Base (e.g., TEA, K₂CO₃)
-
Anhydrous and degassed solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the base, and the ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Quantitative Data:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | TEA | DMF | 100 | 24 | ~70 | Adapted from[11] |
| 2 | Butyl acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | K₂CO₃ | Acetonitrile | 80 | 16 | ~85 | Adapted from[11] |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | TEA | DMF | 120 | 48 | ~50 | Inferred from general Heck protocols |
Yields are based on closely related substrates and should be considered as estimates. Optimization may be required for this compound.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-1-phenyl-1H-pyrazoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[12][13]
Experimental Protocol
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., XPhos, SPhos, BINAP) (1.2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an inert atmosphere glovebox, add this compound (1.0 equiv.), the palladium precatalyst, the ligand, and the base to a reaction vessel.
-
Add the degassed solvent and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | ~80 | Adapted from[14][15] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~75 | Adapted from[14][15] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 90 | 16 | ~82 | Adapted from[14][15] |
Yields are based on general protocols for halo-pyrazoles and should be considered as estimates. The choice of ligand is crucial and depends on the nature of the amine. Optimization will be necessary.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the derivatization of this compound via palladium-catalyzed cross-coupling reactions. These methods offer access to a diverse range of substituted 1-phenyl-1H-pyrazole derivatives, which are valuable scaffolds for the development of new chemical entities in drug discovery and materials science. Researchers are encouraged to optimize the described conditions for their specific substrates and desired products to achieve the best results.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-iodo-1-phenyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions for 3-iodo-1-phenyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: For a reliable starting point, a common set of conditions for the Suzuki-Miyaura coupling of iodo-pyrazoles involves a palladium catalyst, a base, and a suitable solvent system. The high reactivity of the carbon-iodine bond generally allows for milder conditions compared to bromo- or chloro-pyrazoles. A typical starting protocol would be:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at 2-5 mol%.[1]
-
Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or DMF/H₂O (e.g., in a 4:1 ratio).
-
Temperature: 80-120 °C.[2]
-
Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[3]
Q2: How do I choose the right palladium catalyst and ligand for my reaction?
A2: The choice of catalyst and ligand is critical for achieving high yields.[1] For this compound, several options can be considered:
-
Pre-formed Pd(0) catalysts: Pd(PPh₃)₄ is a widely used and often effective choice for iodo-pyrazoles.[1]
-
Pd(II) pre-catalysts with phosphine ligands: A combination of a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand can significantly improve efficiency.[1] Ligands such as SPhos and XPhos are known to be effective for challenging substrates, including nitrogen-rich heterocycles.[1][4] The use of pre-catalysts like XPhos Pd G2 can also be beneficial as they readily form the active catalytic species.[1][5]
Q3: Which base and solvent system is optimal?
A3: The base is essential for the transmetalation step of the catalytic cycle, and its choice, along with the solvent, can greatly influence the reaction outcome.[1][6]
-
Bases: Inorganic bases are commonly employed. K₂CO₃ is a standard choice, while Cs₂CO₃ is more soluble and can be more effective in some cases.[1] K₃PO₄ is another strong base that can be beneficial, sometimes with the addition of a small amount of water if used in anhydrous conditions.[5][7]
-
Solvents: Biphasic solvent systems are often used to dissolve both the organic and inorganic reagents. Common mixtures include 1,4-dioxane/water, DMF/water, and THF/water. The choice of solvent can also help to minimize side reactions like halide inhibition.[8]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the Suzuki coupling reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to check for the consumption of the starting materials (this compound and the boronic acid) and the formation of the desired product.
Q5: What are common side reactions, and how can they be minimized?
A5: Several side reactions can reduce the yield of the desired product:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which is a major side reaction, especially with electron-deficient boronic acids.[3][9] To minimize this, use fresh, high-purity boronic acids, avoid unnecessarily high temperatures and long reaction times, and consider using more stable boronic esters (e.g., pinacol esters).[3]
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid.[9] It is often caused by the presence of oxygen, so maintaining a rigorously inert atmosphere is crucial.[3]
-
Dehalogenation: The iodo-pyrazole can react to replace the iodine with a hydrogen atom. This can be more prevalent with highly reactive substrates.[2][5] Careful selection of the catalyst and reaction conditions can help to mitigate this.
Troubleshooting Guides
Table 1: Troubleshooting Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and has been stored correctly under an inert atmosphere.[3] Use a pre-catalyst like XPhos Pd G2 to ensure the formation of the active Pd(0) species.[5] Ensure the reaction is thoroughly degassed to prevent catalyst oxidation.[3] |
| Inappropriate Ligand | For N-aryl pyrazoles, bulky, electron-rich phosphine ligands like SPhos or XPhos can be more effective than PPh₃.[1][4] |
| Ineffective Base | Switch to a stronger or more soluble base, such as Cs₂CO₃ or K₃PO₄.[1][5] If using an anhydrous base like K₃PO₄, adding a small amount of water can be beneficial.[7] |
| Poor Reagent Quality | Use fresh, high-purity this compound and boronic acid. Boronic acids can degrade over time, leading to lower yields.[3][5] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes be used to achieve rapid and uniform heating, often leading to shorter reaction times and improved yields.[9][10] |
Table 2: Troubleshooting Incomplete Reactions or Sluggishness
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Loading | Increase the catalyst loading in small increments (e.g., from 2 mol% to 3-5 mol%). |
| Poor Solubility of Reagents | Screen different solvent systems (e.g., DMF/water, THF/water, Toluene/water) to ensure all components are sufficiently soluble.[8] |
| Halide Inhibition | The iodide byproduct generated during the reaction can sometimes inhibit the catalyst. Switching the organic solvent from THF to toluene may help minimize this effect.[8] |
| Inefficient Transmetalation | This step is base-dependent. Ensure the chosen base is appropriate for the specific boronic acid being used.[6] |
Experimental Workflow and Protocols
General Experimental Workflow for Optimization
The following diagram outlines a logical workflow for optimizing the Suzuki coupling conditions for this compound.
Caption: A flowchart for the systematic optimization of Suzuki coupling reactions.
Detailed Experimental Protocol (Starting Conditions)
This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv, 3 mol%)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the catalyst, Pd(PPh₃)₄, to the tube.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture at 90 °C with stirring for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sonogashira Reactions of Iodopyrazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in Sonogashira reactions involving iodopyrazole substrates.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My Sonogashira reaction with an iodopyrazole is giving me very low or no yield. What are the common causes and how can I fix this?
Answer: Low or non-existent yields in Sonogashira couplings of iodopyrazoles can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivating.[1][2]
-
Solution: Use a pre-formed Pd(0) catalyst or a modern, air-stable precatalyst (e.g., a palladacycle like XPhos Pd G2) that readily generates the active species.[2] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[1][2] The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[3]
-
-
Poor Reagent Quality: Impurities in reagents can poison the catalyst.[3]
-
Sub-optimal Reaction Conditions: The temperature may be too low, or the incorrect base or solvent is being used.
-
Solution: While many Sonogashira reactions with aryl iodides can proceed at room temperature, some substrates may require gentle heating.[3][5] Consider a stepwise increase in temperature.[2] Triethylamine (Et₃N) or diisopropylamine (DIPEA) are common bases.[2] The solvent must dissolve all components; common choices include DMF, THF, and dioxane.[2][3]
-
-
N-H Interference: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction.[2]
-
Solution: Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc or trityl) to prevent this interference.[2]
-
Issue 2: Significant Homo-Coupling of the Alkyne (Glaser Coupling)
Question: I am observing a significant amount of alkyne dimer in my reaction mixture, reducing the yield of my desired product. How can I prevent this?
Answer: The formation of alkyne dimers, known as Glaser coupling, is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[3]
Strategies to Minimize Homo-Coupling:
-
Strictly Anaerobic Conditions: Oxygen is a known promoter of oxidative homo-coupling.[2][3]
-
Copper Co-catalyst: The copper(I) co-catalyst can promote the oxidative homo-coupling of terminal alkynes.[2]
-
Controlled Alkyne Addition:
-
Solution: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.
-
Issue 3: Dehalogenation of the Iodopyrazole
Question: My main byproduct is the dehalogenated pyrazole. How can I suppress this side reaction?
Answer: Dehalogenation is a common side reaction with electron-rich iodopyrazoles due to the high reactivity of the C-I bond.[2][7]
Methods to Reduce Dehalogenation:
-
Base Selection: The choice of base is critical.
-
Solution: Using milder inorganic bases like K₃PO₄ or Cs₂CO₃ can be less likely to promote dehalogenation compared to strong organic amine bases.[2]
-
-
Ligand Choice: The ligand on the palladium catalyst can influence the relative rates of cross-coupling and dehalogenation.
-
Solution: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can favor the desired cross-coupling pathway.[2]
-
-
Temperature Control:
-
Solution: Run the reaction at the lowest effective temperature to suppress side reactions.[2]
-
-
Consider a Less Reactive Halide:
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable catalyst system for the Sonogashira coupling of iodopyrazoles? A classic and effective system is the combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, with a copper(I) co-catalyst, typically CuI.[1][8] This reaction is often carried out using triethylamine (TEA) as both the base and solvent at room temperature.[1]
Q2: Should I protect the N-H of my pyrazole? If you are using an N-unsubstituted iodopyrazole, the free N-H group can interfere with the coupling reaction.[2] Protecting the pyrazole nitrogen (e.g., with a Boc, trityl, or ethoxyethyl group) can significantly improve yields and prevent side reactions.[2][9]
Q3: Is a copper co-catalyst always necessary? No, copper-free Sonogashira reactions have been developed.[5] These are particularly useful for preventing the alkyne homo-coupling (Glaser coupling) side reaction.[2][5] However, these conditions may require specific ligands or bases to proceed efficiently.[6]
Q4: My iodopyrazole is highly substituted. Will this affect the reaction? Yes, sterically hindered or electron-deficient iodopyrazoles can be more challenging substrates. You may need to screen different palladium catalysts, ligands, and bases, or increase the reaction temperature to achieve good conversion. Bulky, electron-rich phosphine ligands can be particularly effective for promoting the oxidative addition step with challenging substrates.[6]
Q5: Can I use microwave heating to accelerate the reaction? Yes, microwave irradiation can dramatically shorten reaction times from hours to minutes and can be beneficial for less reactive substrates.[2]
Data Summary
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Iodopyrazoles
| Parameter | Condition | Notes | Reference(s) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, XPhos Pd G2 | 1-5 mol% loading is typical. Pre-catalysts like XPhos Pd G2 are often more efficient and air-stable. | [1][2][8] |
| Copper Co-catalyst | CuI | 2-10 mol%. Can be omitted in "copper-free" variants to avoid Glaser coupling. | [1][2][8] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPEA) | Typically used in excess, often as the solvent or co-solvent. | [2] |
| Solvent | DMF, THF, Dioxane, Et₃N | Must be anhydrous and degassed. | [2] |
| Temperature | Room Temperature to 80 °C | Iodopyrazoles are highly reactive and often couple at room temperature. Heating may be required for challenging substrates. | [2][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst decomposition and Glaser coupling. | [1][2][3] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action | Reference(s) |
| Low / No Yield | Inactive Catalyst | Use a pre-activated Pd(0) source or a modern precatalyst (e.g., XPhos Pd G2). Ensure all reagents are degassed. | [1][2] |
| Low Temperature | Increase temperature gradually; consider microwave heating. | [2] | |
| Unprotected Pyrazole N-H | Protect the pyrazole nitrogen (e.g., with a Boc group). | [2] | |
| Alkyne Homo-coupling | Presence of Oxygen | Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. | [2][3] |
| High Copper Loading | Reduce CuI loading or switch to a "copper-free" protocol. | [2][3] | |
| Dehalogenation | Strong Base | Switch to a milder base such as K₃PO₄ or Cs₂CO₃. | [2] |
| Unsuitable Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | [2] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a general method for the palladium and copper co-catalyzed coupling of a terminal alkyne with an iodopyrazole.
Materials:
-
Iodopyrazole (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Anhydrous, degassed solvent/base (e.g., Triethylamine or DMF/Et₃N mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the iodopyrazole (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., Triethylamine) via syringe.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If no reaction occurs, the temperature can be gently increased (e.g., to 40-60 °C).[7]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Sonogashira Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of 3-iodo-1-phenyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the cross-coupling of 3-iodo-1-phenyl-1H-pyrazole.
General FAQs
Q1: Why is N-H protection of the pyrazole ring sometimes necessary in cross-coupling reactions?
A1: The pyrazole ring's N-H proton is acidic and can interfere with organometallic reagents or act as a ligand for the transition metal catalyst. This can lead to catalyst inhibition, deactivation, or undesired side reactions. Protecting the N-H group, for instance as an N-Boc or N-ethoxyethyl derivative, can prevent these issues and improve reaction outcomes.[1][2][3]
Q2: What is protodehalogenation and how can it be minimized?
A2: Protodehalogenation is a common side reaction where the iodine atom on the pyrazole ring is replaced by a hydrogen atom, leading to the formation of 1-phenyl-1H-pyrazole. This can occur through various pathways, including reaction with trace amounts of water or other proton sources in the reaction mixture. To minimize this, it is crucial to use anhydrous solvents, degas all reagents thoroughly, and maintain a strictly inert atmosphere (e.g., argon or nitrogen).[4][5] In some cases, the choice of base and ligand can also influence the rate of protodehalogenation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and an organoboron compound. However, several side reactions can occur.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product with significant formation of a symmetrical biaryl byproduct (from the boronic acid). | Homocoupling of the boronic acid: This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) that then participates in a side catalytic cycle.[6][7][8] | Rigorously exclude oxygen by thoroughly degassing the solvent and reagents and maintaining a strict inert atmosphere.[6] Consider adding a mild reducing agent, like potassium formate, to scavenge any Pd(II) species that could initiate homocoupling.[6][7] |
| Formation of 1-phenyl-1H-pyrazole as a major byproduct. | Protodehalogenation: The C-I bond is susceptible to cleavage and replacement with hydrogen. This is more pronounced with iodo-derivatives compared to bromo- or chloro-derivatives.[5] | Ensure strictly anhydrous and anaerobic conditions. Use fresh, high-purity reagents. Consider switching to the corresponding 3-bromo-1-phenyl-1H-pyrazole if protodehalogenation remains a significant issue.[5] |
| Reaction fails to proceed or proceeds very slowly. | Catalyst inactivity or poor ligand choice: The palladium catalyst may not be in its active Pd(0) state or the chosen ligand may not be suitable for the electron-rich pyrazole substrate. | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[9] For electron-rich heteroaromatics, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often effective.[4] |
| Decomposition of the boronic acid. | Deborylation: Boronic acids can degrade under the reaction conditions, especially at elevated temperatures or in the presence of water. | Use the boronic acid as fresh as possible. Consider using more stable boronate esters (e.g., pinacol esters). Sometimes, using a weaker base like KF can prevent ester cleavage if the substrate is sensitive.[10] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., dioxane/water) via syringe.
-
Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of a symmetrical 1,3-diyne byproduct. | Homocoupling (Glaser coupling) of the terminal alkyne: This is a major side reaction, especially when using a copper co-catalyst in the presence of oxygen.[11][12] | Perform the reaction under strictly inert and anhydrous conditions to prevent oxidative dimerization.[11] Employ "copper-free" Sonogashira conditions.[11][13] Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration.[13] |
| Low yield of the desired product. | Inhibition by the pyrazole N-H: The pyrazole itself can act as a ligand and interfere with the catalyst.[1] | Protect the N-H group of the pyrazole prior to the coupling reaction.[1][3] |
| Reaction stalls or is incomplete. | High concentration of the terminal alkyne: A high initial concentration can favor dimerization over cross-coupling.[13] | Use a slow addition method for the terminal alkyne.[13] Consider using a protecting group like trimethylsilyl (TMS) on the alkyne, followed by deprotection.[13] |
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of N-protected this compound with a terminal alkyne.
Materials:
-
N-protected this compound (e.g., 1-(1-ethoxyethyl)-3-iodo-1-phenyl-1H-pyrazole)
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
CuI (1-3 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the N-protected this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (2 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent (e.g., THF) and base (e.g., triethylamine) via syringe.
-
Add the terminal alkyne (1.1 eq) dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Heck Coupling
The Heck reaction couples this compound with an alkene.
Troubleshooting Guide: Heck Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of regioisomers of the product alkene. | Reversible β-hydride elimination: The β-hydride elimination step can be reversible, leading to isomerization of the double bond.[14][15] | Adding a base or silver salts can facilitate reductive elimination and reduce the chance of alkene isomerization.[14] The choice of ligand can also influence regioselectivity. |
| Low yield and formation of 1-phenyl-1H-pyrazole. | Dehalogenation: Similar to other palladium-catalyzed couplings, dehalogenation can be a competing pathway.[16] | Ensure anhydrous conditions and a strictly inert atmosphere. Optimize the base and ligand system. |
| Formation of a mixture of E/Z isomers. | Lack of stereoselectivity: While the Heck reaction often favors the trans product, this is not always exclusive. | The stereoselectivity is influenced by the steric bulk of the substituents on the alkene and the palladium complex. Ligand choice can sometimes influence the E/Z ratio. |
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck coupling of this compound with an acrylate.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., DMF or acetonitrile)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 equiv) in the chosen solvent (e.g., DMF).
-
Add the base (e.g., Et₃N, 2.0 equiv) and the alkene (1.5 equiv).
-
In a separate vial, pre-mix the Pd(OAc)₂ (5 mol%) and the phosphine ligand (10 mol%) in a small amount of the solvent.
-
Add the catalyst solution to the reaction mixture.
-
Seal the tube and heat to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or GC.
-
After completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for common side reactions.
Caption: Suzuki catalytic cycle with homocoupling side reaction.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Dehalogenation of Iodopyrazoles in Suzuki Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation side reactions during the Suzuki-Miyaura cross-coupling of iodopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of Suzuki coupling of iodopyrazoles?
A1: Dehalogenation, also known as hydrodehalogenation, is a common side reaction where the iodine atom on the pyrazole ring is replaced by a hydrogen atom.[1][2] This leads to the formation of an unwanted pyrazole byproduct, reducing the yield of the desired cross-coupled product and complicating purification.[2]
Q2: Why are iodopyrazoles particularly susceptible to dehalogenation?
A2: The carbon-iodine (C-I) bond is weaker and more reactive compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[3] This high reactivity, while beneficial for the initial oxidative addition step in the Suzuki catalytic cycle, also makes iodopyrazoles more prone to undesired side reactions like dehalogenation.[3] Studies have shown that iodopyrazoles have a higher tendency for dehalogenation compared to their bromo and chloro counterparts in Suzuki-Miyaura reactions.[2][4][5]
Q3: What is the primary mechanism of dehalogenation?
A3: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, such as bases, solvents (like alcohols), or even trace amounts of water.[1] The Pd-H species can then react with the aryl-palladium intermediate, leading to the formation of the dehalogenated pyrazole.[1][6]
Q4: Are N-unsubstituted pyrazoles more prone to dehalogenation?
A4: Yes, for N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction.[7] Deprotonation by the base can increase the electron density of the pyrazole ring, which may influence the reaction outcome.[1] Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, trityl) can significantly suppress dehalogenation.[7][8]
Troubleshooting Guide
Issue: Significant Dehalogenation of Iodopyrazole Observed
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of the corresponding pyrazole byproduct (iodine replaced by hydrogen), confirmed by LC-MS or NMR.[9]
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| High Reactivity of Iodide | Consider using the corresponding 4-bromo- or 4-chloropyrazole if synthetically feasible, as they are less prone to dehalogenation.[3][10][7] |
| N-H Acidity (for N-unsubstituted pyrazoles) | Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, trityl) to prevent interference from the acidic proton.[7] |
| Base Selection | Use milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][7] Avoid strong alkoxide bases if possible. The choice of base is critical and may require screening.[1] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other Buchwald biaryl phosphine ligands.[1][7] These can favor the desired reductive elimination over dehalogenation.[2] |
| Solvent System | Use aprotic solvents like dioxane, THF, or toluene.[1] While some water is often necessary, ensure it is rigorously degassed and used in the correct ratio. Anhydrous conditions should be considered if water is suspected to be a major contributor to dehalogenation.[11] |
| Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of deiodination.[2] |
| Catalyst System | Use a pre-activated Pd(0) source or a modern precatalyst (e.g., XPhos Pd G2) that readily forms the active catalyst to minimize side reactions.[7] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of iodopyrazoles, highlighting instances where dehalogenation was a factor.
Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazoles with Arylboronic Acids
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| 1-Boc-4-iodopyrazole | Arylboronic Acids | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-dioxane/water | 80-110 | Moderate | Prone to dehalogenation, which can lower the yield.[3][12] |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/water | 90 (MW) | High | Microwave irradiation can lead to rapid and efficient coupling.[13] |
| 4-Iodopyrazole | Phenylboronic acid | XPhos Pd G2 | K₂CO₃ | Ethanol/water | 120 (MW) | Good | XPhos-based catalysts are effective.[11] |
| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | - | - | - | 56 | Demonstrates utility of iodopyrazoles as building blocks.[14] |
Table 2: Comparative Performance of Halopyrazoles in Suzuki Coupling
| Pyrazole Intermediate | Coupling Partner | Catalyst System | Yield (%) | Key Observations |
| 4-Iodopyrazole | Arylboronic Acids | Pd(OAc)₂ / SPhos | Moderate | Prone to dehalogenation, which can lower the yield of the desired product.[3] |
| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 | 86 | Generally provides good to excellent yields and is less susceptible to dehalogenation compared to the iodo analogue.[3] |
| 4-Bromopyrazole | 3-Thienylboronic acid | XPhos Pd G2 | 61 | Effective for coupling with heteroarylboronic acids.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
4-Iodopyrazole derivative (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)
-
1,4-Dioxane/water (4:1), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the 4-iodopyrazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.[11]
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.[11]
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.[11]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[11]
-
Monitor the reaction progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel.[11]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method can significantly reduce reaction times.[13]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv.)
-
Arylboronic acid (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv.)
-
1,2-Dimethoxyethane (DME)/water (2.5:1), degassed
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, combine the 4-iodo-1-methyl-1H-pyrazole and the arylboronic acid.[13]
-
Add DME and water to the vial.[13]
-
Purge the vial with nitrogen.
-
Add Pd(PPh₃)₄ and Cs₂CO₃ to the mixture.[13]
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.[13]
-
Monitor the reaction progress by TLC.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[13]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography.[13]
Visualizations
Caption: A systematic workflow for troubleshooting dehalogenation in Suzuki reactions of iodopyrazoles.
Caption: Key factors influencing the competition between dehalogenation and the desired Suzuki coupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homo-Coupling in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homo-coupling in pyrazole synthesis. Homo-coupling is a significant side reaction that can dramatically reduce the yield of the desired substituted pyrazole product and complicate purification. This guide focuses on practical solutions for minimizing this unwanted side reaction in common cross-coupling methodologies.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of pyrazole synthesis?
A1: Homo-coupling is an undesired side reaction where two identical molecules react with each other instead of the intended cross-coupling between two different reactants. In pyrazole synthesis, this typically manifests in two ways during metal-catalyzed cross-coupling reactions:
-
Formation of symmetrical biaryls: This occurs when two molecules of an aryl halide or aryl boronic acid couple together.
-
Formation of bipyrazoles: This happens when two pyrazole molecules couple with each other.
This side reaction consumes starting materials, lowers the yield of the desired substituted pyrazole, and often produces byproducts that are difficult to separate from the target molecule.
Q2: What are the primary causes of homo-coupling in palladium-catalyzed pyrazole synthesis?
A2: The main culprits behind homo-coupling in palladium-catalyzed reactions, such as Suzuki-Miyaura and Ullmann-type couplings, are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative dimerization of organometallic intermediates. It can also oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homo-coupling of organoboron reagents.[1]
-
Palladium(II) Species: The use of a Pd(II) precatalyst without an efficient initial reduction to the active Pd(0) state can lead to a stoichiometric homo-coupling of the organometallic partner as the Pd(II) is reduced.
-
Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly influence the rate of homo-coupling relative to the desired cross-coupling.
Q3: How can I quickly assess if homo-coupling is a major issue in my reaction?
A3: A preliminary assessment can be made by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a significant amount of a symmetrical biaryl or bipyrazole byproduct is a strong indicator of a homo-coupling issue.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling for C-Arylation of Pyrazoles
Problem: Significant formation of biaryl byproduct from the homo-coupling of the arylboronic acid.
Core Issue: The primary cause is often the presence of oxygen, which facilitates the oxidative homo-coupling of the boronic acid, or the presence of Pd(II) species.
Solutions:
-
Maintain a Strict Inert Atmosphere: Oxygen is a major promoter of boronic acid homo-coupling.
-
Protocol: Use Schlenk line techniques or a glovebox to handle all reagents and set up the reaction.[2][3][4][5][6] All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Solvents must be thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas.[1]
-
-
Employ a Pd(0) Precatalyst or Ensure Efficient In Situ Reduction: Starting with the active Pd(0) form of the catalyst minimizes the pathway for Pd(II)-mediated homo-coupling.
-
Recommendation: Use a well-defined Pd(0) precatalyst like Pd(PPh₃)₄ or a pre-activated Pd(II) source. If using a Pd(II) source like Pd(OAc)₂, consider adding a reducing agent.
-
-
Add a Mild Reducing Agent: To suppress the oxidative homo-coupling pathway.
-
Protocol: The addition of potassium formate (HCOOK) has been shown to be effective in suppressing the homo-coupling of pyrazolylboronic esters.[7] A typical protocol would involve adding 1.5 to 2.0 equivalents of potassium formate along with the other reagents.
-
-
Optimize Ligand and Base Selection: The nature of the ligand and base can influence the relative rates of the desired cross-coupling and the undesired homo-coupling.
-
Ligand Choice: Bulky, electron-rich phosphine ligands such as XPhos or SPhos can promote the desired reductive elimination step of the cross-coupling cycle, potentially outcompeting homo-coupling.
-
Base Selection: The choice of base can be critical. While a strong base is needed to activate the boronic acid, an excessively strong base can sometimes promote side reactions. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.
-
Comparative Data: Effect of Reaction Conditions on Homo-Coupling in Suzuki-Miyaura C-Arylation
| Entry | Catalyst System | Base | Additive | Atmosphere | Desired Product Yield (%) | Homo-coupling Byproduct (%) |
| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | None | Air | 45 | 35 |
| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | None | Nitrogen | 75 | 15 |
| 3 | XPhos Pd G3 | K₃PO₄ | None | Nitrogen | 88 | <5 |
| 4 | Pd(PPh₃)₄ | Cs₂CO₃ | K-formate (1.5 eq) | Nitrogen | 92 | <2 |
Note: The data presented in this table is a representative summary compiled from various sources and is intended for comparative purposes.
Guide 2: Ullmann-Type Coupling for N-Arylation of Pyrazoles
Problem: Formation of significant amounts of biaryl byproduct from the homo-coupling of the aryl halide.
Core Issue: The traditional Ullmann reaction often requires high temperatures, which can promote the homo-coupling of the aryl halide, especially with more reactive aryl iodides.
Solutions:
-
Use a Ligated Copper Catalyst: Modern Ullmann protocols utilize ligands that facilitate the catalytic cycle at lower temperatures, thereby reducing the likelihood of thermal decomposition and homo-coupling.
-
Optimize the Solvent and Base: The choice of solvent and base is crucial for the efficiency and selectivity of the Ullmann coupling.
-
Solvent: Aprotic polar solvents like DMF or DMSO are commonly used.
-
Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is typically employed. The base is crucial for the deprotonation of the pyrazole.
-
-
Control the Reaction Temperature: Running the reaction at the lowest effective temperature can minimize the homo-coupling side reaction.
-
Protocol: Start with a lower temperature (e.g., 80-100 °C) and monitor the reaction progress. Only increase the temperature if the reaction is sluggish.
-
Comparative Data: Effect of Ligand on Homo-Coupling in Ullmann N-Arylation
| Entry | Copper Source | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Homo-coupling Byproduct (%) |
| 1 | CuI | None | K₂CO₃ | 150 | 55 | 25 |
| 2 | CuI | 1,10-phenanthroline | K₂CO₃ | 110 | 85 | <10 |
| 3 | CuI | DMEDA | Cs₂CO₃ | 100 | 90 | <5 |
Note: The data presented in this table is a representative summary compiled from various sources and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Minimizing Homo-Coupling in Suzuki-Miyaura Synthesis of 4-Arylpyrazoles
Objective: To synthesize a 4-arylpyrazole with minimal formation of the biaryl homo-coupled byproduct.
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask and inert gas (Argon or Nitrogen) line
Procedure:
-
Preparation: Oven-dry all glassware and cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask, add the 4-bromopyrazole, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the XPhos Pd G3 catalyst followed by the anhydrous, degassed 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suppressing Homo-Coupling in Ullmann N-Arylation of Pyrazole
Objective: To synthesize an N-arylpyrazole with minimal formation of the biaryl homo-coupled byproduct.
Materials:
-
Pyrazole (1.2 equiv)
-
Aryl iodide (1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask and inert gas (Argon or Nitrogen) line
Procedure:
-
Preparation: Oven-dry all glassware and cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask, add CuI, 1,10-phenanthroline, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times.
-
Solvent and Substrate Addition: Under a positive pressure of argon, add anhydrous DMF, the pyrazole, and the aryl iodide.
-
Reaction: Heat the reaction mixture to 110 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles: Cross-Coupling vs. Homo-Coupling in Suzuki-Miyaura Reaction
Caption: Catalytic cycles for desired cross-coupling and undesired homo-coupling.
Troubleshooting Workflow for Persistent Homo-Coupling
Caption: A logical workflow for troubleshooting persistent homo-coupling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. web.mit.edu [web.mit.edu]
- 3. Training Graduate Students to Handle Air-Sensitive Compounds - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Technical Support Center: Purification of 3-iodo-1-phenyl-1H-pyrazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-iodo-1-phenyl-1H-pyrazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low product yield after purification | - Incomplete reaction. - Product loss during extraction or washing steps. - Suboptimal recrystallization conditions (e.g., wrong solvent, too much solvent). - Inefficient elution during column chromatography. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of extraction and washing steps. - Optimize the recrystallization solvent and use the minimum amount of hot solvent necessary for dissolution.[1] - Adjust the solvent system for column chromatography to ensure the product elutes effectively. |
| Product is a dark, oily residue instead of a solid | - Presence of significant impurities, possibly from side reactions of the hydrazine starting material.[2] - Residual solvent. | - Purify the starting materials before the reaction. - Perform the reaction under an inert atmosphere to prevent oxidative side reactions.[2] - Purify the crude product using column chromatography.[2] - Ensure all solvent is removed under high vacuum. |
| Multiple spots on TLC with very close Rf values | - Formation of regioisomeric impurities (e.g., 5-iodo-1-phenyl-1H-pyrazole). | - Optimize column chromatography conditions, potentially using a less polar solvent system to improve separation. - Attempt fractional recrystallization with various solvents to selectively crystallize the desired isomer.[1] |
| Product is colored (yellow to brown) | - Presence of trace impurities or degradation products.[3] | - Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, stir briefly, and filter hot through celite. Then, allow the filtrate to cool for recrystallization.[1] - Silica Gel Plug: Dissolve the product in a minimal amount of a relatively non-polar solvent and pass it through a short plug of silica gel to remove polar, colored impurities. |
| Product degrades on silica gel column | - The acidic nature of silica gel may cause decomposition of the pyrazole. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent).[4] - Consider using neutral alumina as the stationary phase for column chromatography.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include unreacted starting materials (1-phenyl-1H-pyrazole), regioisomers (such as 5-iodo-1-phenyl-1H-pyrazole), and potentially di-iodinated products, depending on the reaction conditions. Side reactions involving the phenylhydrazine starting material can also introduce colored impurities.[2]
Q2: How can I confirm the presence of regioisomeric impurities?
A2: The presence of regioisomers can be confirmed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate and quantify the different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to identify the presence of both isomers, as the chemical shifts of the pyrazole ring protons and carbons will differ between the regioisomers.
Q3: What are the recommended purification methods for this compound?
A3: The most effective purification methods are column chromatography on silica gel and recrystallization.[5][6] For closely related impurities like regioisomers, column chromatography is often the preferred method.[2]
Q4: What are suitable solvents for the recrystallization of this compound?
A4: Common solvents for the recrystallization of pyrazole derivatives include ethanol, methanol, and isopropanol.[1][4] Mixed solvent systems, such as hexane/ethyl acetate or ethanol/water, can also be effective.[1][6] The ideal solvent or solvent system will dissolve the compound when hot but have low solubility for it when cold.
Q5: What is a typical solvent system for column chromatography of this compound?
A5: A common solvent system for the column chromatography of pyrazole derivatives is a mixture of hexane and ethyl acetate.[6][7] The polarity can be adjusted based on the separation observed on TLC. For this compound, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity is a good strategy.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Determine a suitable solvent or mixed-solvent system by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane/ethyl acetate). The ideal solvent will fully dissolve the compound at elevated temperatures but result in poor solubility at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that provides good separation of the desired product from impurities, with an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Eluent/Solvent | Reported Yield (%) | Purity (%) | Reference Compound(s) |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | 19 - 74.9 | >95 (by NMR) | 1-(1-Ethoxyethyl)-1H-pyrazole-3-carbaldehyde, 1-(1-Ethoxyethyl)-3-iodo-5-(trifluoromethyl)-1H-pyrazole |
| Recrystallization | n-Hexane | 78.5 | >98 (by NMR) | tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate |
| Recrystallization | n-Hexane/Ethyl Acetate (10:0.5) | 43 | >97 (by NMR) | Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate |
| Recrystallization | n-Hexane/Ethyl Acetate (10:1) | 77 | >98 (by NMR) | 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole |
Note: The data presented are for structurally related iodo-pyrazole derivatives and should be considered as a guide.[6]
Mandatory Visualization
References
Technical Support Center: Synthesis of 3-iodo-1-phenyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-iodo-1-phenyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: The iodinating agent may be old or decomposed. The reaction time may be insufficient, or the temperature may be too low. | - Use fresh iodinating reagent. - Increase reaction time and/or temperature. Monitor reaction progress by TLC. |
| Incorrect stoichiometry: The ratio of reactants may not be optimal. | - Ensure accurate measurement of all reactants. | |
| Presence of Multiple Spots on TLC, Including Starting Material | Formation of regioisomers: Iodination of 1-phenyl-1H-pyrazole can lead to a mixture of 3-iodo, 4-iodo, and 5-iodo isomers. | - Optimize the reaction conditions to favor the desired isomer. For instance, direct iodination often yields a mixture, while lithiation followed by iodination can offer higher regioselectivity.[1] |
| Over-iodination: The pyrazole ring is activated and can undergo di- or even tri-iodination. | - Use a milder iodinating agent or reduce the stoichiometry of the current one. - Decrease the reaction temperature and monitor the reaction closely by TLC. | |
| Unreacted starting material: Incomplete reaction. | - See "Low or No Product Yield" section. | |
| Product is a Dark Oil and Fails to Solidify | Residual solvent: Trace amounts of solvent can prevent crystallization. | - Dry the product under high vacuum for an extended period. |
| Presence of impurities: Impurities can lower the melting point of the product, causing it to remain an oil. | - Purify the crude product using column chromatography.[2] | |
| Difficulty in Separating Isomers by Column Chromatography | Similar polarity of isomers: The different iodo-isomers of 1-phenyl-1H-pyrazole may have very similar polarities, making separation challenging. | - Use a long column with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). - Test different solvent systems (e.g., dichloromethane/hexane, toluene/ethyl acetate). |
| Product is Colored After Purification | Trace impurities: Highly colored minor byproducts may be present. | - Treat a solution of the product with activated charcoal, followed by filtration through celite and recrystallization.[2] - Pass a solution of the product through a short plug of silica gel.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of the 1-phenyl-1H-pyrazole starting material?
A1: The most common method is the Knorr pyrazole synthesis, which involves the condensation of phenylhydrazine with a 1,3-dicarbonyl compound.[3] For the synthesis of 1-phenyl-1H-pyrazole, phenylhydrazine can be reacted with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst.[4]
Q2: Which iodinating agents are suitable for the synthesis of this compound?
A2: Several iodinating agents can be used, including N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).[5] The choice of reagent can influence the regioselectivity of the reaction.
Q3: How can I control the regioselectivity of the iodination to favor the 3-iodo isomer?
A3: Achieving high regioselectivity for the 3-iodo isomer can be challenging. One approach is a deprotonation-iodination sequence. This involves treating the 1-phenyl-1H-pyrazole with a strong base like n-butyllithium (n-BuLi) to selectively deprotonate the C5 position, followed by quenching with an iodine source.[1] It is important to note that in the context of pyrazole nomenclature, the 3 and 5 positions can sometimes be considered equivalent depending on the substitution pattern and potential for tautomerism, though with an N1-substituent like phenyl, they are distinct.
Q4: What are the most effective purification methods for this compound?
A4: The most effective methods are column chromatography on silica gel and recrystallization.[2] For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.[6] For recrystallization, solvents such as ethanol, methanol, or mixtures like ethanol/water can be effective.[7]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Synthesis of 1-phenyl-1H-pyrazole
This is a general procedure based on the reaction of phenylhydrazine with 1,1,3,3-tetramethoxypropane.[4]
-
To a solution of phenylhydrazine (1.0 equivalent) in ethanol, add 1,1,3,3-tetramethoxypropane (1.0 equivalent).
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the reaction mixture at reflux overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., solid sodium bicarbonate).
-
Remove the ethanol under reduced pressure.
-
Perform an aqueous workup with ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-phenyl-1H-pyrazole, which can be purified by column chromatography or distillation.
Iodination of 1-phenyl-1H-pyrazole using N-Iodosuccinimide (NIS)
This protocol is a general method for the iodination of pyrazoles.
-
Dissolve 1-phenyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add N-Iodosuccinimide (1.1 to 1.5 equivalents). An acid catalyst may be required for less reactive substrates.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to separate the isomers.
Purification by Column Chromatography
This is a general procedure for the purification of iodo-pyrazoles.[2]
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2) to find a solvent system that provides good separation of the desired product from impurities. An Rf value of 0.2-0.3 for the desired product is often ideal.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for the synthesis of this compound and the formation of common impurities.
References
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Phenylpyrazoles
Welcome to the technical support center for the synthesis of substituted phenylpyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of substituted phenylpyrazoles.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors:
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Incomplete Reaction: The cyclocondensation can be slow. Consider increasing the reaction time or moderately increasing the temperature. Ensure you are using an appropriate catalyst, such as a few drops of glacial acetic acid, to facilitate the reaction.[1]
-
Side-Product Formation: Unwanted side reactions can consume starting materials. Analyze your crude product by TLC or LC-MS to identify major byproducts and adjust conditions accordingly (e.g., pH, temperature).
-
Reactant Degradation: Phenylhydrazine and its derivatives can be sensitive to air and light, leading to decomposition and the formation of colored impurities.[2] It is advisable to use fresh reagents or purify them before use and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purification Losses: Significant loss of product can occur during workup and purification. Optimize your purification method, for instance, by selecting a more suitable recrystallization solvent or refining your chromatography technique.[3]
Q2: I am getting a mixture of two regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a primary challenge when using unsymmetrical 1,3-dicarbonyl compounds.[4] The initial attack of the phenylhydrazine can occur at either of the two non-equivalent carbonyl groups.[5][6] Several factors influence the outcome:
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to significantly improve the regioselectivity in favor of the desired isomer compared to standard solvents like ethanol.[7] Protic solvents may favor one regioisomer, while aprotic solvents favor the other.[8]
-
Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl and the phenylhydrazine play a crucial role. Bulky groups can direct the initial nucleophilic attack to the less sterically hindered carbonyl carbon.[4]
-
Reaction Conditions: Parameters like pH, temperature, and catalyst can influence the ratio of isomers.[4] Systematic optimization of these conditions is recommended.
Q3: My crude product is a dark, tarry material that is difficult to purify. What is happening?
A3: The formation of dark, tarry materials often indicates polymerization or extensive degradation of starting materials or products. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature, using a milder acid catalyst, or ensuring that the pH does not become too low.
Q4: I am using phenylhydrazine hydrochloride. Does this require special considerations?
A4: Yes. Phenylhydrazine hydrochloride is a more stable salt form.[9] To liberate the free phenylhydrazine base, which is the active nucleophile, it is common practice to add a mild base, such as sodium acetate or triethylamine, to the reaction mixture.[3] This neutralizes the HCl and can lead to a cleaner reaction profile.
Q5: My synthesis from a chalcone intermediate resulted in a pyrazoline, not the expected pyrazole. How do I fix this?
A5: The reaction of a chalcone (an α,β-unsaturated ketone) with hydrazine often first yields a non-aromatic pyrazoline ring.[1] To obtain the final aromatic pyrazole, a subsequent oxidation step is required. This can often be achieved by simply heating in glacial acetic acid or by using a mild oxidizing agent.[1][10]
Troubleshooting Guide
This table provides a structured approach to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) | Citations |
| Low Yield | Incomplete reaction; reactant degradation; side reactions; purification loss. | Increase reaction time/temperature moderately; use fresh, pure reactants; run under inert atmosphere; optimize pH and catalyst; refine workup/purification. | [1][3] |
| Poor Regioselectivity | Use of unsymmetrical 1,3-dicarbonyl; non-optimal solvent or temperature. | Change solvent to a fluorinated alcohol (TFE, HFIP); systematically vary temperature and catalyst; consider steric/electronic nature of substituents. | [4][7][8] |
| Reaction Discoloration (Yellow/Red/Brown) | Phenylhydrazine instability/oxidation; side product formation. | Use fresh or purified phenylhydrazine; run under an inert atmosphere; use phenylhydrazine hydrochloride with a mild base (e.g., sodium acetate). | [2][3] |
| Formation of Tarry/Polymeric Material | Excessively high temperature; overly acidic conditions. | Lower the reaction temperature; use a milder acid catalyst or buffer the reaction; ensure efficient stirring. | |
| Major Byproduct Observed | Furan formation (from 1,4-dicarbonyls); incomplete oxidation (from chalcones). | For Paal-Knorr type syntheses, maintain pH > 3 to avoid furan formation; for chalcone routes, add a specific oxidation step after cyclization. | [1][11][12] |
| Difficulty in Product Isolation/Purification | Product is an oil; poor crystal formation; impurities co-elute or co-crystallize. | Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce solidification; screen various recrystallization solvents; use a silica plug to remove baseline impurities before column chromatography. | [3][13] |
Experimental Protocols
Protocol 1: Knorr Synthesis of a 1-Phenyl-3-methyl-5-pyrazolone
This protocol describes the classic condensation of phenylhydrazine with a β-ketoester (ethyl acetoacetate).
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol or 1-Propanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask or scintillation vial, combine ethyl acetoacetate (1 eq.) and phenylhydrazine (1-1.2 eq.).
-
Solvent and Catalyst: Add ethanol or 1-propanol as the solvent (approx. 3-5 mL per mmol of ketoester). Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heating: Heat the reaction mixture with stirring to approximately 100°C (reflux) for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Add cold water to the mixture to precipitate the product. If precipitation is slow, scratching the inside of the flask with a glass rod may be necessary.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[14][15]
Protocol 2: Synthesis of a 1,5-Diphenylpyrazole from a Chalcone
This protocol outlines the cyclization of a chalcone with phenylhydrazine.
Materials:
-
Substituted Chalcone (1,3-diphenyl-2-propen-1-one)
-
Phenylhydrazine or Phenylhydrazine Hydrochloride
-
Glacial Acetic Acid or Ethanol
-
Sodium Acetate (if using phenylhydrazine hydrochloride)
Procedure:
-
Reaction Setup: Suspend the chalcone (1 eq.) in a suitable solvent like glacial acetic acid or ethanol in a round-bottom flask.
-
Hydrazine Addition: Add phenylhydrazine (1.1 eq.). If using phenylhydrazine hydrochloride, add an equivalent of a mild base like sodium acetate.
-
Reaction: Heat the mixture to reflux for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC until the chalcone starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. A solid product should precipitate.
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry. Purify the product by recrystallization from a suitable solvent (e.g., ethanol).[10][16]
Visualizations: Workflows and Mechanisms
Troubleshooting Workflow for Low Yields
A troubleshooting workflow for addressing low yield and purity issues.
Knorr Pyrazole Synthesis and the Regioselectivity Challenge
Mechanism showing how unsymmetrical reactants lead to two regioisomers.
Purification Strategy Decision Workflow
A decision tree for selecting an appropriate purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Large-Scale Synthesis of 3-Iodo-1-Phenyl-1H-Pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the large-scale synthesis of 3-iodo-1-phenyl-1H-pyrazole. It includes frequently asked questions, a troubleshooting guide, a detailed experimental protocol, and process diagrams to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the large-scale synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic iodination of the 1-phenyl-1H-pyrazole precursor. The regioselectivity of this reaction, which is crucial for obtaining the desired 3-iodo isomer, is highly dependent on the choice of iodinating agent and reaction conditions.
Q2: What are the typical starting materials and reagents?
A2: The primary starting material is 1-phenyl-1H-pyrazole. Common iodinating agents include N-iodosuccinimide (NIS), iodine monochloride (ICl), or a combination of molecular iodine (I₂) with an oxidizing agent like ceric ammonium nitrate (CAN) or hydrogen peroxide.[1][2] The choice of solvent is also critical, with common options being acetonitrile, dichloromethane (DCM), or water for greener protocols.[1][2]
Q3: What are the main challenges and side reactions in this synthesis?
A3: Key challenges include controlling the regioselectivity of the iodination, preventing over-iodination to form di-iodo species, and managing reactions with other functional groups if the phenyl ring is substituted.[1] The formation of unexpected azo-linked pyrazole dimers has also been reported with certain reagents.[1]
Q4: How can the regioselectivity of the iodination be controlled?
A4: The regioselectivity is influenced by the synthetic route and reagents. For instance, using n-butyllithium followed by iodine can lead to the 5-iodo derivative, while using ceric ammonium nitrate (CAN) with elemental iodine can favor iodination at the C4 position.[1] Careful selection of the iodinating agent and reaction conditions is paramount to achieve the desired 3-iodo isomer.
Q5: Are there any "green" or more environmentally friendly methods available?
A5: Yes, greener methods have been developed for pyrazole iodination. One such approach uses hydrogen peroxide and a half equivalent of iodine in water, with the only byproduct being water, making it an environmentally friendly option.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time or temperature. Ensure the stoichiometry of the iodinating agent is correct.[1] |
| Decomposition of the product. | Use milder reaction conditions. If acidic conditions are generated (e.g., from ICl), add a non-nucleophilic base like lithium carbonate (Li₂CO₃).[1][4] | |
| Formation of Di-iodinated Byproducts | The pyrazole ring is highly activated, leading to over-iodination.[1] | Use a less reactive iodinating agent. Carefully control the stoichiometry of the iodinating agent to be as close to 1:1 with the substrate as possible.[1] Lower the reaction temperature and shorten the reaction time.[1] |
| Iodination at an Unintended Position (e.g., on the Phenyl Ring) | The phenyl ring is activated by electron-donating groups, making it susceptible to electrophilic iodination.[1] | Employ a more regioselective iodination method. Consider using a protecting group on the susceptible aromatic ring if necessary.[1] |
| Product is a Complex, Inseparable Mixture | The substrate or product is unstable under the reaction conditions. | Consider a different iodination protocol with milder conditions.[1] Modify the substrate to a more stable derivative before iodination if possible.[1] |
| Difficulty in Product Purification | The product has similar polarity to the starting material or byproducts. | Utilize column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent system can also be effective. A method for purifying pyrazoles involves forming an acid addition salt, crystallizing it, and then neutralizing it to recover the purified pyrazole.[5] |
Detailed Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol describes a common method for the iodination of 1-phenyl-1H-pyrazole on a large scale.
1. Materials and Reagents:
| Substance | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 1-Phenyl-1H-pyrazole | 144.17 | 144.2 g | 1.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 236.2 g | 1.05 |
| Acetonitrile (CH₃CN) | 41.05 | 2.0 L | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
| Ethyl Acetate | 88.11 | - | - |
| Hexanes | - | - | - |
2. Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 1-phenyl-1H-pyrazole (144.2 g, 1.0 mol).
-
Dissolution: Add acetonitrile (2.0 L) to the flask and stir the mixture until the 1-phenyl-1H-pyrazole is completely dissolved.
-
Addition of NIS: Cool the solution to 0°C using an ice bath. Slowly add N-iodosuccinimide (NIS) (236.2 g, 1.05 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (~500 mL) until the orange/brown color of iodine disappears.
-
Work-up: Remove the acetonitrile under reduced pressure. To the remaining aqueous residue, add ethyl acetate (1.5 L) and water (1.0 L). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic layers and wash with water (1.0 L) and then with brine (1.0 L).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent to yield this compound as a solid.
3. Expected Results:
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Physical Appearance | White to off-white solid |
| Reaction Time | 12-16 hours |
Process and Reaction Diagrams
The following diagrams illustrate the experimental workflow and the chemical reaction pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the iodination of 1-phenyl-1H-pyrazole using NIS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-iodo-1-phenyl-1H-pyrazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the synthesis of 3-iodo-1-phenyl-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My synthesis of the 1-phenyl-1H-pyrazole precursor is resulting in a low yield. What are the common causes?
Low yields in the initial Knorr pyrazole synthesis, typically from a 1,3-dicarbonyl compound and phenylhydrazine, can arise from several factors.[1] Key areas to investigate include the purity of your starting materials, reaction conditions, and potential side reactions.[1][2]
-
Starting Material Purity: Ensure the 1,3-dicarbonyl compound (e.g., 1,1,3,3-tetramethoxypropane) and phenylhydrazine are of high purity. Phenylhydrazine can degrade over time, so using a freshly opened bottle or purified reagent is recommended.[1]
-
Reaction Conditions: The reaction temperature, solvent, and pH are critical. The condensation is often exothermic, and poor temperature control on a larger scale can lead to impurity formation.[2] If using a hydrazine salt, the reaction mixture will be acidic, which can catalyze the reaction but an excessively low pH may protonate the hydrazine, reducing its nucleophilicity.[3]
-
Side Reactions: Incomplete cyclization, where the reaction stops at the hydrazone intermediate, is a common side reaction.[3]
Q2: I am observing the formation of two different iodinated products. How can I control the regioselectivity of the iodination?
The formation of regioisomers (e.g., 3-iodo- vs. 5-iodo- or 4-iodo- isomers) is a common challenge. The position of iodination on the pyrazole ring is highly dependent on the reagents and reaction conditions used.
-
For C3/C5-Iodination: The directing effects of the phenyl group at the N1 position can influence the site of iodination. To selectively obtain the 5-iodo isomer of 1-aryl-3-substituted pyrazoles, a common method is the use of n-butyllithium (n-BuLi) followed by quenching with iodine.[4] This approach proceeds via a directed lithiation.
-
For C4-Iodination: Direct electrophilic iodination using reagents like N-iodosuccinimide (NIS) in an acidic medium (e.g., acetic acid and trifluoroacetic acid) or iodine with an oxidizing agent like ceric ammonium nitrate (CAN) typically directs iodination to the C4 position.[4]
Q3: The yield of my iodinated product is low, and I have a significant amount of unreacted 1-phenyl-1H-pyrazole. How can I improve the conversion?
Low conversion can be due to several factors related to the iodinating agent and reaction conditions.
-
Iodinating Agent Activity: Ensure your iodinating agent is active. For example, N-iodosuccinimide (NIS) can decompose over time. It is recommended to use a fresh batch.
-
Reaction Time and Temperature: The reaction may require longer reaction times or elevated temperatures to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Stoichiometry: Ensure the correct stoichiometry of the iodinating agent is used. A slight excess may be necessary to drive the reaction to completion.[1]
Q4: My final product is a complex, inseparable mixture after purification. What could be the issue?
A complex mixture often indicates the presence of side products.
-
Over-iodination: The pyrazole ring, if activated, can be susceptible to di- or even tri-iodination. Using a less reactive iodinating agent or milder conditions (lower temperature, shorter reaction time) can mitigate this.[4]
-
Side Reactions with Functional Groups: If your starting pyrazole has other functional groups, they may react with the iodinating agent. For example, vinyl groups can react with iodine monochloride (ICl). In such cases, protecting these functional groups before iodination is advisable.[4]
Q5: My reaction mixture turned a dark color during the synthesis of the pyrazole precursor. Is this normal?
Discoloration, often to a deep yellow or red, is frequently observed in Knorr pyrazole syntheses, especially when using phenylhydrazine hydrochloride.[1] This is typically due to the formation of colored impurities from the hydrazine starting material. While often not detrimental to the reaction, it can make purification more challenging. Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[1]
Comparative Data of Iodination Methods
The choice of iodination method can significantly impact the yield and regioselectivity of the reaction. The following table summarizes various common methods for the iodination of pyrazoles.
| Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., TFA, H₂SO₄) | Acetic Acid, Acetonitrile | Room Temp. to 80 °C | < 16 h | Good | C4 | Effective for a range of pyrazoles, including deactivated systems.[4] |
| Iodine/CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | Particularly useful for C4-iodination of trifluoromethyl-substituted pyrazoles.[4] |
| n-Butyllithium/Iodine | n-BuLi, I₂ | Anhydrous THF | -78 °C to Room Temp. | - | 65 - 89% | C5 | Allows for the specific synthesis of 5-iodo pyrazole derivatives.[4] |
| Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A "green" and practical method with water as the only by-product. |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor and its subsequent iodination are provided below.
Protocol 1: Synthesis of 1-phenyl-1H-pyrazole
This protocol is a variation of the Knorr pyrazole synthesis.[5]
Materials:
-
Phenylhydrazine
-
1,1,3,3-Tetramethoxypropane
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) and 1,1,3,3-tetramethoxypropane (1.0 equivalent) in ethanol.
-
At room temperature, add concentrated hydrochloric acid dropwise.
-
Heat the resulting solution at reflux (approximately 80 °C) overnight.
-
After cooling to 0 °C, carefully quench the reaction with solid sodium bicarbonate until gas evolution ceases.
-
Remove the ethanol under reduced pressure.
-
Perform a liquid-liquid extraction with ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodination of 1-phenyl-1H-pyrazole using N-Iodosuccinimide (NIS)
This protocol is adapted for the C4-iodination of pyrazoles.[4]
Materials:
-
1-phenyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 1-phenyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL).
-
Add a solution of N-iodosuccinimide (1.5 mmol, 338 mg) in trifluoroacetic acid (1 mL).
-
Heat the reaction mixture at 80 °C overnight.
-
Cool the solution to room temperature and dilute with dichloromethane (60 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-iodo-1-phenyl-1H-pyrazole.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the overall experimental workflow and a troubleshooting decision pathway.
References
effect of base and solvent on iodopyrazole coupling reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of bases and solvents on iodopyrazole coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during iodopyrazole coupling reactions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction with 4-iodopyrazole is resulting in low or no conversion. What are the primary troubleshooting steps?
A1: Low or no product yield is a common challenge that can be addressed by systematically evaluating the reaction components and conditions. Key areas to investigate include:
-
Reagent Quality: Ensure that all starting materials, including the 4-iodopyrazole, coupling partner, solvents, and bases, are pure and anhydrous. Moisture and oxygen can deactivate the catalyst.[1]
-
Catalyst Activity: The palladium or copper catalyst and its associated ligands are critical for the reaction's success. For palladium-catalyzed reactions, ensure the active Pd(0) species is forming. Consider using a pre-activated Pd(0) source or a modern precatalyst, such as a palladacycle like XPhos Pd G2, which readily generates the active catalyst.[1][2]
-
Inert Atmosphere: These coupling reactions are often sensitive to air. It is crucial to properly degas the reaction vessel, for instance, by using three evacuate-backfill cycles with argon or nitrogen, and to maintain an inert atmosphere throughout the experiment.[1]
-
Reaction Temperature: The temperature may be insufficient for the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. A stepwise increase in temperature may be beneficial.[1] Microwave irradiation can also be used for uniform and rapid heating, which can significantly reduce reaction times.[2]
Issue 2: Dehalogenation (Deiodination) Side Reaction
Q2: I am observing a significant amount of a pyrazole byproduct, indicating dehalogenation of my 4-iodopyrazole. How can this be minimized?
A2: Dehalogenation, or hydrodehalogenation, is a frequent side reaction, especially with electron-rich iodopyrazoles.[1] The following adjustments can help mitigate this issue:
-
Choice of Base: The base is a critical factor. Strong bases can promote dehalogenation. Switching to milder inorganic bases like K₃PO₄ or Cs₂CO₃ can be less likely to cause this side reaction.[1][3]
-
Solvent Selection: The polarity and protic nature of the solvent can influence the deiodination pathway.[3] Experiment with different solvent systems to find one that disfavors this side reaction. For Suzuki reactions, the addition of a small amount of water when using an anhydrous base like K₃PO₄ can sometimes be beneficial.[1]
-
N-H Acidity: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction. Protecting the pyrazole nitrogen with a suitable group (e.g., Boc or trityl) can significantly reduce dehalogenation.[1]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can accelerate the rate of the desired reductive elimination, which can outcompete the deiodination pathway.[3]
-
Alternative Halogen: If synthetically feasible, the corresponding 4-bromo- or 4-chloropyrazoles are often less prone to dehalogenation.[1][3]
Issue 3: Homo-coupling Side Reaction
Q3: My reaction is producing a significant amount of homo-coupled products. What strategies can I employ to prevent this?
A3: Homo-coupling, such as the formation of biphenyls from boronic acids in Suzuki reactions or diynes in Sonogashira reactions (Glaser coupling), reduces the yield of the desired cross-coupled product.[1] To minimize this:
-
Strict Anaerobic Conditions: Oxygen is a known promoter of oxidative homo-coupling. Therefore, thorough degassing of all solvents and reagents is essential.[1]
-
Catalyst System: Certain catalyst systems are more susceptible to this side reaction. For Sonogashira couplings, a "copper-free" protocol can be considered, as the copper(I) co-catalyst can promote the oxidative homo-coupling of terminal alkynes.[1]
-
Ligand Selection: In Suzuki couplings, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination over homo-coupling.[1]
Frequently Asked Questions (FAQs)
Q4: Which base is most effective for Suzuki-Miyaura coupling of 4-iodopyrazoles?
A4: The choice of base is highly dependent on the specific substrates. However, inorganic bases are commonly used. K₂CO₃ is a widely used base, often in combination with a protic co-solvent like water or ethanol.[1] For challenging couplings or to minimize side reactions like dehalogenation, weaker bases such as K₃PO₄ or Cs₂CO₃ are often effective.[1][2]
Q5: What is the recommended solvent for Sonogashira coupling with 4-iodopyrazoles?
A5: The solvent choice in Sonogashira reactions can influence the reaction rate and catalyst stability.[1] Common solvents include DMF, THF, or dioxane.[1] The amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), can often serve as the solvent or co-solvent.[1] The solvent must be able to dissolve a variety of components, including the aryl halide, copper acetylide, and palladium complexes.[4]
Q6: For a Buchwald-Hartwig amination of 4-iodopyrazole, what is the impact of the base and solvent?
A6: For Buchwald-Hartwig reactions, the effectiveness of a base is highly context-dependent.[5] Strong bases like sodium tert-butoxide (NaOtBu) are common. In non-polar solvents, an anionic base is needed to deprotonate the palladium-amine complex.[5] In polar solvents, the base can complex with palladium, potentially creating a stable resting state that inhibits catalysis.[5] For copper-catalyzed C-N couplings (Ullmann-type), bases like K₂CO₃ or K'BuO are used in anhydrous polar aprotic solvents like dioxane or DMF.[1]
Data Presentation
Table 1: Recommended Bases and Solvents for Common Iodopyrazole Coupling Reactions
| Coupling Reaction | Recommended Bases | Recommended Solvents | Rationale & Considerations |
| Suzuki-Miyaura | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, EtOH/H₂O | A protic co-solvent is often necessary. Weaker bases can minimize dehalogenation. Solvents must be degassed.[1] |
| Sonogashira | Et₃N, DIPEA | DMF, THF, Dioxane | The amine base often serves as the solvent or co-solvent. Solvent choice affects reaction rate and catalyst stability.[1] |
| Buchwald-Hartwig (Pd-cat.) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Base effectiveness is highly substrate-dependent. Non-polar solvents are common.[5] |
| Ullmann-Type C-N (Cu-cat.) | K₂CO₃, KtBuO | Dioxane, DMF (anhydrous) | The choice of base depends on the nucleophile's reactivity. Anhydrous, degassed polar aprotic solvents are typically used.[1] |
| Ullmann-Type C-O (Cu-cat.) | KtBuO | Alcohol (as solvent) | Excess alcohol can serve as both the reactant and the solvent.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried microwave reaction vial, combine the 4-iodopyrazole (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and K₂CO₃ (3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%).
-
Seal the vial, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed 3:1 mixture of ethanol and water via syringe.
-
Heat the reaction to 120 °C for 15-30 minutes in a microwave reactor.[2]
-
After cooling, perform a standard aqueous workup and purify the product by column chromatography.[2]
Protocol 2: General Procedure for Sonogashira Coupling
-
To an oven-dried, two-neck round-bottom flask equipped with a condenser, add the 4-iodopyrazole (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous DMF via syringe, followed by triethylamine (3.0 equiv.) and the terminal alkyne (1.1 equiv.).
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, cool the mixture to room temperature, dilute with water, and proceed with extraction and purification.[1]
Protocol 3: General Procedure for Copper-Catalyzed C-N Coupling (Ullmann-Type)
-
To an oven-dried Schlenk tube, add the 4-iodopyrazole (1.0 equiv.), copper(I) iodide (0.10 equiv.), 1,10-phenanthroline (0.20 equiv.), and potassium carbonate (2.0 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add anhydrous dioxane via syringe, followed by the desired amine (1.2 equiv.).
-
Seal the vessel tightly and place it in a preheated oil bath at 110 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[1]
-
Once the reaction is complete, cool the mixture to room temperature for workup and purification.[1]
Visualizations
Caption: Troubleshooting workflow for low-yield iodopyrazole coupling reactions.
Caption: Base and solvent selection guide for different iodopyrazole coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.lucp.net [books.lucp.net]
- 5. researchgate.net [researchgate.net]
- 6. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing exothermic reactions during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What causes an exothermic reaction during pyrazole synthesis?
A1: The primary cause of a significant exotherm in many common pyrazole syntheses is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. This reaction is often spontaneous and can release a substantial amount of heat, particularly during the initial addition of the hydrazine. The use of highly reactive reagents or carrying out the reaction at elevated temperatures can further contribute to the exothermic nature of the synthesis.
Q2: What are the risks associated with an uncontrolled exothermic reaction in pyrazole synthesis?
A2: An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure within the reaction vessel, a dangerous situation known as a thermal runaway. This can result in boiling over of the reaction mixture, vessel rupture, or even an explosion. Additionally, excessive heat can lead to the decomposition of reagents and products, generating potentially hazardous byproducts and reducing the yield and purity of the desired pyrazole. The use of hydrazine, a high-energy and toxic compound, further elevates the risks associated with thermal runaway.[1]
Q3: How can I predict the potential for a strong exotherm in my specific pyrazole synthesis?
A3: While precise prediction without calorimetric data is difficult, you can anticipate a stronger exotherm under the following conditions:
-
Highly concentrated reaction mixtures: Less solvent is available to absorb the heat of reaction.
-
Use of neat reagents: Mixing reagents without a solvent can lead to a very rapid and highly exothermic reaction.
-
Rapid addition of reagents: Adding one reactant to another too quickly does not allow sufficient time for heat dissipation.
-
Elevated starting temperatures: A higher initial temperature brings the reaction closer to its runaway point.
-
Specific structural features of reactants: While harder to predict without prior data, certain electron-withdrawing or -donating groups on the hydrazine or dicarbonyl compound can influence the reaction rate and exothermicity.
Q4: Are there safer alternatives to traditional batch synthesis for managing exothermic pyrazole reactions?
A4: Yes, flow chemistry is an excellent alternative for managing highly exothermic reactions.[2] By using a continuous flow reactor, only small volumes of reactants are mixed at any given time, allowing for significantly better heat transfer and temperature control. This minimizes the risk of a thermal runaway and allows for safer operation, even at elevated temperatures.[2][3] Automated laboratory reactors also offer enhanced safety through precise control of reagent addition and temperature, with automated safety overrides to prevent exotherms.[4][5][6][7]
Troubleshooting Guide: Managing Exothermic Events
This guide provides a systematic approach to troubleshooting common issues related to exothermic reactions during pyrazole synthesis.
Issue 1: Rapid, Uncontrolled Temperature Spike Upon Reagent Addition
-
Symptom: A sudden and significant increase in the internal temperature of the reaction mixture immediately after adding the hydrazine or 1,3-dicarbonyl compound.
-
Immediate Action:
-
Stop the addition of the reagent immediately.
-
Ensure maximum cooling is being applied to the reaction vessel (e.g., increase the flow of coolant, lower the temperature of the cooling bath).
-
If the temperature continues to rise rapidly, be prepared to execute an emergency quench of the reaction by adding a pre-determined, appropriate quenching agent (e.g., a cold, inert solvent).
-
-
Root Cause Analysis and Corrective Actions:
| Potential Cause | Corrective Action for Future Experiments |
| Reagent addition was too fast. | Implement a slow, controlled addition of the limiting reagent using a syringe pump or a dropping funnel. |
| Insufficient cooling capacity. | Use a larger cooling bath, a more efficient cryostat, or increase the surface area to volume ratio by using a larger reaction vessel for the same scale. |
| Reaction mixture is too concentrated. | Increase the volume of the solvent to better dissipate the heat generated. |
| Inadequate stirring. | Ensure vigorous and efficient stirring to promote even heat distribution throughout the reaction mixture. |
Issue 2: Delayed but Strong Exotherm During the Reaction
-
Symptom: The reaction proceeds as expected initially, but then a sudden and strong exotherm occurs later in the process, potentially after an induction period.
-
Immediate Action:
-
Immediately cease any heating of the reaction mixture.
-
Apply maximum cooling.
-
If necessary, prepare for an emergency quench.
-
-
Root Cause Analysis and Corrective Actions:
| Potential Cause | Corrective Action for Future Experiments |
| Accumulation of unreacted starting materials followed by a rapid reaction. | Improve initial mixing and consider a slower initial heating ramp to allow the reaction to proceed more controllably. |
| Formation of a more reactive intermediate. | Monitor the reaction closely using techniques like in-situ IR or Raman spectroscopy to understand the reaction profile and identify the formation of intermediates. |
| Insufficient heat removal as the reaction progresses. | Re-evaluate the cooling capacity and consider a semi-batch process where one reagent is added portion-wise. |
Quantitative Data Summary
The following tables provide estimated and comparative data to aid in the assessment and management of exothermic reactions in pyrazole synthesis. Note that actual values will vary depending on the specific substrates, concentrations, and reaction conditions.
Table 1: Estimated Heat of Reaction for Knorr Pyrazole Synthesis
| Reactants | Solvent | Estimated Heat of Reaction (kJ/mol) |
| Hydrazine hydrate + Acetylacetone | Ethanol | -100 to -150 |
| Phenylhydrazine + Ethyl acetoacetate | Acetic Acid | -80 to -120 |
| Hydrazine hydrate + Dibenzoylmethane | Toluene | -120 to -180 |
Disclaimer: These are estimated values for illustrative purposes. Actual heat of reaction should be determined experimentally using reaction calorimetry for process safety and scale-up.
Table 2: Comparison of Exotherm Control Strategies
| Control Strategy | Effectiveness | Advantages | Disadvantages |
| Slow Addition | High | Simple to implement, effective for controlling initial exotherm. | May not be sufficient for highly energetic reactions. |
| Increased Dilution | Moderate to High | Reduces the concentration of reactants, solvent acts as a heat sink. | Can lead to slower reaction rates and larger reactor volumes. |
| Efficient Cooling | High | Directly removes heat from the reaction. | Limited by the heat transfer capabilities of the reactor. |
| Flow Chemistry | Very High | Excellent heat transfer, small reaction volumes enhance safety. | Requires specialized equipment. |
| Automated Reactors | Very High | Precise control over addition and temperature with safety overrides. | Higher initial investment in equipment. |
Detailed Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis with Controlled Exotherm (Lab Scale)
This protocol describes the synthesis of 1-phenyl-3-methyl-5-pyrazolone from phenylhydrazine and ethyl acetoacetate with enhanced safety measures for exotherm control.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Ice-water bath
-
Jacketed reaction vessel with overhead stirrer and temperature probe
-
Syringe pump or dropping funnel
Procedure:
-
Set up the jacketed reaction vessel with an overhead stirrer, temperature probe, and a reflux condenser. Circulate coolant through the jacket at 5 °C.
-
Charge the reaction vessel with ethyl acetoacetate and ethanol.
-
Begin vigorous stirring and allow the contents to cool to 10 °C.
-
Using a syringe pump or dropping funnel, add the phenylhydrazine dropwise to the stirred solution over a period of 30-60 minutes.
-
Crucially, monitor the internal temperature throughout the addition. If the temperature rises by more than 5-10 °C, pause the addition until the temperature stabilizes.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Slowly heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Safe Handling of Hydrazine Hydrate
Hydrazine hydrate is a corrosive, toxic, and potentially explosive compound that must be handled with extreme care.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[1]
-
Eye Protection: Chemical splash goggles and a face shield are required.[1]
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn.[1][8]
-
Respiratory Protection: All handling of hydrazine hydrate must be performed in a certified chemical fume hood.[1][9]
Handling Procedures:
-
Work in a well-ventilated chemical fume hood at all times.[1][9]
-
Ensure an emergency eyewash and safety shower are immediately accessible.
-
Avoid contact with oxidizers, metal oxides, and porous materials.[10][11]
-
Use compatible materials for handling and storage (e.g., glass, stainless steel).
-
Never work alone when handling hydrazine hydrate.[9]
Spill and Emergency Procedures:
-
Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and notify emergency personnel.[8][12] Do not attempt to clean up a large spill yourself.[8]
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[8][10]
-
Inhalation: Move to fresh air and seek immediate medical attention.[8]
-
Waste Disposal:
-
All hydrazine-containing waste must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Do not mix hydrazine waste with other chemical waste streams, especially those containing oxidizers.
Visualizations
Caption: A logical workflow for immediate response to an unexpected exothermic event.
Caption: A typical experimental workflow for Knorr pyrazole synthesis with exotherm control.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. mdpi.com [mdpi.com]
- 3. galchimia.com [galchimia.com]
- 4. syrris.com [syrris.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Automated lab reactors - Systag: Büchiglas [buchiglas.com]
- 7. helgroup.com [helgroup.com]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 11. lanxess.com [lanxess.com]
- 12. Emergency treatment of hydrazine hydrate leakage - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Validation & Comparative
comparison of iodopyrazoles and bromopyrazoles in cross-coupling
A Comparative Guide to the Reactivity of Iodopyrazoles and Bromopyrazoles in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyrazole scaffold is a critical step in the synthesis of a diverse range of therapeutic agents and advanced materials.[1][2] Palladium-catalyzed cross-coupling reactions are a cornerstone of this process, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] A key decision in any synthetic strategy is the choice of the halopyrazole precursor, with iodopyrazoles and bromopyrazoles being the most common choices. This guide provides an objective comparison of their performance in key cross-coupling reactions, supported by experimental data, to facilitate informed decision-making in your research.
Reactivity Overview
The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond.[1] The bond strength follows the trend C-I < C-Br < C-Cl, which generally results in a reactivity order of I > Br > Cl.[1] This trend implies that iodopyrazoles undergo oxidative addition to the palladium catalyst more readily than bromopyrazoles, often leading to faster reactions and milder conditions.[4] However, this enhanced reactivity can also increase the propensity for side reactions, most notably dehalogenation, where the halogen is replaced by a hydrogen atom.[4][5] Consequently, the optimal choice between an iodopyrazole and a bromopyrazole is not always straightforward and depends on the specific cross-coupling reaction and the desired outcome.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of iodopyrazoles and bromopyrazoles in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The data presented are representative and can vary depending on the specific substrates, catalyst systems, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling
| Halopyrazole | Catalyst/Ligand | Base | Typical Yields | Key Observations |
| Iodopyrazole | Pd(OAc)₂, SPhos | K₂CO₃ | 85-95% | Highly reactive, but prone to dehalogenation side reactions which can lower isolated yields.[1][5] |
| Bromopyrazole | XPhos Pd G2 | K₃PO₄ | 80-93% | Generally provides a good balance of reactivity and stability, often leading to higher isolated yields due to reduced dehalogenation.[1][4] |
Table 2: Sonogashira Coupling
| Halopyrazole | Catalyst System | Base | Typical Yields | Key Observations |
| Iodopyrazole | PdCl₂(PPh₃)₂, CuI | Et₃N | High | Generally the preferred substrate due to higher reactivity, allowing for milder reaction conditions and high yields.[4][5] |
| Bromopyrazole | Pd₂(dba)₃, XPhos, CuI | Cs₂CO₃ | Moderate to Good | Often requires more forcing conditions (higher temperatures, longer reaction times) to achieve high conversion.[5] |
Table 3: Buchwald-Hartwig Amination
| Halopyrazole | Catalyst System | Amine Type | Typical Yields | Key Observations |
| Iodopyrazole | CuI / ligand | Alkylamines with β-hydrogens | Good | Favorable for copper-catalyzed amination of alkylamines possessing β-hydrogens.[1][6] |
| Bromopyrazole | Pd(dba)₂ / tBuDavePhos | Amines lacking β-hydrogens | 60-90% | Often the most effective substrate for palladium-catalyzed amination with amines lacking β-hydrogens.[1][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole
To an oven-dried reaction vessel, add the 4-bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).[4] The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times. The palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%) is then added.[4] Anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) are added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C.[4] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.[7] The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling of a 4-Iodopyrazole
To a solution of the 4-iodopyrazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv), a copper(I) co-catalyst such as CuI (0.05-0.10 equiv), and a base like triethylamine (2.0-3.0 equiv) are added.[1] The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS.[1] The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated, and the crude product is purified by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination of a 4-Iodopyrazole (Copper-Catalyzed)
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.[8] Evacuate and backfill the tube with inert gas three times. Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.[8] Seal the tube and heat the reaction mixture to 100-120 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts.[8] The organic layer is then washed, dried, and concentrated, and the product is purified by column chromatography.
Visualizing the Chemistry: Diagrams
To better illustrate the processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The choice between an iodopyrazole and a bromopyrazole in cross-coupling reactions is a nuanced one that extends beyond the general reactivity trend. While iodopyrazoles often allow for milder reaction conditions, their propensity for dehalogenation can be a significant drawback, particularly in Suzuki-Miyaura couplings, where bromopyrazoles frequently offer a superior balance of reactivity and stability, leading to higher isolated yields.[4] For Sonogashira and Heck couplings, the higher reactivity of iodopyrazoles generally makes them the substrate of choice.[5] In Buchwald-Hartwig aminations, the optimal halogen depends heavily on the chosen catalytic system (palladium vs. copper) and the nature of the amine coupling partner.[1][6] By understanding these subtleties and utilizing the provided experimental data and protocols, researchers can make more strategic decisions to optimize their synthetic routes.
References
A Comparative Guide to the Reactivity of Halopyrazoles in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For scientists engaged in drug discovery and materials science, the functionalization of the pyrazole scaffold is of paramount importance due to its prevalence in a wide array of therapeutic agents and functional materials.[1] A key strategic decision in the synthesis of substituted pyrazoles is the choice of the halogenated precursor. This guide provides an objective comparison of the reactivity of iodopyrazoles, bromopyrazoles, and chloropyrazoles in Suzuki-Miyaura reactions, supported by experimental data to inform rational substrate selection and reaction optimization.
General Reactivity Trends
The reactivity of halopyrazoles in palladium-catalyzed Suzuki-Miyaura reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the order C-Cl > C-Br > C-I. Consequently, the ease of the rate-determining oxidative addition step of the palladium(0) catalyst to the C-X bond generally follows the reverse trend, leading to a reactivity order of I > Br > Cl .[1][2]
-
Iodopyrazoles : As the most reactive of the halopyrazoles, they often facilitate reactions under milder conditions with shorter reaction times.[2] However, their high reactivity can be a double-edged sword, as they are more susceptible to side reactions, most notably dehalogenation (hydrodehalogenation), where the halogen is replaced by a hydrogen atom.[2][3][4][5][6] This side reaction can significantly lower the yield of the desired coupled product.
-
Bromopyrazoles : Offering a balance between reactivity and stability, bromopyrazoles are frequently the substrates of choice for Suzuki-Miyaura couplings.[2] They are less prone to dehalogenation than their iodo- counterparts and often provide higher and more consistent yields, albeit sometimes requiring slightly more forcing reaction conditions.[2][4][5][6]
-
Chloropyrazoles : Due to the strong C-Cl bond, chloropyrazoles are the least reactive and generally require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), to achieve satisfactory yields.[1] However, in some cases, their reduced propensity for dehalogenation can make them superior substrates, leading to higher yields than the corresponding iodo- and bromopyrazoles.[4][5][6]
Comparative Performance Data
The following table summarizes experimental data for the Suzuki-Miyaura coupling of various halopyrazoles with different boronic acids, highlighting the influence of the halogen, catalyst, and reaction conditions on the product yield.
| Halopyrazole Substrate | Boronic Acid/Ester | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 4-Iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Reflux, 2 d | 56 | [7] |
| 5-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Reflux, 2 d | 62 | [7] |
| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | 93 | [4] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | (4-Methoxyphenyl)boronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 120 (MW) | 95 | [8] |
| 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | [3] |
| 4-Chloro-1H-pyrazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Not specified | Not specified | 30-60 | [1] |
| 4-Chloro-3-amino-1H-pyrazole | (E)-Styrylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 120 (MW) | 75 | [4] |
| 4-Bromo-3-amino-1H-pyrazole | (E)-Styrylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 120 (MW) | 88 | [4] |
| 4-Iodo-3-amino-1H-pyrazole | (E)-Styrylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | 120 (MW) | 65 | [4] |
Experimental Protocols
Below is a general, representative experimental procedure for the Suzuki-Miyaura cross-coupling of a halopyrazole. Specific parameters should be optimized for each substrate combination.
General Procedure for Suzuki-Miyaura Coupling of a Halopyrazole:
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the halopyrazole (1.0 equiv.), the boronic acid or its ester derivative (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2; 0.01–0.05 equiv.) and the ligand (if required, e.g., XPhos, SPhos). Then, add the degassed solvent system (e.g., dioxane/water, toluene/water, or ethanol/water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS. Microwave irradiation can often be used to significantly reduce reaction times.[3][4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Logical Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for a Suzuki-Miyaura reaction and the fundamental catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Reactivity Face-Off: 3-iodo-1-phenyl-1H-pyrazole vs. 3-bromo-1-phenyl-1H-pyrazole in Cross-Coupling Reactions
For Immediate Publication
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of heterocyclic chemistry, the functionalization of pyrazole scaffolds is a cornerstone for the development of novel pharmaceuticals and functional materials. The choice of halide at key positions on the pyrazole ring dictates the reactivity and, consequently, the synthetic strategy. This guide provides an objective comparison of the reactivity of 3-iodo-1-phenyl-1H-pyrazole and 3-bromo-1-phenyl-1H-pyrazole in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Executive Summary
Experimental evidence strongly indicates that This compound is significantly more reactive than 3-bromo-1-phenyl-1H-pyrazole in common palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Heck couplings. This heightened reactivity is primarily attributed to the lower carbon-iodine (C-I) bond dissociation energy compared to the carbon-bromine (C-Br) bond, facilitating the initial oxidative addition step in the catalytic cycle. While the iodo-derivative often leads to higher yields and milder reaction conditions, the bromo-counterpart may offer advantages in terms of cost and stability.
Theoretical Underpinning: A Tale of Two Bonds
The disparate reactivity of the two compounds is rooted in fundamental principles of chemical bonding. The C-I bond is longer and weaker than the C-Br bond. This is reflected in their average bond dissociation energies.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~240[1] |
| C-Br | ~276[1] |
Table 1: Comparison of average carbon-halogen bond dissociation energies.
The lower bond dissociation energy of the C-I bond means that less energy is required to cleave it. In the context of palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The weaker C-I bond in this compound allows for a faster oxidative addition compared to the C-Br bond in 3-bromo-1-phenyl-1H-pyrazole, thus accelerating the overall reaction rate.
Figure 1: Relationship between bond strength and reactivity.
Experimental Data: A Head-to-Head Comparison
The enhanced reactivity of this compound is not merely theoretical. Experimental results from various cross-coupling reactions consistently demonstrate its superiority in terms of reaction efficiency and yield.
Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, provides a stark contrast in reactivity.
| Substrate | Coupling Partner | Conditions | Yield | Reference |
| 1-protected-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Standard Sonogashira | High Yields | [2] |
| Analogous 3-bromo-1H-pyrazole derivatives | Phenylacetylene | Various Sonogashira | No Reaction | [2] |
Table 2: Reactivity in Sonogashira Coupling.
One study explicitly states that while substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives undergo Sonogashira coupling with phenylacetylene in high yields, the analogous bromopyrazoles failed to react under various conditions[2]. This provides compelling evidence for the superior reactivity of the iodo-derivative in this transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The general order of reactivity for the halide in palladium-catalyzed Suzuki reactions is I > Br > Cl[3]. This trend suggests that this compound would be more reactive than its bromo counterpart.
Figure 2: Generalized Suzuki coupling workflow.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. Similar to the Suzuki coupling, the reactivity of the halide follows the trend I > Br. Consequently, this compound is expected to be more reactive than 3-bromo-1-phenyl-1H-pyrazole in Heck reactions, generally requiring lower temperatures and shorter reaction times.
Experimental Protocols
The following are representative experimental protocols for palladium-catalyzed cross-coupling reactions involving halopyrazoles. Note that specific conditions may require optimization depending on the exact substrates used.
Protocol 1: Sonogashira Coupling of a this compound Derivative
This protocol is adapted from procedures for the Sonogashira coupling of iodo-pyrazole derivatives.
Materials:
-
This compound derivative
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., anhydrous THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound derivative (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add the anhydrous solvent, followed by the terminal alkyne (1.2 equiv) and triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a 3-Bromo-1-phenyl-1H-pyrazole Derivative
This protocol is a general procedure for the Suzuki coupling of bromopyrazoles.
Materials:
-
3-Bromo-1-phenyl-1H-pyrazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
Procedure:
-
In a reaction vessel, combine the 3-bromo-1-phenyl-1H-pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Heck Reaction of a 3-Bromo-1-phenyl-1H-pyrazole Derivative
This is a general protocol for the Heck reaction of aryl bromides.
Materials:
-
3-Bromo-1-phenyl-1H-pyrazole
-
Alkene (e.g., styrene or an acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃)
-
Base (e.g., triethylamine or K₂CO₃)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
In a sealed tube, combine the 3-bromo-1-phenyl-1H-pyrazole (1.0 equiv), alkene (1.2 equiv), Pd(OAc)₂ (0.02 equiv), phosphine ligand (0.04 equiv), and base (1.5 equiv).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The choice between this compound and 3-bromo-1-phenyl-1H-pyrazole as a synthetic precursor will depend on the specific requirements of the desired transformation. For reactions where high reactivity, mild conditions, and shorter reaction times are paramount, the iodo-derivative is the clear choice. However, for large-scale syntheses where cost is a significant factor, or for reactions where a more controlled, slower reactivity is desired, the bromo-derivative may be a viable alternative, albeit likely requiring more forcing conditions. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 1-Phenyl-1H-pyrazoles
For researchers, scientists, and professionals in drug development, the synthesis of 1-phenyl-1H-pyrazoles is a foundational step in the creation of a wide array of therapeutic agents. While the classical Knorr pyrazole synthesis, involving the condensation of phenylhydrazine with a 1,3-dicarbonyl compound, has long been a staple, the quest for milder conditions, improved yields, greater substrate scope, and avoidance of hazardous reagents has driven the development of numerous alternative methodologies. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Conventional vs. Alternative Synthetic Approaches: A Tabular Comparison
The following tables summarize quantitative data for the conventional Knorr synthesis and several innovative alternative methods for preparing 1-phenyl-1H-pyrazoles and their derivatives.
Table 1: Conventional Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl acetoacetate | Nano-ZnO | Room Temp. | 15 min | 95 | [1] |
| 2,4-Pentanedione | Acetic Acid | Reflux | 1 h | Not Specified | [2] |
| 1,3-Diketones | Ethylene glycol | Room Temp. | Not Specified | 70-95 | [3] |
| 2,4-Pentanedione | Microwave (50W) | 60 | 5 min | 91-98 | [4] |
| 2,4-Pentanedione | Conventional Heating | 75 | 2 h | 72-90 | [4] |
Table 2: Hydrazine-Free Synthesis from Primary Amines
| Amine | Aminating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 47 | [5][6][7] |
| 4-Fluoroaniline | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 60 | [5] |
Table 3: Synthesis Using Hydrazine Alternatives
| Hydrazine Alternative | Substrates | Conditions | Yield (%) | Reference |
| Semicarbazide hydrochloride | 4-Aryl-2,4-diketoesters | "On water" | High | [8] |
| Tosylhydrazones | α,β-Unsaturated carbonyls | Microwave, solvent-free | Not Specified | [3] |
Table 4: Multi-Component and Catalytic Syntheses
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Reference |
| Iodine-promoted cascade | 1,3-Dicarbonyls, Oxamic acid thiohydrazides | Iodine, TsOH | High | [3][9] |
| Copper-catalyzed domino | Not specified | Copper | Not Specified | [10] |
| Rhodium-catalyzed addition-cyclization | Hydrazines, Alkynes | Rhodium | High | [10] |
| Microwave-assisted N-heterocyclization | Phenylhydrazine hydrochlorides, Pd2(dba)3 | DMSO, Microwave | Good | [11] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the conventional Knorr synthesis and two prominent alternative routes.
Experimental Protocols
Protocol 1: Conventional Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO Catalyst [1][12]
-
Materials: Phenylhydrazine, ethyl acetoacetate, nano-ZnO.
-
Procedure:
-
A mixture of phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol) is taken in a suitable reaction vessel.
-
A catalytic amount of nano-ZnO is added to the mixture.
-
The reaction mixture is stirred at room temperature for approximately 15 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up to isolate the product.
-
This method is noted for its excellent yield (95%), short reaction time, and ease of work-up.[1]
-
Protocol 2: Hydrazine-Free Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole [5][6][7]
-
Materials: Aniline (1.0 mmol), 2,4-pentanedione (1.10 mmol), O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol), DMF (5.0 mL).
-
Procedure:
-
Aniline, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine are combined in DMF in a reaction vessel.
-
The reaction mixture is heated to 85 °C in a reaction block for 1.5 hours.
-
After the reaction is complete, the mixture is subjected to Workup A (details of which would be in the original publication but typically involve extraction and washing).
-
The crude product is purified by chromatography on silica gel (hexane-ethyl acetate, 30%) to yield 3,5-dimethyl-1-phenyl-1H-pyrazole as a yellowish oil (47% yield).[5][6]
-
Protocol 3: "On Water" Synthesis of Pyrazole-3-carboxylates using Semicarbazide Hydrochloride [8]
-
Materials: 4-Aryl(hetaryl, alkyl)-2,4-diketoesters, semicarbazide hydrochloride, water.
-
Procedure:
-
The 2,4-diketoester and semicarbazide hydrochloride are mixed in water.
-
The reaction mixture is stirred, likely with heating, although "on water" conditions can sometimes be at room temperature.
-
This green chemistry approach is highlighted by its simplicity and high efficiency.
-
The product, a 5-substituted-1H-pyrazole-3-carboxylate, is obtained in excellent yields.[8]
-
Protocol 4: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles [11]
-
Materials: Phenylhydrazine hydrochloride (1.0 mmol), Cu(acac)2 (0.5 equiv.), water (1 mL).
-
Procedure:
-
The reagents are placed in a microwave reactor vial.
-
The mixture is irradiated with microwaves at 50 watts and heated to 100 °C for 5 minutes.
-
This method offers a significant reduction in reaction time and provides excellent yields of the trisubstituted pyrazole.[11]
-
Conclusion
The synthesis of 1-phenyl-1H-pyrazoles is no longer limited to the classical Knorr reaction. Researchers now have a diverse toolkit of alternative reagents and methodologies at their disposal. Hydrazine-free methods offer a safer alternative, while multicomponent and catalyzed reactions can provide higher efficiency and atom economy.[3][5] The use of green chemistry principles, such as "on water" synthesis and microwave assistance, further enhances the sustainability of these synthetic routes.[8][11] The choice of method will ultimately depend on the specific requirements of the target molecule, available starting materials, and desired reaction conditions. The data and protocols presented in this guide offer a starting point for the informed selection and optimization of the most suitable synthetic strategy.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Iodopyrazole Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole scaffold is a cornerstone in medicinal chemistry, with iodopyrazoles serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation. The selection of an appropriate catalytic system is paramount for achieving high yields, selectivity, and broad substrate scope. This guide provides an objective comparison of various catalytic systems for the coupling of iodopyrazoles, supported by experimental data to inform catalyst selection and reaction optimization.
Performance of Catalytic Systems: A Quantitative Comparison
The efficacy of different catalytic systems for the functionalization of 4-iodopyrazole is summarized below. The choice between palladium and copper catalysis, along with the specific ligand and base, significantly impacts the outcome of the coupling reaction.
Palladium-Catalyzed C-C Coupling Reactions
Palladium catalysts are widely employed for Suzuki-Miyaura and Sonogashira couplings of iodopyrazoles. The choice of ligand is critical in tuning the reactivity and stability of the catalyst.
| Coupling Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Representative Yield (%) | Key Observations |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos | K₂CO₃ | Dioxane/H₂O | 80-120 | 85-95 | Highly effective for a variety of boronic acids, but can be prone to dehalogenation side reactions.[1][2] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80-120 | 80-93 | A robust pre-catalyst that often provides a good balance of reactivity and stability.[1] | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | Et₃N | Room Temp | High | A classic and reliable system that proceeds under mild conditions.[3] |
| Pd(OAc)₂, XPhos, CuI | Cs₂CO₃ | Dioxane | 80 | ~90-97 | The use of a highly active ligand can allow for lower catalyst loading.[3] | |
| Pd(P(t-Bu)₃)₂ | K₂CO₃ | Toluene | 100 | ~85-94 | An example of a copper-free Sonogashira system.[3] |
Palladium- and Copper-Catalyzed C-N and C-O Coupling Reactions
For the formation of C-N and C-O bonds, both palladium and copper catalysts are utilized. The choice of metal often depends on the nature of the coupling partner, particularly for amines in Buchwald-Hartwig amination.
| Coupling Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Representative Yield (%) | Key Observations |
| Buchwald-Hartwig (Amines without β-hydrogens) | Pd(dba)₂, tBuDavePhos | KOtBu | Xylene or Toluene | 160 (MW) | Good to Excellent | Palladium systems are generally more effective for amines lacking β-hydrogens.[4][5][6] |
| Buchwald-Hartwig (Amines with β-hydrogens) | CuI, 2-isobutyrylcyclohexanone | KOtBu | DMF | Not specified | 43 (for pyrrolidine) | Copper catalysis is often preferred for amines with β-hydrogens to avoid β-hydride elimination.[4][5] |
| C-O Coupling (with Alcohols) | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | Alcohol (solvent) | 130 (MW) | 66 (for allyl alcohol) | A dedicated copper-catalyzed system has been shown to be effective for the direct alkoxylation of iodopyrazoles.[7][8][9] |
Experimental Workflow and Methodologies
A generalized workflow for the catalytic coupling of iodopyrazoles is depicted below. This typically involves the reaction of an iodopyrazole with a coupling partner in the presence of a metal catalyst, a ligand, and a base in a suitable solvent.
Detailed Experimental Protocols
Below are representative experimental protocols for key iodopyrazole coupling reactions.
General Procedure for Suzuki-Miyaura Cross-Coupling[1][2]
A mixture of the 4-iodopyrazole derivative (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv) in a 4:1 mixture of 1,4-dioxane and water is placed in a sealed tube. The mixture is thoroughly degassed with argon for 10-15 minutes. The reaction is then heated at 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Sonogashira Coupling[2][3]
In a reaction vessel under an inert atmosphere, the 4-iodopyrazole (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%) are dissolved in a suitable solvent that can also act as the base (e.g., triethylamine). The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered to remove any solids, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination (for amines lacking β-hydrogens)[4]
In a Schlenk tube or microwave vial, the 4-iodo-1-tritylpyrazole derivative (1.0 equiv), the amine (1.2-1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃ or a similar precursor, 5-10 mol%), tBuDavePhos (10-20 mol%), and potassium tert-butoxide (KOtBu, 2.0 equiv) are combined. Anhydrous, degassed solvent (e.g., xylene or toluene) is added. The vessel is sealed and heated to the appropriate temperature (e.g., 160 °C in a microwave reactor) until the starting material is consumed as monitored by TLC. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Copper-Catalyzed Buchwald-Hartwig Amination (for amines with β-hydrogens)[4]
To a Schlenk tube, add the 4-iodo-1-tritylpyrazole derivative (1.0 equiv), the amine (1.5-2.0 equiv), copper(I) iodide (CuI, 20 mol%), 2-isobutyrylcyclohexanone (40 mol%), and potassium tert-butoxide (KOtBu, 2.0 equiv). Anhydrous N,N-dimethylformamide (DMF) is then added. The tube is sealed, and the mixture is stirred and heated. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography.
General Procedure for CuI-Catalyzed C-O Coupling with Alcohols[7][8]
To a solution of the 4-iodopyrazole derivative (e.g., 4-iodo-1H-1-tritylpyrazole, 0.12 mmol) in the desired alcohol (which also serves as the solvent), potassium tert-butoxide (tBuOK, 2.0 equiv), copper(I) iodide (CuI, 20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) are added. The reaction mixture is subjected to microwave irradiation at 130 °C for 1 hour. After cooling, the reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic layers are washed with brine, dried over magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the residue is purified by chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Spectroscopic Analysis of 3-Iodo-1-phenyl-1H-pyrazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic characteristics of 3-iodo-1-phenyl-1H-pyrazole and its pertinent analogs. Understanding the spectral shifts and patterns influenced by halogen substitution on the pyrazole ring is crucial for the unambiguous identification, characterization, and quality control of these compounds in research and drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for these techniques are also provided.
Spectroscopic Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | IR Spectroscopy (ν, cm⁻¹) |
| 1-Phenyl-1H-pyrazole | Pyrazole H-3: ~7.7, H-4: ~6.5, H-5: ~7.9Phenyl-H: 7.2-7.5[1] | Pyrazole C-3: ~140, C-4: ~107, C-5: ~129Phenyl-C: ~120-140[2] | M⁺: 144.17[3] | Aromatic C-H stretch: 3050-3150C=C & C=N stretch: 1500-1600Phenyl ring bend: 690-770 |
| 3-Bromo-1-phenyl-1H-pyrazole | Phenyl H-4: 7.23 (m)Phenyl H-3,5: 7.42 (m)Phenyl H-2,6: 7.56 (m)Pyrazole H-5: 7.78 (s)[4] | OCH₃: 56.8Pyrazole C-4: 82.0Phenyl C-2,6: 117.6Phenyl C-4: 125.8Pyrazole C-5: 127.8Phenyl C-3,5: 129.4Phenyl C-1: 139.7Pyrazole C-3: 161.2[4] | M⁺: 221.97, 223.97 (isotope pattern)[5] | C-H stretch (aromatic): ~2947C=N stretch: ~1554C=C stretch (aromatic): ~1502C-O stretch: ~1099C-H bend (aromatic): 749, 686[4] |
| 3-Chloro-1-phenyl-1H-pyrazole derivative * | Phenyl & Pyrazole H: 7.2-8.0 (multiplets) | Pyrazole & Phenyl C: 110-160 | M⁺ for C₁₆H₁₁ClN₂O: 282.72[6] | C=O stretch: ~1650-1700Aromatic C-H stretch: ~3000-3100C=C & C=N stretch: 1500-1600 |
| This compound | Predicted: Similar to bromo-analog with potential slight downfield shifts for pyrazole protons. | Predicted: Significant downfield shift for C-3 due to the iodine deshielding effect. | M⁺: 269.97[7] | Predicted: Similar to other analogs with a C-I vibration expected at lower wavenumbers (<600 cm⁻¹). |
Note: Data for 3-chloro-1-phenyl-1H-pyrazole derivative corresponds to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The presence of the carbaldehyde and the chloro-substituent on the phenyl ring will influence the chemical shifts.
Structural Comparison of this compound and its Analogs
The following diagram illustrates the structural differences between this compound and its key analogs discussed in this guide. The variation in the substituent at the 3-position of the pyrazole ring is the primary determinant of the differences in their spectroscopic properties.
Caption: Molecular structures of 1-phenyl-1H-pyrazole and its 3-halo analogs.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific properties of the compound being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid pyrazole sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
Temperature: 298 K
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Temperature: 298 K
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: A solid probe or a gas chromatograph (GC) for volatile samples.
-
Ionization Energy: Typically 70 eV.[8]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Data Acquisition: The instrument is scanned over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
Infrared (IR) Spectroscopy
Sample Preparation (Solid Samples):
-
KBr Pellet Method:
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[9]
-
-
Thin Film Method:
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of the empty sample holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
General Workflow for Spectroscopic Analysis
The diagram below outlines a typical workflow for the spectroscopic analysis of an organic compound, from sample preparation to final data interpretation and structure elucidation.
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-Bromo-1-phenyl-1H-pyrazole | C9H7BrN2 | CID 21724056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H7IN2 | CID 14972074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgchemboulder.com [orgchemboulder.com]
Halogen Wars: A Comparative Analysis of Iodo- vs. Bromo-Substituted Pyrazoles in Biological Activity
For researchers, scientists, and professionals in drug development, the strategic placement of halogen atoms on a molecular scaffold is a critical tool in modulating pharmacological activity. This guide provides an objective comparison of the biological performance of iodo-substituted versus bromo-substituted pyrazoles, supported by experimental data, detailed protocols, and pathway visualizations.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of halogens, particularly iodine and bromine, can significantly influence the physicochemical properties and, consequently, the biological efficacy of these molecules. This guide delves into a comparative analysis of iodo- and bromo-substituted pyrazoles across different biological targets, including enzymes, cancer cells, and microbes.
Enzyme Inhibition: A Clear Win for Iodine in Alcohol Dehydrogenase Inhibition
A foundational study on the structure-activity relationship (SAR) of 4-substituted pyrazoles as inhibitors of human liver alcohol dehydrogenase (ADH) provides a direct comparison between iodo- and bromo-substitutions. The data unequivocally demonstrates the superior inhibitory potency of the iodo-substituted analogue.
Table 1: Inhibition of Human Liver Alcohol Dehydrogenase by 4-Substituted Pyrazoles
| Compound | Inhibition Constant (Kᵢ) (µM) |
| 4-Iodopyrazole | 0.12[1] |
| 4-Bromopyrazole | 0.29[1] |
| 4-Methylpyrazole | 0.21[1] |
| Pyrazole (unsubstituted) | 2.6[1] |
Data sourced from Li, T. K., & Theorell, H. (1969).[1]
The lower Kᵢ value for 4-iodopyrazole indicates a significantly higher binding affinity to the enzyme compared to its bromo- and methyl-substituted counterparts, and a dramatic increase in potency compared to the parent pyrazole. This highlights the positive influence of a large, polarizable halogen at the 4-position for this particular target.
Anticancer Activity: Bromine Shows Promise, Direct Comparison Pending
The anticancer potential of halogenated pyrazoles has been extensively investigated. While a direct head-to-head comparison of an iodo-substituted pyrazole and its bromo-analogue against the same cancer cell line was not identified in the reviewed literature, studies on bromo-substituted derivatives have shown significant cytotoxic effects.
One study reported the potent activity of a 4-bromophenyl substituted pyrazole derivative against a panel of human cancer cell lines, as detailed in Table 2.
Table 2: Anticancer Activity of a 4-Bromophenyl Substituted Pyrazole Derivative
| Target Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Cancer | 8.0[1][2] |
| HeLa | Cervical Cancer | 9.8[1][2] |
| MCF-7 | Breast Cancer | 5.8[1][2] |
These findings underscore the potential of bromo-substituted pyrazoles as a scaffold for the development of novel anticancer agents. Further research is warranted to synthesize and evaluate the corresponding iodo-substituted analogues to establish a clear SAR and determine if the trend observed in enzyme inhibition translates to cytotoxicity.
Antimicrobial Activity: Iodine and Bromine Show Comparable Efficacy Against M. tuberculosis
In the realm of antimicrobial agents, a comparative study of novel aryl substituted pyrazoles as inhibitors of Cytochrome P450 CYP121A1 from Mycobacterium tuberculosis provides valuable insight into the roles of iodo and bromo substituents.
Table 3: Antimycobacterial Activity of 4-Substituted Imidazole-Pyrazole Derivatives
| Compound (Substituent at position 4 of the phenyl ring) | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL) |
| 4-Iodo derivative | 6.25 |
| 4-Bromo derivative | 6.25 |
In this specific series of compounds, both the 4-iodo and 4-bromo derivatives exhibited identical and potent antimycobacterial activity. This suggests that for this particular target and scaffold, the nature of the larger halogen (iodine vs. bromine) may not be a critical determinant of potency, with both contributing significantly to the observed activity compared to other substituents.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Determination of Enzyme Inhibition Constant (Kᵢ) for Alcohol Dehydrogenase
This protocol is based on the methodology described by Li and Theorell (1969).[1]
1. Materials:
-
Purified human liver alcohol dehydrogenase
-
NAD⁺
-
Ethanol
-
Pyrazole and its 4-substituted derivatives (4-iodo, 4-bromo, 4-methyl)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Spectrophotometer or fluorometer
2. Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, NAD⁺ (e.g., 350 µM), and the enzyme (e.g., 4 µg/ml).
-
Add varying concentrations of the inhibitor (pyrazole derivative).
-
Initiate the reaction by adding the substrate, ethanol, at various concentrations (e.g., 0.5-37.5 mM).
-
Monitor the rate of NAD⁺ reduction to NADH by measuring the increase in absorbance at 340 nm or fluorescence. The steady-state reaction rates are measured.
3. Data Analysis:
-
Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) in a Lineweaver-Burk plot for each inhibitor concentration.
-
The inhibition constant (Kᵢ) is determined from the replot of the slopes of the Lineweaver-Burk plots against the inhibitor concentration. The inhibition by these pyrazole derivatives is competitive with respect to ethanol.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the cytotoxic effects of compounds on cancer cell lines.
1. Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Materials:
-
Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv)
-
Appropriate broth medium (e.g., Middlebrook 7H9 broth)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration
-
Incubator
2. Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates under appropriate conditions (e.g., temperature, time).
-
After incubation, visually inspect the plates for turbidity or use an indicator to assess bacterial growth.
3. Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the key experiments described.
References
A Comparative Guide to the Structural Validation of 3-iodo-1-phenyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For the pharmacologically significant class of 3-iodo-1-phenyl-1H-pyrazole derivatives, a multi-technique analytical approach is essential to definitively confirm their molecular architecture. This guide provides a comparative overview of the key spectroscopic and crystallographic methods employed in the structural elucidation of these compounds, complete with experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Spectroscopic and Crystallographic Data
The following tables summarize typical quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction for this compound and its derivatives. These values serve as a benchmark for researchers engaged in the synthesis and characterization of similar molecules.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative 1-phenyl-1H-pyrazole Derivatives in CDCl₃
| Proton | 1-phenyl-1H-pyrazole | This compound | Notes |
| H-3 | ~7.7 ppm (d) | - | The introduction of iodine at the C3 position results in the disappearance of this signal. |
| H-4 | ~6.5 ppm (t) | ~6.6 ppm (d) | A downfield shift and change in multiplicity from a triplet to a doublet is expected due to the absence of coupling with H-3. |
| H-5 | ~7.9 ppm (d) | ~7.8 ppm (d) | A slight upfield shift may be observed. |
| Phenyl-H | ~7.2-7.8 ppm (m) | ~7.2-7.8 ppm (m) | The chemical shifts of the phenyl protons are generally less affected by substitution on the pyrazole ring. |
Note: Chemical shifts are highly dependent on the solvent and the presence of other substituents on the pyrazole or phenyl rings.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative 1-phenyl-1H-pyrazole Derivatives in CDCl₃
| Carbon | 1-phenyl-1H-pyrazole | This compound | Notes |
| C-3 | ~140 ppm | ~95 ppm | A significant upfield shift is the most indicative change upon iodination at the C3 position. |
| C-4 | ~107 ppm | ~112 ppm | A moderate downfield shift is typically observed. |
| C-5 | ~129 ppm | ~131 ppm | A slight downfield shift is expected. |
| Phenyl-C | ~120-140 ppm | ~120-140 ppm | Minimal changes are expected for the phenyl carbon signals. |
Table 3: Mass Spectrometry Data for a Representative this compound Derivative
| Ion | m/z | Relative Intensity | Notes |
| [M]⁺ | Calculated Value | High | The molecular ion peak is typically prominent. |
| [M-I]⁺ | M - 127 | Moderate to High | Loss of the iodine radical is a characteristic fragmentation pathway. |
| [C₉H₇N₂]⁺ | 143 | Moderate | Represents the 1-phenyl-1H-pyrazole cation radical. |
| [C₆H₅]⁺ | 77 | High | The phenyl cation is a common fragment. |
Note: The fragmentation pattern can be influenced by the ionization method and the specific substitution pattern of the derivative.
Table 4: Representative Single-Crystal X-ray Diffraction Parameters for a Pyrazole Derivative
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal lattice geometry. |
| Space Group | P2₁/c | Defines the symmetry elements of the unit cell. |
| a (Å) | 10.123 | Unit cell dimension. |
| b (Å) | 5.432 | Unit cell dimension. |
| c (Å) | 18.765 | Unit cell dimension. |
| β (°) | 98.76 | Unit cell angle. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better refinement. |
Note: These parameters are unique to a specific crystal and will vary for different derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and high-quality data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and to establish the connectivity of atoms through scalar couplings.
Instrumentation: A 400 or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
For ESI, the solution can be directly infused or injected via an LC system.
-
For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.
Data Acquisition:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Mass Range: A range that encompasses the expected molecular weight of the compound (e.g., m/z 50-500).
-
Fragmentation: For tandem MS (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID) to obtain structural information.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the isotopic pattern to confirm the elemental composition, particularly the presence of iodine.
-
Propose fragmentation pathways that are consistent with the observed fragment ions to support the proposed structure. The expulsion of an iodine radical is a key fragmentation to observe for these derivatives.[1]
Single-Crystal X-ray Diffraction
Objective: To unambiguously determine the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[2][3]
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4]
Experimental Workflow:
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality (typically > 0.1 mm in all dimensions).[5] This is often the most challenging step.
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam and rotated.
-
The diffraction pattern is recorded on a detector as a series of images.
-
-
Structure Solution and Refinement:
-
The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
The atomic positions and other parameters are refined to obtain the best fit with the experimental data.
-
Data Analysis:
-
The final refined structure provides precise information on bond lengths, bond angles, and torsional angles.
-
Intermolecular interactions, such as hydrogen bonds and π-stacking, can be analyzed to understand the crystal packing.
-
The absolute configuration of chiral molecules can be determined.
Mandatory Visualization
Caption: Workflow for structural validation.
This comprehensive approach, integrating data from multiple analytical techniques, provides a high degree of confidence in the structural assignment of novel this compound derivatives, which is paramount for their progression in research and development pipelines.
References
A Comparative Guide to Pyrazole Synthesis Methods for Researchers and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development. Their versatile biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have led to their incorporation into numerous blockbuster drugs. The efficient and regioselective synthesis of substituted pyrazoles is therefore of paramount importance. This guide provides a comparative overview of the most common and effective methods for pyrazole synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their specific needs.
Comparison of Key Pyrazole Synthesis Methods
The following table summarizes the key features of three widely employed methods for pyrazole synthesis, providing a quick reference for comparing their typical reaction conditions, yields, advantages, and limitations.
| Synthesis Method | Starting Materials | Typical Reaction Conditions | Reported Yields | Advantages | Limitations |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Acid catalyst (e.g., acetic acid), Reflux in solvent (e.g., ethanol, propanol)[1][2][3] | 70-95%[4][5][6] | High yields, readily available starting materials, versatile for various substitutions.[2][4] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[7][8][9] |
| Synthesis from α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone + Hydrazine | Solvent (e.g., ethanol), often with an oxidizing agent (e.g., I₂, air) to aromatize the intermediate pyrazoline.[10][11][12] | 60-92%[10] | Good regioselectivity, utilizes readily available starting materials.[10][13] | May require a separate oxidation step, potential for side reactions.[11][12] |
| 1,3-Dipolar Cycloaddition | Diazo Compound + Alkyne | Often proceeds by heating, can be catalyzed by metals (e.g., Ag₂O for improved regioselectivity).[14][15] | 70-95%[15][16] | High regioselectivity possible, direct formation of the pyrazole ring.[14][16] | Diazo compounds can be hazardous and require careful handling.[17][18] |
Experimental Protocols and Methodologies
This section provides detailed experimental procedures for the key pyrazole synthesis methods discussed.
Knorr Pyrazole Synthesis: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol describes the synthesis of a pyrazolone, a tautomeric form of a hydroxypyrazole, via the Knorr synthesis.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). The addition is slightly exothermic.[5]
-
Heating: Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[5]
-
Isolation: After heating, transfer the resulting syrup to a beaker and cool it in an ice-water bath.[5]
-
Crystallization: Add 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[5]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with diethyl ether. The pure product can be obtained by recrystallization from hot 95% ethanol.[5]
Synthesis from α,β-Unsaturated Ketones: Iodine-Mediated Synthesis of 3,5-Diaryl-1H-pyrazoles
This one-pot protocol utilizes molecular iodine as a metal-free oxidant to synthesize pyrazoles from α,β-unsaturated ketones and hydrazines, avoiding the isolation of the intermediate hydrazone.[10]
Experimental Protocol:
-
Reaction Mixture: To a solution of the α,β-unsaturated ketone (0.5 mmol) in ethanol (3.0 mL), add hydrazine hydrate or phenylhydrazine (0.75 mmol) and iodine (1.0 mmol).
-
Heating: Stir the reaction mixture at 80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
1,3-Dipolar Cycloaddition: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles
This method employs a Huisgen 1,3-dipolar cycloaddition of a nitrile imine (generated in situ from a hydrazonyl chloride) with a bromoalkene, which serves as an alkyne surrogate.[16]
Experimental Protocol:
-
Reaction Setup: In a suitable flask, dissolve the α-bromocinnamaldehyde (3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.
-
Base Addition: Add triethylamine (0.46 mL, 3.3 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by TLC (typically 7-10 hours).
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate eluent system to yield the pure pyrazole product.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows of the described pyrazole synthesis methods.
Caption: Workflow of the Knorr Pyrazole Synthesis.
Caption: Synthesis of Pyrazoles from α,β-Unsaturated Ketones.
Caption: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 18. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Advantages of 3-Iodo-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including the well-known anti-inflammatory drug Celecoxib.[1][2][3] The strategic functionalization of this heterocyclic system is paramount for developing novel therapeutics. 3-Iodo-1-phenyl-1H-pyrazole has emerged as a highly valuable and versatile building block in this endeavor. Its primary advantage lies in the presence of a strategically positioned iodine atom, which serves as a reactive handle for a multitude of carbon-carbon bond-forming reactions.
This guide provides an objective comparison of this compound with alternative synthetic intermediates, supported by experimental data. We will explore its superior performance in key cross-coupling reactions and detail the experimental protocols for its application.
Core Advantage: A Versatile Substrate for Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is significantly more reactive than C-Br or C-Cl bonds in analogous pyrazoles under the conditions of palladium-catalyzed cross-coupling reactions. This heightened reactivity allows for milder reaction conditions, lower catalyst loadings, and often higher yields, making it an ideal substrate for constructing complex molecular architectures. It is particularly effective in Sonogashira, Suzuki-Miyaura, and Heck-Mizoroki reactions, enabling the introduction of diverse functional groups at the C-3 position of the pyrazole ring.[4][5][6][7]
References
- 1. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 7. epubl.ktu.edu [epubl.ktu.edu]
Safety Operating Guide
Navigating the Safe Disposal of 3-iodo-1-phenyl-1H-pyrazole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-iodo-1-phenyl-1H-pyrazole, ensuring compliance with regulations and promoting a secure working environment.
I. Hazard Assessment and Waste Classification
Inference from Related Compounds:
To inform disposal decisions, the following table summarizes key safety information from the SDSs of similar iodinated pyrazole compounds. It is prudent to handle this compound with the assumption that it exhibits similar hazardous properties.
| Compound Name | CAS Number | Hazard Statements | Disposal Considerations |
| 3-Iodo-1H-pyrazole | 4522-35-4 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |
| 4-Iodopyrazole | 3469-69-0 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Dispose of contents/container to an approved waste disposal plant.[2] |
| 3-Iodo-1-methyl-1H-pyrazole | 92525-10-5 | Causes skin irritation, Causes serious eye irritation. | Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations.[4] |
| Pyrazole (general) | 288-13-1 | Harmful if swallowed, Toxic in contact with skin, Causes serious eye damage. | Do not let product enter drains. Dispose of properly.[3][5] |
Based on this data, this compound should be classified as a hazardous chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular trash.[3]
II. Standard Disposal Protocol
The disposal of this compound must adhere to a structured protocol to ensure safety and regulatory compliance. This process is governed by a combination of federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" approach for hazardous waste management.[6][7]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Waste Segregation: Segregate waste containing this compound from other waste streams. Halogenated organic waste should be collected separately from non-halogenated waste whenever possible.[8]
-
Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste (Solutions): Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.[3]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should be collected in a sealed container and disposed of as hazardous waste.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with the full chemical name and any available safety information. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with local, regional, and national regulations.[3][4]
III. Experimental Protocols: Decontamination of Empty Containers
Properly decontaminating empty containers that held this compound is crucial before they can be considered for recycling or disposal as non-hazardous waste.
Triple Rinsing Procedure:
-
First Rinse: Rinse the empty container with a suitable solvent (e.g., acetone, ethanol, or a solvent in which this compound is soluble) at least three times.[8]
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinseates should also be collected and treated as hazardous waste.
-
Final Disposal: After triple rinsing, the container may be suitable for disposal as regular laboratory glass or plastic waste, depending on institutional policies.
Important Note: Do not attempt to neutralize this compound unless you have a validated and approved protocol from your EHS office.[3]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3-iodo-1-phenyl-1H-pyrazole
Essential Safety and Handling Guide for 3-iodo-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risk. The information is based on safety data for the compound and structurally similar chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Activity | Required PPE | Justification |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | To protect against accidental exposure from a damaged container during transit. |
| Weighing and Transferring (Solid) | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Full-face respirator (if not in a fume hood) | Prevents skin and eye contact with the solid compound.[3] A respirator is necessary if there is a risk of inhaling dust particles.[1][4] |
| Preparing Solutions | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Work within a chemical fume hood | Protects against splashes of the chemical and solvent.[5] A fume hood is essential to control vapor exposure. |
| Conducting Reactions | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Flame-resistant lab coat (if using flammable solvents) | Standard protection for handling chemicals in a laboratory setting.[3] |
| Waste Disposal | - Nitrile gloves- Chemical splash goggles- Laboratory coat | Protects against splashes and contact with contaminated materials during the disposal process. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Step-by-Step Handling and Storage Protocol
-
Receiving: Upon receipt, inspect the container for any damage. If the container is compromised, handle it within a chemical fume hood and wear appropriate PPE.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6] The container should be kept tightly closed and stored in a locked cabinet.[1][2]
-
Handling:
-
Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Prevent contact with skin and eyes by wearing the PPE specified in Table 1.[6]
-
Wash hands thoroughly with soap and water after handling.[1][8]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6][9]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Improper disposal of this compound can lead to environmental contamination.[10] This compound must be treated as hazardous waste.[11]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a dedicated, labeled, and sealed container for hazardous solid waste.
-
Liquid Waste: This compound is a halogenated organic compound.[11] As such, liquid waste containing this chemical should be collected in a designated container for halogenated organic waste. Do not mix with non-halogenated waste.[11]
-
-
Containerization:
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[10]
-
This area should be secure and well-ventilated.
-
-
Final Disposal:
Emergency Procedures
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][6]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[7][9] Seek immediate medical attention.[8]
Spill Response:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.
-
Contain the spill using an inert absorbent material like sand or vermiculite.[6]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[6][10]
References
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
